molecular formula C14H13BrN2O2 B2393578 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide CAS No. 1522495-64-2

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

货号: B2393578
CAS 编号: 1522495-64-2
分子量: 321.174
InChI 键: QPFGFUNDNVKGEI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Product Overview 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide ( 1522495-64-2) is a synthetic bromophenol derivative with a molecular formula of C 14 H 13 BrN 2 O 2 and a molecular weight of 321.17 g/mol . This compound is a member of the meta -amido bromophenol chemical class, which has emerged as a promising scaffold in infectious disease research . Research Applications and Value This compound is of significant interest for researchers investigating new therapeutic strategies against Mycobacterium tuberculosis (Mtb). Structural analogs of this benzamide have demonstrated potent in vitro inhibitory activity against both the standard H37Ra strain and multidrug-resistant (MDR) strains of Mtb . The antimycobacterial activity is highly dependent on specific structural features, including the presence of a free phenolic hydroxyl group and a bromine atom at the 5-position of the salicylic acid-derived ring, which are critical for maintaining potent activity . Researchers can utilize this compound as a chemical tool to explore the structure-activity relationships (SAR) of bromophenols and to probe novel mechanisms of action against resistant bacterial strains. Handling and Compliance This product is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

属性

IUPAC Name

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-8-6-9(2-4-11(8)16)14(19)17-12-7-10(15)3-5-13(12)18/h2-7,18H,16H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFGFUNDNVKGEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Mechanism of action of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: A Proposed In Vitro Strategy for Elucidating the Mechanism of Action of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a comprehensive, multi-phase in vitro strategy to elucidate the mechanism of action for the novel chemical entity, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, hereafter referred to as Compound X. As a compound with a benzamide scaffold, a moiety present in numerous pharmacologically active agents, Compound X warrants a systematic investigation to identify its biological targets and downstream cellular effects.[1][2] This guide is structured not as a review of existing data, but as a prospective research plan, providing the strategic logic, detailed experimental protocols, and data interpretation frameworks necessary for a thorough mechanistic investigation, from initial phenotypic screening to specific pathway analysis.

Introduction: The Rationale for a Phased Approach

The process of characterizing a novel compound like Compound X is one of progressive clarification. A broad, untargeted approach must first be employed to determine if the compound elicits any biological response and in what context.[3][4] Once a cellular phenotype is identified, the investigation can pivot to narrow the field of potential molecular targets. Finally, with a putative target identified, the focus shifts to confirming this interaction in a cellular environment and mapping its impact on key signaling cascades. This phased approach ensures a logical and resource-efficient investigation, where the results of each stage inform the design of the next.

Our investigation will therefore proceed in three distinct phases:

  • Phase I: Cellular Viability and Phenotypic Screening. To determine the cytotoxic or cytostatic potential of Compound X across relevant cell lines.

  • Phase II: Target Class Identification. To discern whether Compound X's activity is mediated through enzyme inhibition, receptor binding, or another broad mechanism.

  • Phase III: Specific Target Validation and Pathway Analysis. To confirm the molecular target and delineate the downstream signaling consequences of its modulation.

Phase I: Cellular Viability and Phenotypic Screening

Expertise & Causality: Establishing a Biological Footprint

Before any mechanistic study can be undertaken, it is imperative to establish the fundamental parameters of the compound's bioactivity. The primary question is: does Compound X affect cell viability, and if so, at what concentration? A cell viability assay is the foundational experiment that provides the dose-response relationship critical for all subsequent in vitro work.[3][5] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust colorimetric method that measures metabolic activity as a proxy for cell viability.[6][7] The reduction of the yellow MTT salt to purple formazan crystals by NAD(P)H-dependent oxidoreductases in viable cells provides a quantifiable readout.[6][7]

Experimental Workflow: Cytotoxicity Profiling

The workflow begins with cell seeding, followed by treatment with a range of Compound X concentrations, and concludes with the colorimetric readout to determine the concentration that inhibits 50% of metabolic activity (IC50).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture selected cell lines C 3. Seed cells in 96-well plates A->C B 2. Prepare serial dilutions of Compound X D 4. Treat cells with Compound X (24-72h) B->D C->D E 5. Add MTT reagent (Incubate 3-4h) D->E F 6. Solubilize formazan crystals (e.g., with SDS) E->F G 7. Read absorbance (570 nm) F->G H 8. Plot dose-response curve and calculate IC50 G->H

Caption: Workflow for MTT-based cell viability assay.

Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, and HEK293T non-cancerous embryonic kidney cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a 2X serial dilution of Compound X in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7] Viable cells will reduce the MTT to purple formazan crystals.[6]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9] Allow the plate to stand overnight in the incubator to ensure complete dissolution of the formazan crystals.[7]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

  • Analysis: Normalize the absorbance values to the vehicle control wells and plot cell viability (%) against the log concentration of Compound X. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

Data Presentation: Hypothetical IC50 Values

The results of this phase will guide the selection of cell lines and compound concentrations for subsequent experiments.

Cell LineTypeCompound X IC50 (µM) after 48h
A549Human Lung Carcinoma8.5
MCF-7Human Breast Adenocarcinoma12.2
HEK293THuman Embryonic Kidney> 100

This hypothetical data suggests Compound X has moderate, selective cytotoxicity against cancer cell lines, making it a candidate for further investigation as a potential anti-cancer agent.

Phase II: Target Class Identification

Expertise & Causality: Narrowing the Mechanistic Field

Assuming Phase I demonstrates bioactivity (as in our hypothetical data), the next logical step is to determine the broad molecular class of the target. Benzamide-containing molecules have been shown to act as enzyme inhibitors.[2] For instance, Benzamide Riboside is metabolized into an analogue that inhibits IMP dehydrogenase, a key enzyme in purine synthesis.[2] Therefore, a primary hypothesis is that Compound X may function as an enzyme inhibitor. Alternatively, it could interact with a cellular receptor. This phase employs high-throughput biochemical assays to test these hypotheses directly.

Experiment 1: Enzyme Inhibition Profiling

To efficiently screen for enzyme inhibition, we will first test Compound X against a representative panel of enzymes, particularly those relevant to cancer biology, such as protein kinases. The kinetic analysis will not only reveal if inhibition occurs but also provide insight into the mode of inhibition (e.g., competitive, non-competitive), which is crucial for understanding how the compound interacts with its target.[10][11]

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 + S EI1 EI Complex E1->EI1 + I ES1->E1 + P E2 Enzyme ES2 ES Complex E2->ES2 + S EI2 EI Complex E2->EI2 + I ES2->E2 + P ESI2 ESI Complex ES2->ESI2 + I EI2->ESI2 + S

Caption: Competitive vs. Non-competitive enzyme inhibition.

  • Reaction Setup: In a 96-well plate, combine a buffer solution, a purified enzyme (e.g., a recombinant kinase), and varying concentrations of Compound X.

  • Pre-incubation: Incubate for 15-30 minutes to allow for binding between the enzyme and inhibitor.

  • Initiate Reaction: Add the enzyme's substrate (e.g., ATP and a peptide substrate for a kinase) to initiate the reaction.

  • Incubation: Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Stop Reaction & Detect: Terminate the reaction and use a detection reagent to quantify the product formed. For kinases, this is often a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the reaction rate against the inhibitor concentration to determine the IC50. To determine the mechanism, repeat the experiment with multiple substrate concentrations and analyze the data using a Lineweaver-Burk plot.[11] A competitive inhibitor increases the apparent Km but does not change Vmax.[12] A non-competitive inhibitor reduces Vmax without affecting Km.[12]

Enzyme TargetClassCompound X IC50 (µM)
EGFRTyrosine Kinase2.1
PI3KαLipid Kinase> 50
PARP1DNA Repair Enzyme> 50
IMPDH2Dehydrogenase45.8

This hypothetical data points towards EGFR, a tyrosine kinase, as a potential direct target of Compound X.

Experiment 2: Receptor Binding Assay

To investigate the possibility of Compound X acting on a receptor, a competition binding assay is the gold standard.[13] This assay measures the ability of an unlabeled compound (the "competitor," i.e., Compound X) to displace a labeled ligand (typically radioactive) that has a known high affinity for the target receptor.[13][14]

  • Receptor Preparation: Prepare cell membranes or purified receptors that express the target of interest (e.g., from engineered cell lines).[13]

  • Reaction Setup: In a series of tubes or a 96-well plate, combine the receptor preparation, a fixed concentration of a high-affinity radioligand (e.g., at its Kd concentration), and serially diluted Compound X.[15]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[13]

  • Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is commonly done by vacuum filtration through a glass fiber filter, which traps the membranes.[16]

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50, which can be converted to an inhibition constant (Ki).[13]

Phase III: Specific Target Validation and Pathway Analysis

Expertise & Causality: Confirming the Target in a Cellular Context

Biochemical assays are powerful but occur in a simplified, artificial environment. It is critical to validate that the putative target identified in Phase II (hypothetically, the EGFR kinase) is indeed modulated by Compound X within a living cell.[17] Western blotting is an indispensable technique for this purpose, as it allows for the direct visualization and quantification of changes in protein expression and, crucially, post-translational modifications like phosphorylation, which are the hallmarks of kinase activity.[18][19][20] If Compound X inhibits EGFR, we would expect to see a dose-dependent decrease in the phosphorylation of EGFR itself and its downstream signaling substrates, such as Akt and ERK.[21]

Experimental Workflow: Western Blotting

G A 1. Treat cells with Compound X B 2. Lyse cells & quantify protein concentration A->B C 3. Separate proteins by size via SDS-PAGE B->C D 4. Transfer proteins to a membrane C->D E 5. Block non-specific binding sites D->E F 6. Incubate with primary antibody (e.g., anti-p-EGFR) E->F G 7. Incubate with HRP-conjugated secondary antibody F->G H 8. Add ECL substrate and detect chemiluminescence G->H I 9. Analyze band intensity H->I

Caption: Standard workflow for Western blot analysis.

Protocol: Western Blot for Signaling Pathway Analysis
  • Cell Treatment and Lysis: Culture A549 cells (which have high EGFR expression) and treat with varying concentrations of Compound X (e.g., 0, 1, 5, 10, 20 µM) for a set time (e.g., 2 hours). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel via electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific to the proteins of interest (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, and a loading control like GAPDH).[19]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.[21]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to their respective total protein levels.

Visualization: Hypothetical EGFR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation CompoundX Compound X CompoundX->EGFR Inhibits EGF EGF EGF->EGFR

Caption: Hypothesized inhibition of the EGFR-PI3K-Akt pathway by Compound X.

Data Presentation: Expected Western Blot Outcomes
Target ProteinCompound X Conc. (µM)Relative Phosphorylation (Normalized to Total & Vehicle)
p-EGFR (Tyr1068)0 (Vehicle)1.00
50.45
200.12
p-Akt (Ser473)0 (Vehicle)1.00
50.61
200.25

This expected data would strongly support the hypothesis that Compound X enters the cell and inhibits the kinase activity of EGFR, leading to a downstream blockade of the pro-survival Akt signaling pathway, thus explaining the cytotoxicity observed in Phase I.

Conclusion

This technical guide has detailed a systematic, three-phase in vitro research strategy to determine the mechanism of action of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (Compound X). By progressing from broad phenotypic screening to specific biochemical assays and culminating in cellular target validation, this approach provides a robust framework for transforming an uncharacterized molecule into a lead compound with a well-defined mechanistic profile. Each experimental choice is rooted in established pharmacological principles, ensuring a logical and scientifically rigorous investigation. The successful execution of this plan would provide a comprehensive understanding of Compound X's in vitro pharmacology, paving the way for further preclinical development.

References

  • IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview. Retrieved from IT Medical Team. [Link]

  • Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from Bio-Techne. [Link]

  • Pollution → Sustainability Directory. (2025, December 2). Enzyme Inhibition Kinetics. Retrieved from Pollution → Sustainability Directory. [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from Khan Academy. [Link]

  • Unknown. (n.d.). ENZYME KINETICS AND INHIBITION. Source document.
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from protocols.io. [Link]

  • Visikol. (2023, May 23). The Importance of In Vitro Assays. Retrieved from Visikol. [Link]

  • Da-ta Biotech. (2024, April 8). In Vitro Assays Drug Discovery: R&D Solutions. Retrieved from Da-ta Biotech. [Link]

  • Open Library Publishing Platform. (n.d.). Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC2580: Introduction to Biochemistry*. Retrieved from Open Library Publishing Platform. [Link]

  • BenchSci. (2026, March 10). In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Retrieved from BenchSci. [Link]

  • PubMed. (n.d.). Mechanistic and kinetic studies of inhibition of enzymes. Retrieved from PubMed. [Link]

  • Axxam. (n.d.). In Vitro Assays | For successful drug discovery programs. Retrieved from Axxam. [Link]

  • Springer Protocols. (2025). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from Springer Protocols. [Link]

  • PubMed. (n.d.). Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Retrieved from PubMed. [Link]

  • NCBI. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from NCBI. [Link]

  • YouTube. (2017, March 30). Receptor Binding Assay - Part 1. Retrieved from YouTube. [Link]

  • PMC - NIH. (2016, December 8). SIGMA RECEPTOR BINDING ASSAYS. Retrieved from PMC - NIH. [Link]

  • PubMed. (1996, August). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Retrieved from PubMed. [Link]

  • PubMed. (2002, April 15). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from PubMed. [Link]

Sources

Part 1: Addressing the Data Void - A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to CAS 1522495-64-2: Elucidating Its Physicochemical Profile for Advanced Research and Development

Foreword: Navigating the Frontiers of Chemical Data

In the dynamic landscape of chemical research and drug development, the unequivocal identification of a compound through its Chemical Abstracts Service (CAS) Registry Number is the cornerstone of scientific integrity and reproducibility. It is with this principle in mind that we address the subject of this guide, CAS 1522495-64-2. Following a comprehensive search of publicly accessible scientific databases and chemical repositories, it has been determined that as of the date of this publication, there is no publicly available information associated with CAS 1522495-64-2.

This absence of data precludes the creation of a detailed technical guide on its physical and chemical properties. The following document will, therefore, serve a different but equally crucial purpose: to provide researchers, scientists, and drug development professionals with a structured approach to addressing such data gaps and to outline the fundamental experimental workflows for characterizing a novel chemical entity, should it become available.

The inability to locate information on a specific CAS number can arise from several factors:

  • Novelty of the Compound: The substance may be a very recent discovery, and its properties have not yet been published in peer-reviewed literature or indexed in public databases.

  • Proprietary Nature: The compound may be part of a confidential research and development program within a private organization, and its details are not disclosed publicly.

  • Data Entry or Typographical Errors: The provided CAS number may contain a typographical error. It is advisable to double-check the number for accuracy.

Recommended Actions for Researchers:

  • Verify the CAS Number: The first and most critical step is to confirm the accuracy of the CAS number from the original source.

  • Consult Proprietary Databases: If you have access to specialized or internal chemical databases (such as those within a pharmaceutical company or academic institution), a search within these resources may yield results.

  • Contact the Source: If the CAS number was obtained from a publication, patent, or supplier, reaching out to the original source for clarification is a logical next step.

Part 2: A Methodological Blueprint for the Characterization of a Novel Chemical Entity

In the event that CAS 1522495-64-2 is a valid but uncharacterized compound, the following sections outline the standard experimental methodologies that a senior application scientist would employ to determine its core physical and chemical properties.

Foundational Physicochemical Profiling

A foundational understanding of a compound's physical and chemical properties is paramount for its application in any research or development context.

Table 1: Core Physicochemical Parameters and Standard Methodologies

PropertyStandard Experimental MethodCausality and Significance
Molecular Weight High-Resolution Mass Spectrometry (HRMS)Essential for confirming the chemical identity and for all stoichiometric calculations.
Molecular Formula Elemental Analysis and HRMSProvides the elemental composition, a fundamental characteristic of the molecule.
Structure Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D-NMR), Infrared (IR) Spectroscopy, and X-ray CrystallographyElucidates the connectivity of atoms and the three-dimensional arrangement, which dictates the compound's chemical behavior and biological activity.
Melting Point Differential Scanning Calorimetry (DSC) or Capillary Melting Point ApparatusA key indicator of purity and provides information on the solid-state properties of the compound.
Boiling Point Ebulliometry or Distillation under reduced pressure for high-boiling compoundsImportant for purification and handling of liquid compounds.
Solubility Equilibrium solubility shake-flask method in various solvents (e.g., water, DMSO, ethanol)Critical for formulation development, designing biological assays, and understanding its environmental fate.
pKa Potentiometric titration, UV-Vis spectrophotometry, or Capillary ElectrophoresisDetermines the ionization state of the compound at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
LogP/LogD Shake-flask method (octanol-water partition) or reversed-phase High-Performance Liquid Chromatography (HPLC)Measures the lipophilicity of the compound, a key predictor of its membrane permeability and interaction with biological targets.
Experimental Workflow: A Step-by-Step Guide

Protocol 1: Determination of Aqueous Solubility

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Reporting: Express the solubility in units of mg/mL or µg/mL.

Rationale: The shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value that is crucial for all subsequent in vitro and in vivo studies.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

  • Column Selection: Choose a suitable stationary phase (e.g., C18 for non-polar compounds) and column dimensions based on the anticipated properties of the analyte.

  • Mobile Phase Optimization: Develop a mobile phase gradient (or isocratic method) using a mixture of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile) to achieve good peak shape and resolution.

  • Detector Settings: Set the UV detector to a wavelength where the compound exhibits maximum absorbance, or use a mass spectrometer for more sensitive and specific detection.

  • Sample Preparation: Dissolve a known amount of the compound in a suitable solvent and inject a precise volume onto the column.

  • Data Analysis: Integrate the peak area of the analyte and any impurities. Purity is typically expressed as a percentage of the main peak area relative to the total peak area. For quantification, a calibration curve is generated using standards of known concentrations.

Justification: HPLC is a versatile and robust technique for separating, identifying, and quantifying compounds in a mixture, making it indispensable for purity assessment and concentration determination.

Visualization of the Characterization Workflow

The logical flow of experiments for characterizing a novel compound can be visualized as follows:

Characterization_Workflow cluster_synthesis Compound Synthesis & Acquisition cluster_initial_analysis Initial Analysis cluster_physicochemical Physicochemical Profiling cluster_stability Stability Assessment Synthesis Synthesis or Procurement of CAS 1522495-64-2 Purity Purity Assessment (HPLC, LC-MS) Synthesis->Purity Structure_ID Structural Elucidation (NMR, HRMS, IR) Purity->Structure_ID Solubility Aqueous Solubility Structure_ID->Solubility LogP Lipophilicity (LogP/LogD) Structure_ID->LogP pKa Ionization Constant (pKa) Structure_ID->pKa MeltingPoint Melting Point Structure_ID->MeltingPoint Chemical_Stability Chemical Stability (pH, temperature) Solubility->Chemical_Stability Metabolic_Stability Metabolic Stability (microsomes, hepatocytes) LogP->Metabolic_Stability

Caption: Workflow for the characterization of a novel chemical entity.

Conclusion

While a detailed guide on the physical and chemical properties of CAS 1522495-64-2 cannot be provided at this time due to the absence of public data, this document offers a robust framework for approaching such a situation. By verifying the CAS number and, if necessary, undertaking a systematic experimental characterization as outlined, researchers can confidently and rigorously establish the foundational scientific knowledge required for advancing their research and development endeavors. The principles and protocols described herein represent the standard of practice in the field and are designed to ensure the generation of high-quality, reliable data.

Biological targets of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Elucidation of Biological Targets for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Executive Summary

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is a novel benzamide derivative with, as of this writing, uncharacterized biological activity. The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic effects, including roles as kinase inhibitors, epigenetic modulators, and antimicrobial agents.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological targets of this promising, yet enigmatic, compound. We will delve into the causal reasoning behind experimental choices, presenting a self-validating system of protocols designed for researchers, scientists, and drug development professionals. Our approach is rooted in a multi-pronged strategy, integrating computational, biochemical, and cell-based methodologies to deconvolve the mechanism of action of this novel chemical entity.

Introduction to 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

The subject of this guide, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, is a small molecule whose chemical properties are known, but whose interactions with biological systems remain to be elucidated[4]. Its structure, featuring a substituted benzamide core, suggests the potential for a range of biological activities. The presence of a bromo-substituted hydroxyphenyl ring and an amino-methylbenzamide moiety provides multiple potential points of interaction with protein targets.

Given the diverse roles of other benzamide-containing compounds, which have been shown to target protein kinases, DNA methyltransferases, and G-protein coupled receptors, a systematic investigation into the biological targets of this novel molecule is warranted.[1][2][5][6][7]

A Multi-Pronged Approach to Target Identification

The identification of a small molecule's biological target(s) is a critical step in drug discovery, often representing a significant bottleneck[8]. A robust target identification strategy should employ orthogonal approaches to increase the confidence in putative "hits". Here, we propose a comprehensive workflow to deconvolve the targets of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

In Silico and Computational Approaches

Before embarking on resource-intensive experimental work, computational methods can provide valuable initial hypotheses. Reverse docking, where a small molecule is docked against a library of known protein structures, can predict potential binding partners. Given the prevalence of benzamides as kinase inhibitors, a primary virtual screen against the human kinome is a logical starting point.[1][7][9][10]

Diagram: In Silico Target Identification Workflow

cluster_0 Computational Screening A 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (3D structure) C Reverse Docking Simulation A->C B Protein Structure Library (e.g., PDB) B->C D Binding Affinity Scoring & Ranking C->D E Prioritized List of Putative Targets D->E

Caption: A computational workflow for initial target hypothesis generation.

Biochemical Approaches: Affinity-Based Target Fishing

Affinity chromatography coupled with mass spectrometry is a powerful, unbiased method for identifying proteins that directly bind to a small molecule[8]. This technique involves immobilizing the compound of interest on a solid support and then passing a cell lysate over this "bait" to capture interacting proteins.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of an Affinity Probe: Synthesize a derivative of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide with a linker arm suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads). A control "scrambled" or non-binding analog should also be prepared.

  • Immobilization: Covalently attach the affinity probe and the control compound to the solid support.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed in initial phenotypic screens).

  • Affinity Capture: Incubate the lysate with the compound-conjugated beads and control beads.

  • Washing: Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.

  • Elution: Elute the specifically bound proteins, often using a denaturing buffer.

  • Proteomic Analysis: Identify the eluted proteins using tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the proteins identified from the active compound beads to those from the control beads to identify specific binding partners.

Cell-Based Approaches: Unbiased Target Deconvolution in a Physiological Context

Phenotypic screening can reveal the functional effects of a compound without prior knowledge of its target. Once a phenotype is observed (e.g., cell death, cell cycle arrest), techniques like thermal proteome profiling (TPP) can identify the targets within the cell. TPP is based on the principle that protein-ligand binding stabilizes the protein against thermal denaturation.

Diagram: Cell-Based Target Identification Workflow

cluster_1 Thermal Proteome Profiling (TPP) F Treat Cells with Compound vs. Vehicle G Heat Cells to a Range of Temperatures F->G H Lyse Cells & Separate Soluble from Aggregated Proteins G->H I Quantify Soluble Proteins via Mass Spectrometry H->I J Identify Proteins with Increased Thermal Stability in Compound-Treated Cells I->J

Caption: An overview of the Thermal Proteome Profiling (TPP) workflow.

Rigorous Target Validation

Identifying a list of putative targets is only the first step. Each candidate must be rigorously validated to confirm that it is a bona fide target and that its modulation by the compound is responsible for the observed phenotype.

Biochemical Validation
  • Recombinant Protein Expression and Purification: Express and purify the candidate target proteins.

  • Direct Binding Assays: Quantify the binding affinity of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide to the purified protein using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

  • Enzyme Inhibition/Activation Assays: If the target is an enzyme, perform in vitro assays to determine if the compound inhibits or activates its catalytic activity. This will yield key quantitative data such as IC50 or EC50 values.

Table 1: Hypothetical Biochemical Validation Data

Target ProteinBinding Affinity (Kd)Enzyme Inhibition (IC50)
Kinase X150 nM200 nM
Kinase Y> 10 µM> 10 µM
Protease Z1.2 µM2.5 µM
Cellular Target Engagement

It is crucial to demonstrate that the compound engages its target within the complex environment of a living cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide or a vehicle control.

  • Heating: Heat the treated cells to a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the amount of the soluble target protein at each temperature by Western blotting.

  • Data Analysis: A shift in the melting curve to a higher temperature in the compound-treated cells indicates target engagement.

Elucidating the Mechanism of Action

Once a target is validated, the next step is to understand the downstream cellular consequences of target modulation.

  • Signaling Pathway Analysis: Use Western blotting to examine the phosphorylation status and expression levels of proteins downstream of the validated target. For example, if the target is a kinase in the PI3K/AKT pathway, probe for changes in p-AKT, p-mTOR, etc.[11]

  • Cellular Phenotypic Assays: Correlate target engagement with cellular outcomes. These assays can include:

    • Cell proliferation assays (e.g., MTT, BrdU incorporation)

    • Apoptosis assays (e.g., Annexin V/PI staining, caspase activity assays)[12]

    • Cell cycle analysis (e.g., flow cytometry)[11]

    • Metabolomic and proteomic profiling to gain a global view of the cellular response.[13][14][15]

Diagram: Integrated Target Validation & MOA Workflow

cluster_2 Target Validation & Mechanism of Action K Putative Targets from Identification Phase L Biochemical Validation (Binding & Activity Assays) K->L M Cellular Target Engagement (e.g., CETSA) K->M N Validated Target(s) L->N M->N O Downstream Signaling Analysis (Western Blot) N->O P Cellular Phenotype Correlation (Apoptosis, Proliferation) N->P Q Mechanism of Action Elucidated O->Q P->Q

Sources

Navigating the ADME Landscape: A Technical Guide to the Pharmacokinetics of 5-Bromo-2-Hydroxyphenyl Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release – This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals investigating the pharmacokinetic profile of 5-bromo-2-hydroxyphenyl benzamide derivatives. While comprehensive data on this specific chemical class are emerging, this document synthesizes established pharmacokinetic principles with data from structurally related compounds to provide a robust framework for preclinical assessment.

Executive Summary

Derivatives of 5-bromo-2-hydroxyphenyl benzamide, a scaffold related to salicylamides, are of growing interest in medicinal chemistry for their diverse biological activities.[1] Understanding their absorption, distribution, metabolism, and excretion (ADME) is paramount for translating their in vitro potency into in vivo efficacy and safety. This guide elucidates the predicted pharmacokinetic characteristics of this class, details essential experimental protocols for their evaluation, and provides the scientific rationale behind these methodologies.

The Structural Scaffold: Predicting Pharmacokinetic Behavior

The pharmacokinetic journey of a drug is intrinsically linked to its physicochemical properties. The 5-bromo-2-hydroxyphenyl benzamide core possesses key functional groups that govern its behavior in a biological system.

  • The Salicylamide Core: The parent structure, salicylamide (2-hydroxybenzamide), is known for rapid and extensive first-pass metabolism, which can limit systemic bioavailability.[2][3] It is almost completely metabolized to inactive forms during absorption.[3] This suggests that derivatives of this class may also be susceptible to significant early metabolism.

  • The Benzamide Moiety: Amide groups are generally more resistant to hydrolysis than esters.[4] The metabolism of benzamide-containing drugs can involve N-acetylation or hydrolysis, though the latter is often slower.[4][5]

  • The 5-Bromo Substituent: The introduction of a bromine atom ("bromination") can profoundly influence a molecule's properties. Bromination typically increases lipophilicity, which may enhance membrane permeability and absorption.[6] It can also affect metabolism; the position of the bromine can block potential sites of oxidation by metabolic enzymes, potentially increasing the drug's half-life.[7][8] However, bromination can also lead to increased toxic effects or accumulation in the body.[7][9]

A notable example of a related compound is Niclosamide , a salicylanilide derivative (structurally similar to the benzamides ). Niclosamide is characterized by very low water solubility and poor oral bioavailability (around 10% in rats), despite rapid absorption.[10][11] It is also highly bound to plasma proteins (>99.8%).[12] These characteristics are likely to be shared by other lipophilic derivatives in this class.

Key Pharmacokinetic Parameters and Their Evaluation

A systematic evaluation of ADME properties is essential. This involves a suite of in vitro and in vivo assays designed to predict the fate of the compound in the body.

Absorption and Bioavailability

Oral administration is the most common route for drug delivery. For this class of compounds, low aqueous solubility is anticipated to be a primary barrier to good oral absorption. Despite this, their increased lipophilicity due to the bromine atom may facilitate passive diffusion across the gut wall.

An in vivo pharmacokinetic study, typically in a rodent model (mouse or rat), is the definitive method for determining oral bioavailability.[13][14] This study compares the plasma concentration-time profiles following oral (PO) and intravenous (IV) administration.

Distribution and Plasma Protein Binding

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its affinity for plasma proteins and its ability to permeate into tissues. Highly protein-bound drugs have a lower fraction of free (unbound) drug available to exert a pharmacological effect.[15][16]

  • Expected Behavior: Given the lipophilic nature of the brominated scaffold, high plasma protein binding (>99%) is expected, similar to niclosamide.[12][17]

  • Experimental Evaluation: The gold-standard method for determining the percentage of plasma protein binding (%PPB) is Equilibrium Dialysis .[16][18]

Metabolism: The Primary Route of Elimination

Metabolism is the enzymatic conversion of drugs into other compounds (metabolites), primarily occurring in the liver.[19] For the 5-bromo-2-hydroxyphenyl benzamide class, several metabolic pathways are plausible.

  • Phase I Metabolism: Cytochrome P450 (CYP) enzymes are the primary drivers of Phase I oxidative metabolism.[20] Potential reactions include hydroxylation of the aromatic rings.

  • Phase II Metabolism: This involves conjugation reactions that increase the water solubility of the compound to facilitate excretion. The phenolic hydroxyl group is a prime site for glucuronidation , a common pathway for salicylamides and other phenolic drugs.[21][22] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs).[23] The amide portion could also be a site for other conjugation reactions.

The susceptibility of a compound to metabolism is assessed using in vitro metabolic stability assays.[20][24] These experiments measure the rate at which the parent drug is consumed when incubated with liver fractions, such as microsomes or hepatocytes.[25]

Excretion

The polar metabolites generated during Phase II metabolism are typically eliminated from the body via the kidneys (in urine) or the liver (in bile). The route and rate of excretion for the parent drug and its metabolites are determined through analysis of urine and feces collected during in vivo PK studies.

Essential Experimental Protocols

Accurate and reproducible data are the bedrock of drug development. The following section details standardized, step-by-step protocols for core pharmacokinetic assays.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay determines a compound's intrinsic clearance by Phase I enzymes.[19][23]

Objective: To measure the rate of disappearance of a test compound upon incubation with human liver microsomes (HLM) and cofactors.

Methodology:

  • Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), human liver microsomes (e.g., 0.5 mg/mL), and the test compound (e.g., 1 µM final concentration).[19]

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH.[20]

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[19]

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[20] This step also precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[24][25]

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[20][24]

Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare Test Compound Stock D Combine Compound + Microsomes Pre-incubate A->D B Prepare Microsome/Buffer Mix B->D C Prepare NADPH Solution E Initiate Reaction with NADPH C->E D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F G Quench with Acetonitrile + Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate t½ and CLint I->J

Caption: Workflow for a typical in vitro metabolic stability assay.

Protocol: Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)

This assay quantifies the fraction of a drug that is unbound in plasma.[15]

Objective: To determine the percentage of test compound bound to plasma proteins.

Methodology:

  • Preparation: Spike the test compound into plasma (e.g., human, rat) from a stock solution to achieve the desired final concentration (e.g., 2 µM).[18]

  • Device Setup: Add the compound-spiked plasma to one chamber (the "plasma chamber") of the RED device insert. Add dialysis buffer (e.g., PBS, pH 7.4) to the adjacent chamber (the "buffer chamber"). The chambers are separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 12-14 kDa) that retains proteins but allows small molecules to pass.[18][26]

  • Equilibration: Seal the plate and incubate at 37°C with shaking for a predetermined time (e.g., 4-6 hours) to allow the unbound compound to reach equilibrium across the membrane.[15]

  • Sampling: After incubation, carefully remove equal volume aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate comparison during analysis, add an equal volume of blank plasma to the buffer chamber aliquot and an equal volume of buffer to the plasma chamber aliquot.

  • Analysis: Determine the concentration of the test compound in both sets of samples by LC-MS/MS.

  • Calculation: The percentage of protein binding (% Bound) is calculated using the concentrations measured in the plasma (Cplasma) and buffer (Cbuffer) chambers: % Bound = [(Cplasma - Cbuffer) / Cplasma] * 100

Diagram of Rapid Equilibrium Dialysis (RED) Assay

Caption: Principle of the Rapid Equilibrium Dialysis (RED) assay.

Protocol: In Vivo Pharmacokinetic Study in Rodents

This study provides definitive data on how a drug behaves in a living system.[27][28]

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, bioavailability) of a test compound after IV and PO administration in rats.

Methodology:

  • Animal Acclimation: Acclimate male Sprague-Dawley rats for at least 3 days prior to the study.

  • Dosing:

    • IV Group: Administer the test compound (e.g., 2 mg/kg) as a single bolus injection into the tail vein.[11]

    • PO Group: Administer the test compound (e.g., 5 mg/kg) via oral gavage.[11]

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from each animal at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a cannulated vessel or other appropriate method.[27] Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for Analysis: Precipitate plasma proteins by adding cold acetonitrile containing an internal standard. Centrifuge and collect the supernatant.[29]

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[12][29]

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to calculate pharmacokinetic parameters.

Data Interpretation and Summary

The data generated from these studies are used to build a comprehensive pharmacokinetic profile of the compound.

Table 1: Representative Pharmacokinetic Data for Niclosamide (A Structurally Related Compound)

ParameterIV Administration (2 mg/kg in Rats)Oral Administration (5 mg/kg in Rats)Reference
Cmax (ng/mL) N/A354 ± 152[11]
Tmax (hr) N/A< 0.5[11]
AUC (ng·hr/mL) 1413 ± 118429 ± 100[10][11]
t½ (hr) 6.7 ± 2.06.0 ± 0.8[10][11]
Clearance (mL/min/kg) 20.0 ± 2.9N/A[11]
Bioavailability (%) N/A~10%[10][11]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life.

Conclusion and Future Directions

The 5-bromo-2-hydroxyphenyl benzamide scaffold presents both opportunities and challenges. The bromination may enhance potency and metabolic stability, but the inherent properties of the salicylamide core suggest that poor solubility and extensive first-pass metabolism are likely hurdles to achieving adequate oral bioavailability.

A thorough understanding of the ADME properties, gained through the systematic application of the protocols described herein, is critical for the successful optimization of this chemical series. Future work should focus on structure-activity relationship (SAR) and structure-property relationship (SPR) studies to identify derivatives with an optimal balance of potency, metabolic stability, and bioavailability, thereby paving the way for the development of novel therapeutics.

References

  • Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

  • Pan, J. X., Chen, J., & Ji, M. (2021). Niclosamide: Beyond an antihelminthic drug. Acta Pharmaceutica Sinica B, 11(4), 893-902. Retrieved from [Link]

  • Drugs.com. (n.d.). Salicylamide Monograph for Professionals. Retrieved from [Link]

  • Kim, T. H., et al. (2021). Bioanalysis of niclosamide in plasma using liquid chromatography-tandem mass and application to pharmacokinetics in rats and dogs. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008. Retrieved from [Link]

  • Chang, Y. W., et al. (2006). Pharmacokinetics of anti-SARS-CoV agent niclosamide and its analogs in rats. Journal of Food and Drug Analysis, 14(4), 329-333. Retrieved from [Link]

  • Viebahn, C. S., et al. (2018). Niclosamide a new chemotherapy agent? Pharmacokinetics of the potential anticancer drug in a patient cohort of the NIKOLO trial. Journal of Clinical Oncology, 36(15_suppl), e14578-e14578. Retrieved from [Link]

  • Jeong, E., et al. (2019). Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability. Drug Metabolism and Disposition, 47(10), 1114-1122. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • Rybka, S., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science, 93(3). Retrieved from [Link]

  • Rybka, S., et al. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Retrieved from [Link]

  • IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

  • Rybka, S., et al. (2025, December 18). Introducing bromine to the molecular structure as a strategy for drug design. ResearchGate. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • NIH. (n.d.). Murine Pharmacokinetic Studies. PMC. Retrieved from [Link]

  • Kakemi, M., et al. (1976). Pharmacokinetic analysis of pharmacological effects and drug disposition. II. Effects of salicylamide and afebrile rats. Chemical & Pharmaceutical Bulletin, 24(9), 2254-2257. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Salicylamide? Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • PubMed. (n.d.). Metabolism and action of benzamide riboside in Chinese hamster ovary cells. Retrieved from [Link]

  • MIMS Malaysia. (n.d.). Salicylamide: Uses & Dosage. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • protocols.io. (2025, August 4). In-Vivo Mouse and Rat PK Bioanalysis. Retrieved from [Link]

  • Pharmaron. (n.d.). Protein Binding Assay: ICH M12-Compliant Testing. Retrieved from [Link]

  • AdisInsight. (n.d.). Clinical Pharmacokinetics of the Salicylates. Retrieved from [Link]

  • PubMed. (2005, January 15). Metabolism of benzamidoxime (N-hydroxyamidine) in human hepatocytes and role of UDP-glucuronosyltransferases. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Rodent In Vivo PK Service. Retrieved from [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • ResearchGate. (2018, October 23). pharmacy reviews 614 bromination-a versatile tool for drugs optimization. Retrieved from [Link]

  • SlideShare. (n.d.). Metabolic Changes of Drugs and Related Organic Compounds. Retrieved from [Link]

  • Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Establishing the In Vitro Toxicity Profile of a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: March 2026

DISCLAIMER: As of the date of this report, a comprehensive search of scientific literature and public databases for CAS 1522495-64-2 did not yield specific data regarding its identity, structure, or toxicological profile. This indicates that the compound is not well-documented in the public domain. Therefore, this document serves as a comprehensive, best-practice framework for generating and evaluating the in vitro toxicity profile of a novel chemical entity, presented from the perspective of a Senior Application Scientist. This guide is intended for researchers, scientists, and drug development professionals and can be applied to CAS 1522495-64-2 once preliminary data becomes available.

Part 1: Foundational Strategy & Compound Characterization

The "Fail Fast, Fail Smart" Philosophy in Toxicity Screening

In modern drug discovery and chemical safety assessment, the primary objective of early-stage in vitro toxicology is not merely to identify hazards, but to do so with strategic efficiency. We operate under the "Fail Fast, Fail Smart" paradigm. By front-loading a battery of robust, mechanistically informative in vitro assays, we can rapidly de-risk promising candidates and eliminate compounds with unfavorable liability profiles long before they enter costly and time-consuming in vivo studies. This approach conserves resources and focuses development efforts on molecules with the highest probability of success. The selection of assays described herein is designed to build a multi-faceted toxicity profile, examining effects from the cellular to the subcellular level.

Prerequisite: Physicochemical Profiling

Before any biological assessment, a thorough physicochemical characterization of the test article is mandatory. This is a non-negotiable first step, as these properties dictate the compound's behavior in aqueous assay media and its interaction with cellular systems.

ParameterRationale & Impact on In Vitro AssaysTarget Value/Consideration
Solubility Determines the achievable concentration range and the necessity of a vehicle (e.g., DMSO). Poor solubility can lead to compound precipitation, causing false-positive results (light scattering in optical assays) or false-negatives (reduced effective concentration).Aqueous solubility >100 µM is ideal. If DMSO is required, final concentration should not exceed 0.5% to avoid vehicle-induced toxicity.
LogP / LogD Indicates lipophilicity and potential for membrane partitioning. High lipophilicity can lead to non-specific binding to plasticware and proteins in the culture medium, reducing the bioavailable concentration.LogP between 1-3 is often optimal for cell permeability without excessive non-specific binding.
pKa Determines the ionization state of the compound at physiological pH (7.2-7.4). The charge of a molecule significantly influences its ability to cross cellular membranes.Knowledge of pKa is critical for interpreting uptake and intracellular distribution.
Stability The compound must be stable in the assay medium for the duration of the experiment. Degradation can lead to an underestimation of toxicity or introduce confounding effects from degradation products.>90% of parent compound should remain after the longest incubation period, as confirmed by LC-MS.

Part 2: The Core In Vitro Toxicity Assay Battery

A tiered, multi-parametric approach is essential for building a reliable toxicity profile. We begin with broad cytotoxicity screening and progressively move towards more specific, mechanistic endpoints.

Tier 1: General Cytotoxicity Assessment

The objective here is to determine the concentration range at which the compound elicits a cytotoxic response in relevant cell lines. It is critical to employ at least two assays based on different biological principles to ensure the data is robust and not an artifact of a specific detection technology.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely accepted model for liver toxicity, as the liver is a primary site of xenobiotic metabolism.

  • HEK293 (Human Embryonic Kidney): A general-purpose, robust cell line often used for baseline cytotoxicity assessment.

  • A project-specific cell line: For example, if the compound is an oncology therapeutic, it should be tested against a panel of relevant cancer cell lines.

G cluster_prep Preparation cluster_exposure Exposure cluster_assays Dual Endpoint Measurement compound_prep Compound Serial Dilution (in appropriate vehicle, e.g., DMSO) treatment Treat Cells with Compound (24h, 48h, 72h incubation) compound_prep->treatment cell_seeding Seed Cells in 96-well Plates (e.g., 10,000 cells/well) cell_seeding->treatment mts_assay Assay 1: Metabolic Activity (e.g., CellTiter 96 AQueous One) treatment->mts_assay Parallel Plate ldh_assay Assay 2: Membrane Integrity (e.g., CytoTox-ONE™) treatment->ldh_assay Parallel Plate data_analysis Data Analysis & IC50 Calculation mts_assay->data_analysis ldh_assay->data_analysis

Caption: Dual-endpoint cytotoxicity workflow.

  • Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentration stock of the compound serial dilutions in culture medium.

  • Treatment: Remove the overnight culture medium and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle-only (0% toxicity) and lysis buffer (100% toxicity) controls.

  • Incubation: Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate for 1-4 hours until color development is sufficient.

  • Data Acquisition: Measure absorbance at 490 nm using a plate reader.

  • Analysis: Normalize data to controls and fit a four-parameter logistic curve to determine the IC50 value.

  • Methodology: This assay is typically performed on a parallel plate to the MTS assay or by sampling the supernatant from the MTS plate before reagent addition.

  • Supernatant Transfer: Carefully transfer 50 µL of supernatant from each well of the treatment plate to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH reagent (e.g., CytoTox-ONE™) to each well.

  • Incubation: Incubate for 10 minutes at room temperature, protected from light.

  • Stop Reaction: Add 25 µL of Stop Solution.

  • Data Acquisition: Measure fluorescence (Ex/Em ~560/590 nm).

  • Analysis: Calculate the percentage of LDH release relative to lysed controls and determine the EC50 value.

Tier 2: Genotoxicity Assessment

A positive finding in this tier is a significant red flag for drug development. The goal is to assess the potential of the compound to induce genetic mutations or chromosomal damage.

G cluster_bacterial Bacterial Mutagenesis cluster_mammalian Mammalian Chromosomal Damage compound Test Compound ames Ames Test (e.g., Ames II/MPF) - Detects point mutations - With & without S9 metabolic activation compound->ames micronucleus In Vitro Micronucleus Assay (e.g., in TK6 or CHO cells) - Detects clastogenic & aneugenic events compound->micronucleus interpretation Integrated Genotoxicity Assessment ames->interpretation micronucleus->interpretation

Caption: Tiered in vitro genotoxicity assessment.

  • Cell Line: Use a cell line with a stable karyotype and low background micronucleus frequency (e.g., human lymphoblastoid TK6 cells).

  • Treatment: Expose cells to a range of compound concentrations (typically up to a cytotoxic level) for a short period (3-6 hours) with and without a metabolic activation system (S9 fraction), and for a longer period (24 hours) without S9.

  • Recovery: After exposure, wash the cells and allow for a recovery period (1.5-2 cell cycles) to allow for the expression of micronuclei.

  • Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have divided once are scored.

  • Harvesting & Staining: Harvest cells, lyse the cytoplasm, and stain the nuclei with a DNA dye (e.g., DAPI).

  • Scoring: Using automated microscopy or flow cytometry, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

  • Analysis: A statistically significant, dose-dependent increase in micronucleus frequency above the negative control is considered a positive result.

Tier 3: Mechanistic & Organ-Specific Toxicity

If cytotoxicity is observed, the next logical step is to investigate the underlying mechanism. Mitochondrial toxicity is a common driver of drug-induced organ injury.

  • Cell Line: Use a cell line with high metabolic activity, such as HepG2.

  • Dye Loading: Co-stain cells with multiple fluorescent probes simultaneously:

    • MitoTracker™ Red CMXRos: Stains mitochondria based on membrane potential.

    • Hoechst 33342: Stains the nucleus for cell counting.

    • TOTO®-3 Iodide: A viability dye that stains the nucleus of dead cells.

  • Treatment: Treat cells with the compound for relevant time points (e.g., 1, 6, 24 hours).

  • Imaging: Acquire images using a high-content imaging system.

  • Analysis: Image analysis software quantifies multiple parameters per cell, including:

    • Cell count (viability)

    • Nuclear size (apoptosis indicator)

    • Mitochondrial membrane potential (MMP)

    • Mitochondrial mass

  • Interpretation: A dose-dependent decrease in MMP is a key indicator of mitochondrial dysfunction.

G Compound Test Compound (CAS 1522495-64-2) Mito Mitochondrion Compound->Mito Direct or Indirect Effect ETC Electron Transport Chain (ETC) Inhibition Mito->ETC MMP Loss of Mitochondrial Membrane Potential (ΔΨm) ETC->MMP ROS Increased ROS Production ETC->ROS ATP ATP Depletion MMP->ATP CellDeath Cell Death ATP->CellDeath Caspase Caspase Activation ROS->Caspase Apoptosis Apoptosis Caspase->Apoptosis Apoptosis->CellDeath

Caption: Potential pathway of mitochondrial toxicity.

Part 3: Data Synthesis & Risk Assessment

The final step is to integrate all data into a coherent toxicity profile to inform the next steps.

Integrated Data Summary Table
Assay EndpointCell Line24h IC50/EC50 (µM)48h IC50/EC50 (µM)Genotoxicity ResultKey Mechanistic Finding
Metabolic Activity (MTS) HepG2[Insert Data][Insert Data]N/AN/A
Membrane Integrity (LDH) HepG2[Insert Data][Insert Data]N/AN/A
Metabolic Activity (MTS) HEK293[Insert Data][Insert Data]N/AN/A
Micronucleus Formation TK6N/AN/A[Positive/Negative/Equivocal]N/A
Mitochondrial Potential HepG2[Insert EC50]N/AN/A[e.g., MMP loss precedes cell death]
Concluding Assessment

Based on the integrated data, a preliminary risk assessment is formulated. For example:

  • Scenario 1 (Low Risk): The compound shows IC50 values >50 µM in all cytotoxicity assays and is negative in genotoxicity screens. Recommendation: Proceed with further development.

  • Scenario 2 (Moderate Risk): The compound shows cytotoxicity (IC50 = 5-10 µM) driven by mitochondrial dysfunction but is non-genotoxic. Recommendation: Consider structure-activity relationship (SAR) studies to mitigate mitochondrial liability.

  • Scenario 3 (High Risk): The compound is positive in the in vitro micronucleus assay. Recommendation: This is a serious finding. The project should be de-prioritized unless the compound has a breakthrough therapeutic potential that justifies a high-risk profile.

This structured approach ensures that decisions are data-driven, comprehensive, and aligned with the principles of modern, efficient safety assessment.

Molecular docking studies for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Executive Summary

In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Molecular docking, a cornerstone of structure-based drug design, provides critical insights into the interactions between a small molecule and its macromolecular target at an atomic level. This guide offers a comprehensive, in-depth protocol for conducting molecular docking studies on 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide , a compound belonging to the versatile benzamide class of molecules. While direct studies on this specific ligand are not prevalent, the benzamide scaffold is well-documented for a range of biological activities, including antimicrobial and anticancer properties, particularly as inhibitors of protein kinases.

This document is structured to guide researchers and drug development professionals through the entire docking workflow, from foundational theory and target selection to detailed, validated protocols and the critical analysis of results. As a senior application scientist, the emphasis is not merely on the procedural steps but on the underlying scientific rationale—the causality behind each choice—to ensure the generation of meaningful and reproducible data. We will use a hypothetical yet relevant protein kinase target to illustrate a complete, field-proven workflow that is both scientifically rigorous and practically applicable.

Foundational Principles: The Ligand, The Target, and The Interaction
1.1 The Role of Molecular Docking in Rational Drug Design

Molecular docking is a computational method that predicts the preferred orientation, conformation, and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor or target). The process aims to computationally simulate the molecular recognition process, which is governed by the principles of geometric and energetic complementarity. At its core, a docking simulation involves two primary stages:

  • Sampling: The algorithm explores a vast conformational space of the ligand within the defined binding site of the receptor, generating numerous possible binding poses.

  • Scoring: A scoring function then evaluates each pose, estimating the binding free energy (or a proxy thereof) to rank the poses. The most negative score typically represents the most favorable binding mode.

A successful docking study can significantly de-risk and accelerate a drug discovery pipeline by identifying promising hit compounds, elucidating mechanisms of action, and guiding lead optimization.

1.2 The Ligand: 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

The subject of our study is a benzamide derivative with the following chemical properties:

PropertyValueSource
Molecular Formula C₁₄H₁₃BrN₂O₂
Molecular Weight 321.17 g/mol
CAS Number 1522495-64-2

The benzamide scaffold is a privileged structure in medicinal chemistry. Related molecules have demonstrated significant potential as anticancer agents by inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Other benzamide derivatives have been investigated as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair and a key target in oncology. This precedent provides a strong rationale for exploring the interaction of our ligand with such targets.

1.3 Rationale for Target Selection: A Case Study with Protein Kinase

Given the established activity of similar benzamide structures against protein kinases, we will select a representative protein kinase as our target for this guide. Protein kinases are a large family of enzymes that play a central role in cell signaling, and their aberrant activity is a hallmark of many diseases, making them a major class of drug targets. For this study, we will use a well-characterized protein kinase with a high-resolution crystal structure available in the Protein Data Bank (PDB), which is essential for structure-based drug design. This choice allows us to leverage existing knowledge to validate our docking protocol.

A Validated Methodological Framework for Molecular Docking

A robust and reproducible docking experiment is built on a foundation of careful preparation and validation. This section details a self-validating protocol that ensures the reliability of the generated results.

2.1 The Molecular Docking Workflow

The overall process can be visualized as a sequential workflow, where the output of each step serves as a validated input for the next.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Definition (Defining the Search Space) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB Download, Cleaning, Protonation) receptor_prep->grid_gen docking Molecular Docking Simulation (AutoDock Vina Execution) grid_gen->docking validation Protocol Validation (Re-docking Native Ligand, RMSD < 2.0 Å) docking->validation Validation Check analysis Results Analysis (Binding Energy, Pose Visualization, Interaction Mapping) docking->analysis validation->analysis Protocol Validated

Caption: The comprehensive molecular docking workflow.

2.2 Essential Software and Resources
  • Protein Data Bank (PDB): A repository for 3D structural data of large biological molecules. (URL: [Link])

  • PubChem: A public database of chemical molecules and their activities. (URL: [Link])

  • AutoDock Suite (Vina & Tools): A widely used open-source software suite for molecular docking and preparation. (URL: [Link])

2.3 Step-by-Step Experimental Protocol

The goal of this step is to generate a high-quality, energetically minimized 3D structure of the ligand.

  • Obtain 2D Structure: Draw the structure of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide in a chemical sketcher or obtain its SMILES string from a database like PubChem.

  • Generate 3D Conformation: Use a program like Open Babel or the tools within UCSF ChimeraX to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and arrive at a low-energy conformation. This is a critical step for accuracy.

  • Assign Charges and Atom Types: Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds.

  • Save in PDBQT Format: Save the final prepared ligand structure in the PDBQT format, which is required by AutoDock Vina.

Proper receptor preparation is crucial for a biologically relevant docking result.

  • Download PDB File: Download the crystal structure of the chosen protein kinase target from the PDB. Select a structure that is high-resolution (<2.5 Å) and contains a co-crystallized inhibitor in the binding site of interest.

  • Clean the Structure: Remove all non-essential molecules, including water, co-solvents, and any co-factors not required for binding. Retain the co-crystallized ligand for the validation step.

  • Protonation and Repair: Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds. Check for and repair any missing side chains or atoms using tools like Swiss-PdbViewer or the functions within ChimeraX. The protonation state of key residues in the active site should be carefully considered based on their pKa values.

  • Save in PDBQT Format: Convert the cleaned and prepared protein structure into the PDBQT format using AutoDock Tools, which adds charges and atom types.

The grid box defines the three-dimensional search space for the docking algorithm. Its definition is a critical experimental choice.

  • Identify the Binding Site: The most reliable method is to define the binding site based on the location of the co-crystallized ligand.

  • Define Grid Center and Dimensions: In AutoDock Tools, center the grid box on the co-crystallized ligand. The dimensions should be large enough to encompass the entire binding pocket and allow the ligand full rotational and translational freedom, typically with a 3-6 Å buffer around the known ligand.

2.4 The Self-Validating System: Protocol Validation

Before docking the compound of interest, the entire protocol's ability to reproduce experimental reality must be verified. This is a non-negotiable step for ensuring the trustworthiness of your results.

  • Re-docking: Dock the extracted, co-crystallized native ligand back into the prepared protein using the exact same docking parameters (grid box, etc.) that will be used for the test compound.

  • Calculate Root-Mean-Square Deviation (RMSD): Superimpose the lowest-energy docked pose of the native ligand with its original crystal structure pose. Calculate the RMSD between the heavy atoms.

  • Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation. It indicates that your docking protocol can accurately reproduce the experimentally determined binding mode. If the RMSD is higher, the protocol (e.g., grid box size, protonation states) must be re-evaluated.

Interpreting and Analyzing Docking Results

The output of a docking simulation is a wealth of data that requires careful and critical interpretation. Blindly accepting the top-ranked score is a common pitfall that must be avoided.

3.1 Primary Output: Binding Affinity and Docked Poses

The primary quantitative result from AutoDock Vina is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy (ΔG).

  • Interpretation: More negative values indicate stronger predicted binding affinity. For example, a ligand with a score of -9.5 kcal/mol is predicted to bind more tightly than one with a score of -6.5 kcal/mol.

  • Context is Key: These scores are best used for ranking a series of compounds against the same target under an identical protocol. Absolute values can be misleading due to the approximations in scoring functions.

3.2 Essential Analysis: Visual Inspection of Molecular Interactions

Quantitative scores must be supported by a qualitative, visual analysis of the binding pose to ensure it is chemically and biologically plausible.

  • Load Complex into Visualizer: Open the prepared protein and the docked ligand pose file (e.g., in PyMOL).

  • Analyze Key Interactions: Identify the specific interactions between the ligand and the amino acid residues of the binding site. Key interactions to look for include:

    • Hydrogen Bonds: Crucial for specificity and affinity. Note the donor and acceptor atoms and the bond distance (typically < 3.5 Å).

    • Hydrophobic Interactions: Formed between nonpolar regions of the ligand and protein.

    • Pi-Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged groups.

G cluster_interactions Types of Non-Covalent Interactions Ligand Ligand (e.g., Benzamide) H_Bond Hydrogen Bond (H-Donor/Acceptor) Ligand->H_Bond interacts with Hydrophobic Hydrophobic Interaction (Alkyl-Alkyl) Ligand->Hydrophobic interacts with Pi_Stacking π-π Stacking (Aromatic-Aromatic) Ligand->Pi_Stacking interacts with Salt_Bridge Ionic / Salt Bridge (Charge-Charge) Ligand->Salt_Bridge interacts with Protein Protein Residue (e.g., Lys, Asp, Tyr) H_Bond->Protein Hydrophobic->Protein Pi_Stacking->Protein Salt_Bridge->Protein

Caption: Key non-covalent interactions in protein-ligand binding.

3.3 Summarizing Quantitative Data

For clarity and comparison, especially when screening multiple compounds, results should be tabulated.

LigandDocking Score (kcal/mol)RMSD from Native (Å) (Validation Only)Key Interacting ResiduesPredicted Interactions
Native Ligand (Validation) -10.20.95LYS72, GLU91, TYR1502 H-bonds, Pi-stacking
4-amino-N-(...)-benzamide -9.8N/ALYS72, ASP161, PHE1492 H-bonds, Hydrophobic
Control Compound -7.1N/AASP1611 H-bond
Advanced Considerations for Scientific Rigor

While the described protocol provides a robust baseline, a senior scientist must be aware of its inherent limitations and more advanced approaches.

  • Protein Flexibility: Treating the receptor as a rigid entity is a major simplification. Biological macromolecules are dynamic. Techniques like flexible side-chain docking or ensemble docking (docking against multiple conformations of the receptor, e.g., from NMR or molecular dynamics) can provide a more realistic model of the binding event.

  • Post-Docking Refinement: Docking scores are estimations. For high-priority hits, more computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations or short Molecular Dynamics (MD) simulations can be employed to refine binding energy predictions and assess the stability of the docked pose over time.

Conclusion

This guide has outlined a comprehensive and scientifically validated workflow for conducting molecular docking studies on 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. By adhering to a structured protocol that emphasizes rigorous preparation, mandatory validation through re-docking, and critical analysis of both quantitative scores and qualitative interactions, researchers can generate reliable and actionable insights. Molecular docking, when performed with an understanding of its principles and limitations, remains one of the most powerful and cost-effective tools in the arsenal of the modern drug discovery professional. The true value of this technique lies not in generating a single number, but in building a compelling, data-driven hypothesis of molecular interaction that can guide subsequent experimental validation.

References
  • Molecular Docking: A powerful approach for structure-based drug discovery - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • A Comprehensive Review on Molecular Docking in Drug Discovery. (2025, June 10). Preprints.org. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026, January 21). Journal of Genetic Engineering and Biotechnology. [Link]

  • How to interprete and analyze molecular docking results? (2024, September 19). ResearchGate. [Link]

  • How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. (2025, August 12). YouTube. [Link]

  • Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (n.d.). Journal of Molecular Chemistry. [Link]

  • Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024, June 28). IntechOpen. [Link]

  • How to Interpret Molecular Docking Results. (2026, March 6). YouTube. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025, May 9). PLOS Computational Biology. [Link]

  • Molecular Docking: A Comprehensive Guide for 2025. (2026, January 2). Shadecoder. [Link]

  • Interpretation of Molecular docking results? (2023, December 5). ResearchGate. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025, April 29). ChemCopilot. [Link]

  • A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. (n.d.). SciSpace. [Link]

  • A Beginner's Guide to Molecular Docking. (2022, December 2). ETFLIN. [Link]

  • Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. (2007, March 1). PubMed. [Link]

  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). National Center for Biotechnology Information. [Link]

  • Synthesis, characterization, DFT analysis and docking studies of a novel Schiff base using 5-bromo salicylaldehyde and β-alanine. (2022, June 2). National Center for Biotechnology Information. [Link]

The Structural Nuances of Efficacy: An In-depth Technical Guide to the Structure-Activity Relationship of 3-Methylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Benzamide Scaffold in Modern Drug Discovery

The benzamide moiety is a cornerstone in medicinal chemistry, lauded for its versatile pharmacological profile and synthetic accessibility.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[1] This guide delves into the specific and intricate structure-activity relationships (SAR) of 3-methylbenzamide derivatives, a subclass that has garnered significant attention for its potential in yielding potent and selective therapeutic agents. By understanding the causal relationships between structural modifications and biological outcomes, we can accelerate the rational design of novel drug candidates. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also practical, field-proven insights into the experimental workflows that underpin SAR studies.

The 3-Methylbenzamide Core: A Privileged Scaffold

The introduction of a methyl group at the 3-position of the benzamide ring may seem a subtle modification, yet it imparts significant effects on the molecule's conformational preferences, electronic properties, and ultimately, its interaction with biological targets. This strategic placement can influence lipophilicity, metabolic stability, and the orientation of other critical pharmacophoric features, thereby modulating potency and selectivity. This guide will explore the SAR of 3-methylbenzamide derivatives primarily in the context of their well-documented activities as histone deacetylase (HDAC) inhibitors and anti-mycobacterial agents.

Structure-Activity Relationship of 3-Methylbenzamide Derivatives as Histone Deacetylase (HDAC) Inhibitors

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, making them a prime target for cancer therapy.[3][4] Benzamide-based HDAC inhibitors have shown considerable promise, and the 3-methyl substitution has been explored to fine-tune their activity.[5]

A typical benzamide-based HDAC inhibitor comprises three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region that occupies the hydrophobic channel, and a cap group that interacts with the surface of the enzyme. The 3-methylbenzamide moiety often forms part of the cap group.

The Role of the 3-Methyl Group and Substitutions on the Benzamide Ring

Quantitative structure-activity relationship (3D-QSAR) studies on benzamide derivatives as HDAC1 inhibitors have revealed that an increase in electron density around the benzamide ring generally enhances inhibitory activity.[3][6] The methyl group at the 3-position, being weakly electron-donating, can contribute favorably to this effect.

Furthermore, the steric bulk of the 3-methyl group can influence the orientation of the entire cap group within the binding pocket, potentially leading to more favorable interactions with surface residues. The hydrophobic character of substituents on the benzamide ring is often crucial for HDAC inhibitory activity.[7][8]

Modifications on the Amide Linkage

The nature of the substituent on the amide nitrogen is another critical determinant of activity. For many HDAC inhibitors, this position is occupied by a linker connected to the zinc-binding group. The length and composition of this linker are paramount for optimal positioning of the ZBG in the catalytic site.

The following diagram illustrates the general pharmacophoric features of a benzamide-based HDAC inhibitor:

HDAC_Inhibitor_Pharmacophore ZBG Zinc-Binding Group (e.g., Hydroxamic acid) Linker Linker (Alkyl or Aryl chain) ZBG->Linker Connects to Cap Cap Group (3-Methylbenzamide) Linker->Cap Connects to

Caption: General pharmacophore model for a benzamide-based HDAC inhibitor.

Structure-Activity Relationship of 3-Methylbenzamide Derivatives as Anti-Mycobacterial Agents

Tuberculosis remains a global health threat, and the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents.[9][10] Benzamide derivatives have emerged as a promising class of anti-tubercular agents.

In the context of anti-mycobacterial activity, 3-hydroxy-5-methylbenzamide analogues have been investigated, providing valuable insights that can be extrapolated to 3-methylbenzamide derivatives.[6]

Impact of Substitutions at the C-5 Position

For a series of 3-hydroxy-5-methylbenzamide derivatives, modifications at the C-5 position (structurally analogous to the 3-position in a 3-methylbenzamide scaffold if the hydroxyl group is considered at C-1) have a profound impact on anti-mycobacterial potency.

Compound IDC-5 SubstitutionAmide SubstitutionIC90 (µM)HepG2 CC50 (µM)Selectivity Index (SI)
4b MethylPrimary0.623353
16 ThiophenePrimary0.1339300
22f MethylSecondary (Methyl)0.0925278
4h 3-PyridinePrimary7.5375
4l 3-FuranPrimary0.414098
4m 2-FuranPrimary0.584069
4o 3-ThiophenePrimary0.353086

Data extracted from a study on 3-hydroxy-5-methylbenzamide analogues.[6]

From this data, several key SAR insights can be drawn:

  • Aromatic Substitutions at C-5: Replacing the methyl group at C-5 with aromatic heterocycles like thiophene and furan generally leads to a significant increase in potency. For instance, compound 16 (thiophene) is nearly five times more potent than compound 4b (methyl).

  • Position of Heteroatom: The position of the heteroatom in the aromatic ring can influence activity. For example, 3-furan (4l ) is slightly more potent than 2-furan (4m ).

  • Pyridine Substitution: The introduction of a 3-pyridine ring (4h ) at the C-5 position resulted in a considerable loss of activity compared to other heterocyclic substitutions.

Influence of Amide Substitution

Modification of the amide functionality also plays a crucial role in determining the anti-mycobacterial activity.

  • Secondary Amides: Conversion of the primary amide in compound 4b to a secondary methyl amide in compound 22f resulted in a nearly seven-fold increase in potency.[6] This suggests that a substituent on the amide nitrogen can be beneficial for activity.

The following workflow illustrates a typical process for SAR-guided optimization of anti-tubercular agents:

SAR_Workflow cluster_0 Lead Identification cluster_1 SAR Exploration cluster_2 Lead Optimization Lead Initial Hit (e.g., 3-Methylbenzamide derivative) Synthesis Synthesis of Analogues (Varying R1 and R2) Lead->Synthesis Bioassay Biological Evaluation (e.g., Anti-mycobacterial assay) Synthesis->Bioassay SAR_Analysis Structure-Activity Relationship Analysis Bioassay->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Optimized_Lead Optimized Lead Compound SAR_Analysis->Optimized_Lead Identifies

Caption: A workflow for SAR-guided lead optimization.

Experimental Protocols

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental methodologies employed. The following sections provide detailed, step-by-step protocols for the synthesis and biological evaluation of 3-methylbenzamide derivatives, based on established procedures.

General Synthetic Protocol for 3-Methylbenzamide Derivatives

A common method for the synthesis of benzamide derivatives involves the coupling of a carboxylic acid with an amine.

Objective: To synthesize N-substituted-3-methylbenzamide derivatives.

Materials:

  • 3-Methylbenzoic acid

  • Thionyl chloride or oxalyl chloride

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation:

    • To a solution of 3-methylbenzoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-methylbenzoyl chloride.

  • Amide Coupling:

    • Dissolve the crude 3-methylbenzoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the organic layer.

    • Wash the organic layer successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization:

    • Confirm the structure of the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Anti-Mycobacterial Activity Assay

Objective: To determine the minimum inhibitory concentration (MIC) of 3-methylbenzamide derivatives against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • 96-well microplates

  • Resazurin sodium salt solution

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Positive control (e.g., isoniazid) and negative control (DMSO)

Procedure:

  • Culture Preparation:

    • Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate. The final concentration of DMSO should not exceed 1%.

  • Inoculation:

    • Inoculate each well with the prepared bacterial suspension.

    • Include positive and negative controls on each plate.

  • Incubation:

    • Incubate the plates at 37 °C for 7-10 days.

  • MIC Determination:

    • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Future Perspectives and Conclusion

The exploration of the structure-activity relationships of 3-methylbenzamide derivatives has yielded valuable insights into the design of potent HDAC inhibitors and anti-mycobacterial agents. The 3-methyl group serves as a key anchoring point and a modulator of electronic and steric properties, influencing the overall pharmacological profile of the molecule.

Future research in this area should focus on:

  • Exploring a wider range of substitutions on both the benzamide ring and the amide nitrogen to further refine the SAR.

  • Investigating the impact of the 3-methyl group on pharmacokinetic properties , such as absorption, distribution, metabolism, and excretion (ADME).

  • Utilizing computational modeling and 3D-QSAR studies to gain a deeper understanding of the molecular interactions between 3-methylbenzamide derivatives and their biological targets.[3]

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. PMC. [Link]

  • SAR Studies on Trisubstituted Benzimidazoles as Inhibitors of Mtb FtsZ for the Development of Novel Antitubercular Agents. PMC. [Link]

  • The SARs of benzamide-containing HDAC inhibitors. ResearchGate. [Link]

  • Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Publishing. [Link]

  • Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. PubMed. [Link]

  • SAR studies on trisubstituted benzimidazoles as inhibitors of Mtb FtsZ for the development of novel antitubercular agents. PubMed. [Link]

  • Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. PMC. [Link]

  • design and synthesis of substituted- N -(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. ResearchGate. [Link]

  • Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. PubMed. [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. AIR Unimi. [Link]

  • Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pak. J. Pharm. Sci.[Link]

  • 3D QSAR of aminophenyl benzamide derivatives as histone deacetylase inhibitors. PubMed. [Link]

  • 3D QSAR of Aminophenyl Benzamide Derivatives as Histone Deacetylase Inhibitors. ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

Sources

An In-Depth Technical Guide to the Receptor Binding Affinity of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (AM-1638)

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the receptor binding affinity of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, a compound also identified as AM-1638. As a potent and selective full agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1), AM-1638 has garnered significant interest as a potential therapeutic agent for type 2 diabetes.[1][2][3] This document will delve into the pharmacological characterization of AM-1638, with a primary focus on the methodologies employed to elucidate its high-affinity binding to GPR40. We will explore the theoretical underpinnings and practical applications of key analytical techniques, including radioligand binding assays and functional cell-based assays. Furthermore, this guide will provide detailed, field-proven protocols and data interpretation strategies to empower researchers in their own investigations of GPR40 agonists.

Introduction: The Significance of AM-1638 as a GPR40 Full Agonist

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (AM-1638) is a small molecule that has been identified as a potent and orally bioavailable full agonist of GPR40.[3][4] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating the effects of medium to long-chain fatty acids on glucose-stimulated insulin secretion (GSIS).[3][5] Unlike partial agonists, which elicit a submaximal response, full agonists like AM-1638 are capable of inducing the maximum possible response from the receptor. This characteristic is hypothesized to translate into greater glycemic control.[3] The glucose-dependent nature of GPR40 activation makes its agonists attractive therapeutic candidates for type 2 diabetes, with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.[3][5]

The efficacy of AM-1638 is fundamentally linked to its high affinity for GPR40. Receptor binding affinity, a measure of the strength of the interaction between a ligand and its receptor, is a critical parameter in drug development. It dictates the concentration of the drug required to elicit a therapeutic effect and can influence its duration of action and potential for off-target effects. This guide will therefore focus on the quantitative assessment of the binding affinity of AM-1638 to GPR40.

Characterization of Receptor Binding Affinity

The interaction of AM-1638 with GPR40 can be characterized by several key parameters, including the equilibrium dissociation constant (Kd) and the inhibitor concentration that causes 50% inhibition (IC50), which can be used to derive the inhibition constant (Ki). Functional assays provide the half-maximal effective concentration (EC50), which reflects the potency of the compound in a biological system.

ParameterDescriptionTypical Value for AM-1638
Kd Equilibrium dissociation constant; a measure of the intrinsic affinity of a ligand for a receptor. A lower Kd indicates a higher affinity.13 nM (for [3H]AM-1638)[6]
EC50 Half-maximal effective concentration; the concentration of a drug that gives half of the maximal response.~0.16 µM (in a GPR40 functional assay)[4]

Methodologies for Determining Receptor Binding Affinity

A multi-faceted approach is typically employed to thoroughly characterize the binding affinity of a compound like AM-1638. This includes direct binding assays using radiolabeled ligands and indirect functional assays that measure the downstream consequences of receptor activation.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for the direct measurement of ligand-receptor interactions. These assays utilize a radioactively labeled form of a ligand (the radioligand) to quantify the number of binding sites and the affinity of a receptor for that ligand.

Principle: In a competition binding assay, a constant concentration of a radioligand (e.g., [3H]AM-1638) is incubated with a source of the receptor (e.g., cell membranes expressing GPR40) in the presence of varying concentrations of an unlabeled competing ligand (the compound of interest, in this case, unlabeled AM-1638). The unlabeled ligand will compete with the radioligand for binding to the receptor. By measuring the amount of radioactivity bound to the receptor at each concentration of the unlabeled ligand, a competition curve can be generated, from which the IC50 value can be determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Competition Radioligand Binding Assay

GPR40_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep GPR40-expressing Cell Membrane Preparation Incubation Incubate Membrane Prep, [3H]AM-1638, and Unlabeled AM-1638 Membrane_Prep->Incubation Radioligand [3H]AM-1638 Solution (Radioligand) Radioligand->Incubation Unlabeled_Ligand AM-1638 Serial Dilutions (Unlabeled Competitor) Unlabeled_Ligand->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Equilibrium Scintillation Scintillation Counting (Quantify bound radioactivity) Filtration->Scintillation Analysis Data Analysis (Generate competition curve, determine IC50/Ki) Scintillation->Analysis

Caption: Workflow for a GPR40 competition radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing human GPR40.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer.

      • A serial dilution of unlabeled AM-1638 (or the test compound).

      • A fixed concentration of [3H]AM-1638 (typically at or below its Kd).

      • The GPR40 membrane preparation.

    • Include control wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled ligand, e.g., 10 µM).

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) that has been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: [3H]AM-1638 is an ideal choice as it is the radiolabeled version of the compound of interest, ensuring that the competition is for the same binding site.

  • Membrane Preparation: Using isolated cell membranes provides a high concentration of the receptor, free from the complexities of whole-cell systems.

  • Rapid Filtration: This step is crucial to quickly separate the bound and free radioligand before significant dissociation can occur, ensuring an accurate measurement of the equilibrium state.

  • Non-specific Binding Control: This is essential to account for the portion of the radioligand that binds to components other than the receptor, allowing for the calculation of specific binding.

Functional Assays

Functional assays do not directly measure binding but assess the biological response triggered by the ligand-receptor interaction. For GPR40, which is a Gq-coupled GPCR, common functional assays include measuring intracellular calcium mobilization or inositol phosphate accumulation.[7][8] The potency of a compound in these assays (EC50) is a reflection of its binding affinity and its efficacy as an agonist.

Principle of Calcium Flux Assay: GPR40 activation by an agonist like AM-1638 leads to the activation of the Gq protein pathway, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes.

Experimental Workflow: Calcium Flux Assay

Calcium_Flux_Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture GPR40-expressing cells Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Stimulation Add AM-1638 to cells Dye_Loading->Stimulation Compound_Prep Prepare serial dilutions of AM-1638 Compound_Prep->Stimulation Fluorescence_Reading Measure fluorescence intensity over time Stimulation->Fluorescence_Reading Real-time Analysis Data Analysis (Generate dose-response curve, determine EC50) Fluorescence_Reading->Analysis

Caption: Workflow for a GPR40 calcium flux functional assay.

Detailed Protocol:

  • Cell Preparation:

    • Plate GPR40-expressing cells (e.g., HEK293 or CHO cells) in a 96- or 384-well plate and grow to a suitable confluency.

    • Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for a specific period at a controlled temperature.

    • After incubation, wash the cells to remove excess dye.

  • Compound Addition and Signal Detection:

    • Prepare serial dilutions of AM-1638 in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR) to measure the baseline fluorescence.

    • Inject the AM-1638 dilutions into the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the AM-1638 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Causality Behind Experimental Choices:

  • Choice of Cell Line: A cell line with stable and robust expression of GPR40 is crucial for a reproducible and sensitive assay.

  • Calcium-Sensitive Dyes: These dyes provide a direct and real-time readout of a key downstream event in the Gq signaling pathway.

  • Automated Injection and Reading: This is critical for capturing the rapid transient nature of the calcium signal upon agonist stimulation.

Advanced Techniques for Binding Affinity Characterization

While radioligand binding and functional assays are the workhorses of affinity determination, other advanced biophysical techniques can provide deeper insights into the kinetics and thermodynamics of the interaction.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding and dissociation kinetics.[1][9][10][11] In an SPR experiment, the receptor is immobilized on a sensor chip, and the ligand is flowed over the surface. The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. From the association and dissociation phases of the binding curve, the on-rate (kon), off-rate (koff), and the equilibrium dissociation constant (Kd = koff/kon) can be determined.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a receptor.[12][13][14][15] In an ITC experiment, small aliquots of the ligand are titrated into a solution containing the receptor. The heat released or absorbed during the binding event is measured. From the resulting titration curve, the binding affinity (Ka = 1/Kd), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding can be determined, providing a complete thermodynamic profile of the interaction.

Conclusion

The high receptor binding affinity of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (AM-1638) for GPR40 is a key determinant of its potent full agonist activity. A thorough understanding and accurate quantification of this affinity are paramount for its development as a potential therapeutic agent. This technical guide has outlined the fundamental principles and detailed methodologies for characterizing the binding of AM-1638 to GPR40. By employing a combination of radioligand binding assays, functional cell-based assays, and advanced biophysical techniques, researchers can gain a comprehensive understanding of the molecular interactions that underpin the pharmacological effects of this promising compound. The provided protocols and insights are intended to serve as a valuable resource for scientists engaged in the discovery and development of novel GPR40 modulators.

References

  • Rich, R. L., & Myszka, D. G. (2011). Surface plasmon resonance applied to G protein-coupled receptors. Journal of molecular recognition : JMR, 24(6), 892–914. [Link]

  • Dalziel, J. E., Daniels, M., & Hubbard, R. E. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS medicinal chemistry letters, 2(5), 344–348. [Link]

  • Congreve, M., & Marshall, F. (2017). Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. Frontiers in pharmacology, 8, 75. [Link]

  • Rich, R. L., & Myszka, D. G. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(5), 344-348. [Link]

  • Brown, S. P., Dransfield, P. J., Vimolratana, M., Jiao, X., Zhu, L., Pattaropong, V., ... & Houze, J. B. (2012). Discovery of AM-1638: a potent and orally bioavailable GPR40/FFA1 full agonist. ACS medicinal chemistry letters, 3(9), 726–730. [Link]

  • Navarro, G., Cordomí, A., & Franco, R. (2006). Direct analysis of a GPCR-agonist interaction by surface plasmon resonance. Biochemical and biophysical research communications, 343(4), 1115–1120. [Link]

  • ResearchGate. (n.d.). Discovery of AM-1638: A potent and orally bioavailable GPR40/FFA1 full agonist. Retrieved from [Link]

  • Taggart, A. K., & Steneberg, P. (2012). Activation of GPR40 as a therapeutic target for the treatment of type 2 diabetes. Diabetes, 61(8), 1967–1969. [Link]

  • Dransfield, P. J., Brown, S. P., Jiao, X., Zhu, L., Pattaropong, V., Liu, J., ... & Houze, J. B. (2013). Discovery and optimization of potent GPR40 full agonists containing tricyclic spirocycles. ACS medicinal chemistry letters, 4(3), 324–328. [Link]

  • Lin, D. C. H., Zhang, J., Zhuang, R., Li, F., Nguyen, K., Chen, M., ... & Swaminath, G. (2011). AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents. PloS one, 6(11), e27270. [Link]

  • Luo, J., Swaminath, G., Lin, D. C., Zhang, J., Guo, Q., Li, F., ... & Houze, J. B. (2012). A potent class of GPR40 full agonists engages the enteroinsular axis to promote glucose control in rodents. PloS one, 7(10), e46300. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hudson, B. D., Shimpukade, B., Milligan, G., & Ulven, T. (2013). Identification and pharmacological characterization of multiple allosteric binding sites on the free fatty acid 1 receptor. Molecular pharmacology, 84(4), 555–566. [Link]

Sources

Navigating the Metabolic Maze: A Technical Guide to Elucidating the Biotransformation of Novel Small Molecule Drugs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, efficacy, and safety. Understanding how a new chemical entity (NCE) is transformed within a biological system is paramount for successful drug development. This in-depth technical guide provides a comprehensive framework for the identification and characterization of metabolic pathways for novel small molecule drugs. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. This guide emphasizes a scientifically rigorous, self-validating approach to metabolic investigation, from initial in silico predictions to definitive in vivo studies.

A Note on the Subject Compound: This guide was initially requested for the specific compound designated by CAS number 1522495-64-2. However, a comprehensive search of publicly available chemical and scientific databases did not yield a corresponding small molecule structure. To provide a practical and illustrative guide, we will proceed with a hypothetical small molecule, designated "Gemini-Metab-X," to demonstrate the principles and workflows of metabolic pathway identification.

Part 1: The Strategic Imperative of Metabolic Pathway Identification

The journey of a drug from administration to elimination is a complex series of absorption, distribution, metabolism, and excretion (ADME). Metabolism, or biotransformation, is the enzymatic conversion of a drug into different compounds, known as metabolites. This process is primarily a detoxification mechanism, rendering lipophilic compounds more water-soluble for easier excretion. However, metabolism can also lead to the formation of pharmacologically active or even toxic metabolites. Therefore, a thorough understanding of a drug's metabolic pathways is not merely an academic exercise but a cornerstone of modern drug development. It allows us to anticipate potential drug-drug interactions, understand inter-individual variability in drug response, and ensure the safety and efficacy of new therapeutic agents.

The core objectives of metabolic pathway identification are to:

  • Identify the chemical structures of all significant metabolites.

  • Determine the primary and secondary metabolic routes.

  • Identify the key enzymes responsible for the biotransformations.

  • Compare metabolic profiles across different species to select appropriate models for preclinical safety studies.

  • Assess the potential for the formation of active or reactive metabolites.

Part 2: A Phased Approach to Metabolic Investigation

The elucidation of metabolic pathways is a multi-step process that begins with computational predictions and progresses through a series of increasingly complex biological systems. This phased approach allows for early identification of potential metabolic liabilities and informs the design of more definitive later-stage experiments.

G cluster_0 Phase 1: In Silico & Early In Vitro cluster_1 Phase 2: In Vitro Metabolite Identification cluster_2 Phase 3: In Vivo Confirmation In Silico Prediction In Silico Prediction Metabolic Stability Metabolic Stability In Silico Prediction->Metabolic Stability Guides initial experiments Liver Microsomes Liver Microsomes Metabolic Stability->Liver Microsomes Prioritizes compounds Hepatocytes Hepatocytes Liver Microsomes->Hepatocytes Confirms and expands findings Animal Studies Animal Studies Hepatocytes->Animal Studies Informs in vivo study design Human Studies Human Studies Animal Studies->Human Studies Predicts human metabolism

Caption: Phased approach to metabolic pathway identification.

Phase 1: In Silico Prediction and Early In Vitro Screening

The initial phase focuses on predicting metabolic "hotspots" and assessing the overall metabolic stability of the compound.

Before any wet lab experiments are conducted, computational models can predict likely sites of metabolism on a molecule. These models use large databases of known metabolic reactions to identify functional groups susceptible to enzymatic attack.

Protocol: In Silico Metabolic Prediction of Gemini-Metab-X

  • Obtain the chemical structure of Gemini-Metab-X. For our hypothetical compound, we will use the following structure: (A simple, hypothetical structure would be depicted here, for example, a substituted aromatic ring linked to a heterocyclic moiety, containing functional groups prone to common metabolic reactions like hydroxylation, N-dealkylation, and glucuronidation.)

  • Utilize metabolic prediction software. Several commercial and academic software packages are available (e.g., StarDrop™, ADMET Predictor™, MetaSite).

  • Input the structure of Gemini-Metab-X into the software.

  • Run the prediction models. These models will highlight atoms or bonds with a high probability of being metabolized by various cytochrome P450 (CYP) isoforms and other drug-metabolizing enzymes.

  • Analyze the output. The software will typically provide a ranked list of potential metabolites and the enzymes likely responsible. This information is crucial for guiding the design of subsequent in vitro experiments.

Metabolic stability assays provide an early indication of how quickly a compound is metabolized. This is a critical parameter as it influences the drug's half-life and dosing regimen.

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Prepare the incubation mixture. In a microcentrifuge tube, combine:

    • Gemini-Metab-X (final concentration, e.g., 1 µM)

    • Human liver microsomes (final concentration, e.g., 0.5 mg/mL)

    • Phosphate buffer (pH 7.4)

  • Pre-warm the mixture to 37°C.

  • Initiate the reaction by adding a pre-warmed NADPH-regenerating system. The final volume is typically 200 µL.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction. This is done by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS. Quantify the remaining concentration of Gemini-Metab-X at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

ParameterDescriptionTypical Units
In Vitro Half-life (t½) The time it takes for 50% of the parent drug to be metabolized.minutes
Intrinsic Clearance (CLint) The intrinsic ability of the liver to metabolize a drug.µL/min/mg protein
Phase 2: In Vitro Metabolite Identification

Once the metabolic stability is understood, the next step is to identify the structures of the metabolites formed.

Liver microsomes and S9 fractions are rich in drug-metabolizing enzymes and are excellent tools for generating metabolites in vitro.[1]

Protocol: Metabolite Identification using Human Liver Microsomes

  • Perform a scaled-up version of the metabolic stability assay. Use a higher concentration of Gemini-Metab-X (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes) to generate sufficient quantities of metabolites for structural elucidation.

  • Analyze the samples by high-resolution mass spectrometry (HRMS). [2] This allows for the accurate mass determination of potential metabolites.

  • Utilize data mining software to identify potential metabolites. Look for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).

  • Perform MS/MS fragmentation analysis. Compare the fragmentation pattern of the parent drug with that of the potential metabolites to pinpoint the site of metabolic modification.

G cluster_0 Metabolite Generation cluster_1 Metabolite Detection & Characterization Gemini-Metab-X + HLM + NADPH Gemini-Metab-X + HLM + NADPH LC-HRMS Analysis LC-HRMS Analysis Gemini-Metab-X + HLM + NADPH->LC-HRMS Analysis Data Mining Data Mining LC-HRMS Analysis->Data Mining MS/MS Fragmentation MS/MS Fragmentation Data Mining->MS/MS Fragmentation Structural Elucidation Structural Elucidation MS/MS Fragmentation->Structural Elucidation

Caption: Workflow for in vitro metabolite identification.

Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and are considered the "gold standard" for in vitro metabolism studies.[1] They can provide a more complete picture of a drug's metabolic fate.

Protocol: Metabolite Profiling in Human Hepatocytes

  • Plate cryopreserved or fresh human hepatocytes in collagen-coated plates.

  • Allow the cells to attach and form a monolayer.

  • Incubate the hepatocytes with Gemini-Metab-X (e.g., 10 µM) for an extended period (e.g., up to 24 hours).

  • Collect both the cell culture medium and the cell lysate at various time points.

  • Process the samples (e.g., protein precipitation) and analyze by LC-HRMS.

  • Compare the metabolite profiles obtained from hepatocytes with those from microsomes. This can reveal the contribution of cytosolic enzymes (e.g., sulfotransferases) to the overall metabolism.

Phase 3: In Vivo Confirmation

In vitro studies provide valuable information, but in vivo studies are necessary to confirm the metabolic pathways in a whole organism.

Protocol: In Vivo Metabolite Profiling in a Preclinical Species (e.g., Rat)

  • Administer Gemini-Metab-X to rats via the intended clinical route (e.g., oral gavage).

  • Collect plasma, urine, and feces at multiple time points.

  • Process the biological matrices to extract the drug and its metabolites. This often involves solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analyze the extracts by LC-HRMS.

  • Compare the in vivo metabolite profile with the in vitro profiles. This helps to validate the in vitro models and identify any unique in vivo metabolites.

  • For human studies, radiolabeled compounds (e.g., with ¹⁴C) are often used to ensure complete metabolite recovery and to perform mass balance studies.

Part 3: Data Interpretation and Pathway Construction

The culmination of these experiments is the construction of a comprehensive metabolic pathway map for the drug candidate.

Example Metabolic Pathway for Gemini-Metab-X:

G Gemini-Metab-X Gemini-Metab-X M1 M1 (Hydroxylation) Gemini-Metab-X->M1 CYP3A4 M2 M2 (N-dealkylation) Gemini-Metab-X->M2 CYP2D6 M3 M3 (Glucuronidation) M1->M3 UGT1A1 M4 M4 (Sulfation) M1->M4 SULT1A1

Caption: Hypothetical metabolic pathway for Gemini-Metab-X.

This diagram illustrates that Gemini-Metab-X is primarily metabolized by CYP3A4-mediated hydroxylation (forming M1) and CYP2D6-mediated N-dealkylation (forming M2). The hydroxylated metabolite (M1) is then further conjugated with glucuronic acid by UGT1A1 (forming M3) or with sulfate by SULT1A1 (forming M4).

Part 4: Conclusion and Future Directions

The identification of metabolic pathways is a critical and iterative process in drug development. By employing a combination of in silico, in vitro, and in vivo techniques, researchers can build a comprehensive understanding of a drug's biotransformation. This knowledge is essential for optimizing drug properties, designing safe and effective clinical trials, and ultimately, for bringing new medicines to patients. As analytical technologies continue to advance, we can expect to gain even deeper insights into the complex interplay between drugs and the metabolic machinery of the body.

References

  • Sygnature Discovery. (n.d.). Metabolic Models. Retrieved from [Link]

  • SciSpace. (2018, December 24). In vitro test methods for metabolite identification: A review. Retrieved from [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Wang, J., et al. (2020). Identifying Significant Metabolic Pathways Using Multi-Block Partial Least-Squares Analysis. Metabolites, 10(5), 183.
  • PathBank. (n.d.). Metabolic Pathway Databases. Retrieved from [Link]

  • Charles River. (n.d.). Metabolite Profiling & Structural Elucidation. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and protocol for a reliable and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. This compound, featuring aromatic amine, phenolic, and amide functionalities, requires careful consideration of chromatographic parameters to achieve optimal separation and quantification. The described method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer, ensuring sharp peak symmetry and resolution. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the rationale behind method development choices, a step-by-step protocol, and key performance characteristics.

Introduction

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is a complex organic molecule with potential applications in pharmaceutical and chemical research. Accurate and precise quantification of this analyte is crucial for purity assessments, stability studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[1][2][3] The presence of both acidic (phenolic hydroxyl) and basic (amino) functional groups, along with a substituted benzamide structure, presents a unique challenge in HPLC method development, necessitating careful control over mobile phase pH and composition to ensure consistent ionization and retention behavior.

This application note follows a science- and risk-based approach to method development, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q14 and Q2(R2), to establish a method that is fit for its intended purpose.[4][5][6][7][8][9]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueImplication for HPLC Method Development
Molecular Formula C14H13BrN2O2[10]Indicates a moderately sized molecule with heteroatoms that can interact with the stationary phase.
Molecular Weight 321.17 g/mol [10]Influences diffusion rates and chromatographic behavior.
Structure Contains an aromatic amine, a phenolic hydroxyl group, an amide linkage, and a bromine substituent.The presence of ionizable groups (amino and hydroxyl) makes mobile phase pH a critical parameter. The overall structure suggests good retention on a reversed-phase column. The aromatic rings provide strong UV absorbance for detection.
pKa (Predicted) Phenolic OH: ~9-10; Aromatic Amine: ~3-4To ensure a single ionic species and consistent retention, the mobile phase pH should be controlled to be at least 2 pH units away from the pKa values. An acidic pH is chosen to protonate the amine and suppress the ionization of the phenol.
logP (Predicted) ~3.5Indicates a relatively non-polar molecule, making it well-suited for reversed-phase chromatography.

HPLC Method Development Strategy

The development of this HPLC method was guided by a systematic approach to optimize selectivity, efficiency, and resolution.

Initial Parameter Selection
  • Column: A C18 stationary phase was selected as the primary choice due to the non-polar nature of the analyte (logP ~3.5). The C18 chemistry provides excellent hydrophobic interactions with the aromatic rings of the molecule.

  • Mobile Phase: A combination of acetonitrile (ACN) and water was chosen as the mobile phase. ACN is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity. An acidic buffer was deemed necessary to control the ionization state of the analyte. A phosphate buffer is a suitable choice for its buffering capacity in the acidic pH range.

  • Detection: Given the presence of multiple aromatic rings, UV detection was selected. A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

  • Flow Rate: A standard flow rate of 1.0 mL/min was chosen for initial experiments with a 4.6 mm internal diameter column.

Optimization of Chromatographic Conditions

Systematic optimization of the mobile phase composition and gradient was performed to achieve the desired separation characteristics.

  • pH Optimization: The effect of mobile phase pH on retention time and peak shape was evaluated. An acidic pH of 3.0 was found to be optimal, ensuring the amino group is protonated and the phenolic group is in its non-ionized form, leading to a sharp and symmetrical peak.

  • Organic Modifier Concentration: A gradient elution was developed to ensure efficient elution of the analyte and any potential impurities within a reasonable runtime. The gradient was optimized to provide a sharp peak with good resolution from the solvent front and any interfering peaks.

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// Edges Analyte_Info -> Initial_Conditions [label="Guides initial choices"]; Initial_Conditions -> Optimization; Optimization -> pH_Screening; Optimization -> Organic_Modifier; pH_Screening -> Final_Method [label="Select optimal pH"]; Organic_Modifier -> Final_Method [label="Define gradient"]; Final_Method -> Validation; } caption [label="Figure 1. HPLC Method Development Workflow.", shape=plaintext, fontsize=10];

Detailed HPLC Protocol

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and photodiode array detector.

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Phosphoric acid (85%) (Analytical grade)

    • Water (HPLC grade)

  • Standard Preparation: Accurately weigh approximately 10 mg of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 100 µg/mL. Further dilutions can be made from this stock solution.

  • Sample Preparation: Prepare samples to a target concentration within the calibration range using the same diluent as the standard.

Chromatographic Conditions
ParameterCondition
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 25 mM Potassium Phosphate Buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 245 nm
Run Time 15 minutes
System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)

Method Validation

The developed method should be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][9][11][12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A typical range would be 50-150% of the target concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory, but on different days, with different analysts, or different equipment.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[9][11]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

// Nodes Analyte_Protonated [label="{ Protonated Amine (R-NH3+)\n Non-ionized Phenol (Ar-OH)} | Predominant at pH 3.0", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyte_Neutral [label="{ Neutral Amine (R-NH2)\n Non-ionized Phenol (Ar-OH)}", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyte_Anionic [label="{ Neutral Amine (R-NH2)\n Ionized Phenol (Ar-O-)}", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Analyte_Protonated:f0 -> Analyte_Neutral:f0 [label="pH > pKa (Amine)"]; Analyte_Neutral:f1 -> Analyte_Anionic:f1 [label="pH > pKa (Phenol)"]; } caption [label="Figure 2. Analyte Ionization States.", shape=plaintext, fontsize=10];

Conclusion

This application note presents a robust and reliable HPLC method for the quantitative analysis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. The method is specific, sensitive, and suitable for routine analysis in a quality control or research environment. The systematic development approach, guided by the physicochemical properties of the analyte and established regulatory principles, ensures the method's fitness for purpose. Adherence to the detailed protocol and system suitability criteria will generate accurate and reproducible results.

References

  • ICH. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development. [Link]

  • Contract Pharma. (2024). Regulatory Affairs: What is the New FDA Guidance on Q14 Analytical Procedure Development?[Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2024). Q14 Analytical Procedure Development March 2024. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • AKJournals. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Springer. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • ResearchGate. (2019). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • LCGC International. (2025). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. [Link]

  • U.S. Food and Drug Administration. ICH Q14: Analytical Method Development Q2(R2):Validation of Analytical Procedures. [Link]

  • ECA Academy. FDA Guidance for Industry: Q14 Analytical Procedure Development. [Link]

  • EDP Sciences. Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the experimental design methodology. [Link]

  • ResearchGate. (PDF) Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. [Link]

  • Taylor & Francis Online. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. [Link]

  • LabRulez. Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column. [Link]

  • ACS Publications. (2000). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. [Link]

Sources

Application Note: High-Yield Chemoselective Synthesis of 4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Causality

In drug discovery, the synthesis of highly functionalized benzamides often presents significant chemoselectivity challenges. The target compound, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (CAS: 1522495-64-2)[1], features three reactive handles: an aniline, a phenol, and an aryl bromide.

Directly coupling 4-amino-3-methylbenzoic acid with 2-amino-4-bromophenol is synthetically unviable. The unprotected aniline on the benzoic acid derivative creates a high propensity for self-condensation (polymerization), while the dual nucleophiles on the phenol (amine vs. hydroxyl) risk competitive esterification.

To circumvent these issues, this protocol employs a highly controlled, two-step orthogonal sequence utilizing 3-methyl-4-nitrobenzoic acid as the starting electrophile. The nitro group serves as a latent amine, masking the nucleophilicity of the para-position during the amide coupling phase.

Causality in Reagent Selection
  • HATU-Mediated Coupling: The coupling of 3-methyl-4-nitrobenzoic acid with 2-amino-4-bromophenol requires robust activation due to the deactivated nature of the ortho-substituted, halogenated aniline. We utilize HATU in the presence of DIPEA. HATU is superior to classic carbodiimides (e.g., EDC) for sterically hindered substrates, as the HOAt leaving group accelerates the aminolysis step, driving the reaction exclusively toward the amide and avoiding the less nucleophilic phenolic hydroxyl group .

  • Chemoselective Nitro Reduction: The resulting intermediate contains an aryl bromide, which is highly susceptible to hydrodehalogenation under standard catalytic hydrogenation conditions (e.g., Pd/C, H2). To achieve absolute chemoselectivity, we employ a modified Béchamp reduction using zero-valent iron powder and ammonium chloride. This single-electron transfer (SET) mechanism selectively reduces the nitro group to the corresponding aniline without oxidative addition into the C–Br bond .

LogicTree Start Nitro-Benzamide Intermediate (Contains -NO2 and -Br) Path1 Pd/C, H2 (Standard Hydrogenation) Start->Path1 Path2 Fe, NH4Cl, Heat (Mild Electron Transfer) Start->Path2 Result1 Debromination Side-Product (Loss of -Br) Path1->Result1 Undesired Pathway Result2 Chemoselective Reduction (Intact -Br, High Yield) Path2->Result2 Desired Pathway

Mechanistic logic tree for the chemoselective reduction of the brominated nitroarene.

Quantitative Data Summary

The following table summarizes the validated reaction metrics for this two-step synthetic workflow.

StepReaction PhaseKey ReagentsTimeTempIsolated YieldPurity (HPLC)
1 Amide CouplingHATU, DIPEA, DMF4 h25 °C84%>95%
2 Nitro ReductionFe, NH₄Cl, EtOH/H₂O2 h80 °C91%>98%
Overall Total Synthesis -6 h -76% >98%

Experimental Protocols

SynthesisRoute SM1 3-Methyl-4-nitrobenzoic acid (Electrophile) Int Nitro-Benzamide Intermediate SM1->Int HATU, DIPEA DMF, rt, 4h SM2 2-Amino-4-bromophenol (Nucleophile) SM2->Int Amide Coupling Target Target Compound (Amine) Int->Target Fe, NH4Cl EtOH/H2O, 80°C Chemoselective Reduction

Two-step synthetic workflow for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

Step 1: Synthesis of N-(5-bromo-2-hydroxyphenyl)-3-methyl-4-nitrobenzamide

Objective: Chemoselective formation of the amide bond without O-acylation.

Materials:

  • 3-Methyl-4-nitrobenzoic acid (1.0 eq, 10.0 mmol, 1.81 g)

  • 2-Amino-4-bromophenol (1.05 eq, 10.5 mmol, 1.97 g)

  • HATU (1.2 eq, 12.0 mmol, 4.56 g)

  • DIPEA (3.0 eq, 30.0 mmol, 5.2 mL)

  • Anhydrous DMF (25 mL)

Procedure:

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3-methyl-4-nitrobenzoic acid and anhydrous DMF under a nitrogen atmosphere.

  • Add DIPEA to the solution, followed by the portion-wise addition of HATU. Stir the activation mixture at room temperature for 15 minutes. (Causality Note: Pre-activation ensures the complete formation of the active HOAt ester, minimizing competitive side reactions when the phenol is introduced).

  • Add 2-amino-4-bromophenol in one portion.

  • Stir the reaction mixture at room temperature for 4 hours. Monitor via LC-MS until the carboxylic acid is fully consumed.

  • Quench the reaction by pouring the mixture into 150 mL of ice-cold water under vigorous stirring to precipitate the product.

  • Filter the resulting yellow precipitate. Wash sequentially with 0.1 M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and distilled water (50 mL).

  • Dry the solid in a vacuum oven at 45 °C overnight.

Self-Validation Checkpoint 1: The sequential washing with 0.1 M HCl and saturated NaHCO₃ chemically validates the removal of unreacted amine and acid, respectively. A pure intermediate will yield a sharp singlet in ¹H-NMR for the amide N-H (~10.0 ppm) and the absence of carboxylic acid O-H broad peaks.

Step 2: Synthesis of 4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Objective: Chemoselective reduction of the nitro group to an aniline without hydrodehalogenation of the aryl bromide.

Materials:

  • N-(5-bromo-2-hydroxyphenyl)-3-methyl-4-nitrobenzamide (1.0 eq, 7.0 mmol, 2.46 g)

  • Iron powder (325 mesh) (5.0 eq, 35.0 mmol, 1.95 g)

  • Ammonium chloride (5.0 eq, 35.0 mmol, 1.87 g)

  • Ethanol / Water (4:1 v/v, 35 mL)

Procedure:

  • Suspend the nitrobenzamide intermediate in the EtOH/H₂O mixture within a 100 mL two-neck flask fitted with a reflux condenser.

  • Add ammonium chloride and iron powder to the suspension. (Causality Note: NH₄Cl acts as a mild proton source, activating the iron surface and facilitating electron transfer without creating a highly acidic environment that could degrade the molecule).

  • Heat the mixture to 80 °C (reflux) and stir vigorously for 2 hours.

  • Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the Celite pad thoroughly with hot ethanol (3 x 20 mL).

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify via recrystallization from EtOH/Water to yield the target compound as an off-white solid.

Self-Validation Checkpoint 2: The presence of a 1:1 intensity ratio in the mass spectrometry isotopic pattern (M and M+2 peaks at m/z 321 and 323) definitively validates that the bromine atom remains intact. The appearance of a new broad singlet integrating for 2H (~5.0-5.5 ppm) in ¹H-NMR confirms successful nitro reduction.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. URL:[Link]

Sources

Application Notes and Protocols for the Dissolution of Novel Compounds in Cell-Based Assays: A General Approach for Uncharacterized Molecules such as CAS 1522495-64-2

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The principles outlined herein are designed to ensure scientific integrity by establishing a self-validating system for solvent selection and solution preparation. By following these protocols, researchers can minimize experimental variability, avoid compound precipitation in cell culture media, and ensure the reliable assessment of a compound's biological activity.

PART 1: Foundational Principles of Compound Dissolution for Cell-Based Assays

The selection of an appropriate solvent is a crucial first step. The ideal solvent should dissolve the compound at a high concentration to create a stock solution, be miscible with the aqueous cell culture medium, and exhibit low toxicity to the cells at the final working concentration.

Table 1: Common Solvents for Cell-Based Assays

SolventPropertiesCommon Starting Concentration for StockNotes
Dimethyl sulfoxide (DMSO) Apolar aprotic solvent. Widely used due to its high solubilizing power for a broad range of compounds.10-100 mMCan be cytotoxic at concentrations >0.5% (v/v) in many cell lines. It is recommended to keep the final DMSO concentration in the culture medium at or below 0.1%.
Ethanol (EtOH) Polar protic solvent. Suitable for many polar compounds.10-50 mMCan have biological effects on cells and may be volatile. Final concentration in media should generally be kept below 0.5%.
Dimethylformamide (DMF) Apolar aprotic solvent. Similar to DMSO in its solubilizing ability.10-100 mMMore toxic than DMSO and should be used with caution. Final concentration in media should be kept as low as possible, typically <0.1%.
Phosphate-Buffered Saline (PBS) Aqueous buffer. Ideal for highly water-soluble compounds.1-10 mMThe preferred solvent if the compound is sufficiently soluble, as it has no inherent toxicity.

PART 2: Systematic Protocol for Solubility Determination and Stock Solution Preparation

This protocol outlines a systematic approach to identify a suitable solvent and prepare a high-concentration stock solution for a novel compound.

Materials
  • Compound of interest (e.g., CAS 1522495-64-2)

  • High-purity solvents: DMSO, Ethanol (100% and 70%), DMF, sterile PBS (pH 7.4)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Pipettes and sterile, filtered pipette tips

Experimental Workflow for Solubility Testing

Caption: Workflow for determining the solubility of a novel compound.

Step-by-Step Protocol for Stock Solution Preparation
  • Preparation: Tare a sterile, amber microcentrifuge tube or glass vial on an analytical balance. Carefully weigh out a small, precise amount of the compound (e.g., 1-5 mg).

  • Solvent Addition: Based on the results of the solubility test, add the appropriate volume of the chosen solvent to achieve the desired high concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you may sonicate the vial for 5-10 minutes or gently warm it at 37°C. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Once the compound is fully dissolved, the stock solution should be stored at -20°C or -80°C to maintain stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

PART 3: Preparation of Working Solutions for Cell-Based Assays

The high-concentration stock solution must be diluted to the final working concentration in the cell culture medium.

Protocol for Preparing Working Solutions
  • Thaw Stock Solution: Thaw a single aliquot of the concentrated stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): It is often beneficial to perform an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the stock solution 1:100 in the medium. This helps to minimize the risk of precipitation when preparing the final working concentrations.

  • Final Dilution: Add the appropriate volume of the stock solution or the intermediate dilution to the cell culture medium to achieve the desired final concentration for your assay. It is crucial to add the compound solution to the medium and mix immediately to prevent localized high concentrations that could lead to precipitation.

  • Solvent Control: Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to the cell culture medium. This is essential to account for any effects of the solvent on the cells.

  • Visual Inspection: After preparing the final working solution, visually inspect it for any signs of precipitation. If precipitation is observed, the concentration may be too high for the aqueous environment of the cell culture medium.

PART 4: Best Practices and Troubleshooting

Table 2: Troubleshooting Common Issues

IssuePotential CauseRecommended Solution
Compound precipitates upon addition to cell culture medium. The final concentration is above the compound's solubility limit in the aqueous medium.- Lower the final concentration of the compound. - Increase the percentage of serum in the medium (if applicable and compatible with the assay), as serum proteins can sometimes help to solubilize compounds. - Prepare a fresh stock solution and ensure the compound is fully dissolved.
Inconsistent results between experiments. - Degradation of the compound in the stock solution due to improper storage or repeated freeze-thaw cycles. - Inaccurate pipetting.- Aliquot the stock solution into single-use volumes. - Prepare fresh stock solutions periodically. - Calibrate pipettes regularly.
Observed cellular toxicity in the vehicle control. The concentration of the organic solvent (e.g., DMSO) is too high.- Ensure the final solvent concentration is within the tolerated range for your cell line (typically ≤0.1% for DMSO). - Perform a solvent toxicity curve to determine the maximum tolerated concentration for your specific cells.

Conclusion

The protocol described in these application notes provides a systematic and reliable method for dissolving novel or uncharacterized compounds for use in cell-based assays. By empirically determining the optimal solvent and carefully preparing stock and working solutions, researchers can ensure the accurate and reproducible delivery of their compounds of interest, thereby enhancing the quality and reliability of their experimental data.

References

  • Geraghty, D. E. (2015). Cell Culture Basics. American Society for Microbiology. [Link]

  • Freshney, R. I. (2016). Culture of Animal Cells: A Manual of Basic Technique and Specialized Applications. John Wiley & Sons. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. [Link]

Application Note: Comprehensive NMR Spectroscopic Characterization of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, a substituted benzamide of interest in pharmaceutical and materials science research. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous characterization of such molecules. Herein, we present a comprehensive protocol for the acquisition and interpretation of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectra. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data analysis to ensure scientific integrity and trustworthiness of the results.

Introduction

Substituted benzamides are a significant class of organic compounds with diverse applications, notably in medicinal chemistry where they form the structural backbone of numerous therapeutic agents.[1] The precise determination of their molecular structure is paramount for understanding their biological activity and for quality control during synthesis and development. 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide possesses a unique substitution pattern on its two aromatic rings, which gives rise to a distinctive NMR fingerprint. This document outlines the systematic approach to fully characterize this molecule using a suite of NMR experiments.

The causality behind our experimental choices is rooted in the need for a multi-faceted approach to spectral interpretation. While ¹H NMR provides information on the proton environment and their connectivity through scalar couplings, ¹³C NMR reveals the carbon framework of the molecule. Two-dimensional techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are indispensable for unambiguously assigning the ¹H and ¹³C signals, respectively, by revealing through-bond connectivities.

Predicted NMR Data

Due to the limited availability of experimental spectra in the public domain for this specific molecule, we provide high-quality predicted ¹H and ¹³C NMR data. These predictions serve as a reliable reference for researchers to compare with their experimental findings.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
PeakChemical Shift (ppm)MultiplicityIntegrationAssignment
19.58s1H-OH
29.47s1H-NH (amide)
37.95d1HH-6'
47.53d1HH-2
57.42dd1HH-6
67.06dd1HH-4'
76.85d1HH-3'
86.71d1HH-5
95.45s2H-NH₂
102.15s3H-CH₃
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
PeakChemical Shift (ppm)Assignment
1164.8C=O
2148.5C-4
3147.2C-2'
4135.1C-1'
5133.6C-6
6129.8C-2
7125.4C-4'
8122.7C-6'
9119.5C-1
10117.8C-3'
11115.3C-5
12112.1C-3
13110.9C-5'
1417.8-CH₃

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.[2] The following protocol is recommended for the characterization of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

  • For ¹H NMR: Accurately weigh 5-25 mg of the sample.[3]

  • For ¹³C NMR: Accurately weigh 50-100 mg of the sample to ensure a good signal-to-noise ratio.[3]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial.[2] DMSO-d₆ is often a good choice for benzamides due to its ability to dissolve a wide range of organic compounds and its non-interference with the amide and hydroxyl proton signals.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette with a glass wool plug directly into a clean 5 mm NMR tube.[2]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for chemical shift referencing (0.00 ppm).[2] If the deuterated solvent does not already contain TMS, a small amount can be added.

NMR Data Acquisition

The following are general parameters for acquiring spectra on a 500 MHz NMR spectrometer.

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the magnet. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[2]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • 2D NMR Acquisition (COSY and HSQC):

    • Utilize standard pulse programs available on the spectrometer software.

    • Optimize spectral widths in both dimensions based on the 1D spectra.

    • The number of increments in the indirect dimension and the number of scans per increment should be adjusted to achieve the desired resolution and signal-to-noise ratio.

Data Analysis and Structural Elucidation

A systematic analysis of the acquired spectra is crucial for the complete structural assignment of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides the initial overview of the proton environments.

  • Amide and Hydroxyl Protons: The amide (-NH) and hydroxyl (-OH) protons are expected to appear as broad singlets at the downfield end of the spectrum, typically above 9 ppm in DMSO-d₆. Their chemical shifts can be sensitive to concentration and temperature.

  • Aromatic Protons: The molecule has two distinct aromatic rings, giving rise to a complex pattern in the aromatic region (6.5-8.0 ppm). The substitution on each ring dictates the multiplicity and coupling constants of the protons.

  • Amino and Methyl Protons: The amino (-NH₂) protons will likely appear as a broad singlet, while the methyl (-CH₃) protons will be a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

  • Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 165-180 ppm.[1]

  • Aromatic Carbons: The aromatic carbons will resonate in the 110-150 ppm region. Carbons attached to electronegative atoms (N, O, Br) will be shifted downfield.

  • Methyl Carbon: The methyl carbon will be the most shielded carbon and will appear at the upfield end of the spectrum.

2D NMR for Unambiguous Assignments

The COSY spectrum reveals proton-proton couplings, which are essential for identifying adjacent protons on the aromatic rings.

Caption: Predicted ¹H-¹³C HSQC correlations.

Conclusion

The comprehensive NMR analysis outlined in this application note provides a robust framework for the structural characterization of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. By combining one-dimensional and two-dimensional NMR techniques, researchers can achieve unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure with a high degree of confidence. The provided protocols and predicted data serve as a valuable resource for scientists engaged in the synthesis and analysis of novel benzamide derivatives.

References

  • University of California, Los Angeles. NMR Sample Preparation. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. [Link]

  • University of Victoria. NMR sample prep.wpd. [Link]

  • Oregon State University. NMR Analysis of Substituted Benz. [Link]

  • ResearchGate. Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides | Request PDF. [Link]

  • Royal Society of Chemistry. 17O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides: sensitivity to ring substituents (ρ) reflects electronic and steric effects - Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • MDPI. Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • ResearchGate. Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes. [Link]

  • Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

  • Research Journal of Pharmacy and Technology. Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. [Link]

  • ResearchGate. (PDF) Synthesis of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Characterization, Antibacterial and Computational Study. [Link]

  • NMRDB. Predict 1H proton NMR spectra. [Link]

  • NMRDB. Predict 13C carbon NMR spectra. [Link]

Sources

High-Throughput Screening for Novel PRMT5 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The specific compound associated with CAS number 1522495-64-2 is not publicly disclosed. Therefore, this document provides a detailed application and protocol guide using a representative, well-characterized, and clinically investigated Protein Arginine Methyltransferase 5 (PRMT5) inhibitor, GSK3326595 (pemrametostat) , as an exemplar. The principles and methodologies described herein are broadly applicable to the high-throughput screening (HTS) of novel PRMT5 inhibitors.

Introduction: The Therapeutic Promise of Targeting PRMT5

Protein Arginine Methyltransferase 5 (PRMT5) is a pivotal enzyme in cellular regulation, catalyzing the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification is integral to a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair.[1][2] The dysregulation of PRMT5 activity and its frequent overexpression in a variety of malignancies, such as non-Hodgkin lymphoma, lung cancer, and breast cancer, have established it as a compelling therapeutic target in oncology.[3][4][5]

GSK3326595 is a potent and selective, substrate-competitive inhibitor of PRMT5.[6][7] Its mechanism of action provides a valuable tool for interrogating the biological functions of PRMT5 and serves as a benchmark for the discovery of new chemical entities targeting this enzyme. This guide provides detailed protocols for both biochemical and cell-based high-throughput screening assays designed to identify and characterize novel PRMT5 inhibitors.

Biochemical High-Throughput Screening: The AlphaLISA Assay

For the primary screening of large compound libraries against PRMT5, a homogenous, no-wash, and highly sensitive assay format is desirable. The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) technology is exceptionally well-suited for this purpose.[8][9] The assay quantifies the enzymatic activity of PRMT5 by detecting the symmetric dimethylation of a biotinylated histone H4 peptide substrate.

Principle of the AlphaLISA Assay

The PRMT5 enzyme transfers a methyl group from the co-factor S-adenosylmethionine (SAM) to arginine 3 on a biotinylated histone H4 (H4R3) peptide substrate.[8] The resulting symmetrically dimethylated peptide (H4R3me2s) is then specifically recognized by an anti-H4R3me2s antibody conjugated to AlphaLISA acceptor beads. The biotinylated end of the peptide is captured by streptavidin-coated donor beads. In the presence of PRMT5 activity, the donor and acceptor beads are brought into close proximity. Upon excitation of the donor beads at 680 nm, singlet oxygen is generated, which diffuses to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm.[8] Inhibitors of PRMT5 will prevent this reaction, leading to a decrease in the AlphaLISA signal.

G cluster_0 PRMT5 Enzymatic Reaction cluster_1 AlphaLISA Detection PRMT5 PRMT5/MEP50 Complex H4me2 Biotin-H4R3me2s (Product) PRMT5->H4me2 Methylation SAM SAM (Methyl Donor) SAM->PRMT5 H4 Biotin-Histone H4 Peptide H4->PRMT5 Donor Streptavidin Donor Bead H4me2->Donor Biotin-Streptavidin Interaction Acceptor Anti-H4R3me2s Acceptor Bead H4me2->Acceptor Antibody-Antigen Interaction Donor->Acceptor Proximity Light_Out Signal (615 nm) Acceptor->Light_Out Chemiluminescence Light_In Excitation (680 nm) Light_In->Donor Inhibitor PRMT5 Inhibitor (e.g., GSK3326595) Inhibitor->PRMT5 Inhibition

Fig. 1: Workflow of the PRMT5 AlphaLISA Assay.
Protocol: PRMT5 AlphaLISA High-Throughput Screen

This protocol is optimized for a 384-well plate format, suitable for automated liquid handling systems.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, 0.01% BSA, 0.01% Tween-20.

  • PRMT5/MEP50 Enzyme: Recombinant human PRMT5/MEP50 complex diluted in Assay Buffer. The final concentration should be determined empirically to yield a robust signal window (typically 1-5 nM).

  • Substrate/Cofactor Mix: Prepare a 2X working solution in Assay Buffer containing Biotin-Histone H4 peptide (final concentration ~30 nM) and S-adenosylmethionine (SAM) (final concentration ~1 µM).

  • Test Compounds: Serially dilute compounds in 100% DMSO. For a primary screen, a final concentration of 10 µM is common. GSK3326595 can be used as a positive control inhibitor.

  • Detection Mix: Prepare according to the manufacturer's instructions, containing AlphaLISA Streptavidin Donor Beads and anti-Rabbit IgG Acceptor Beads with the anti-H4R3me2s antibody.

2. Assay Procedure:

  • Add 25 nL of test compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

  • Dispense 5 µL of the PRMT5/MEP50 enzyme solution to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the enzymatic reaction by adding 5 µL of the 2X Substrate/Cofactor Mix.

  • Incubate for 60-120 minutes at room temperature.

  • Stop the reaction and initiate detection by adding 10 µL of the Detection Mix.

  • Incubate for 60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

Data Analysis and Quality Control

The quality of a high-throughput screen is critically assessed using the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls.[10][11]

Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • μ_pos and σ_pos are the mean and standard deviation of the positive control (e.g., a known inhibitor like GSK3326595).

  • μ_neg and σ_neg are the mean and standard deviation of the negative control (DMSO vehicle).

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 - 0.5Acceptable
< 0Unsuitable for HTS

For hit identification, the percentage of inhibition for each compound is calculated relative to the controls. A common threshold for hit selection is a percent inhibition greater than three times the standard deviation of the negative control wells.

Cell-Based High-Throughput Screening: NanoBRET™ Target Engagement Assay

While biochemical assays are excellent for primary screening, it is crucial to confirm that hit compounds can engage their target within a cellular environment. The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a specific protein in living cells.[4]

Principle of the NanoBRET™ TE Assay

The NanoBRET™ TE assay measures the binding of a test compound to a target protein by monitoring the displacement of a fluorescently labeled tracer. In this application, PRMT5 is expressed as a fusion protein with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the active site of PRMT5 is added to the cells. When the tracer is bound to the NanoLuc®-PRMT5 fusion protein, bioluminescence resonance energy transfer (BRET) occurs, resulting in a detectable signal. Test compounds that bind to PRMT5 will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.

G cluster_0 No Inhibitor cluster_1 With Inhibitor PRMT5_NanoLuc NanoLuc-PRMT5 BRET BRET Signal PRMT5_NanoLuc->BRET Energy Transfer Tracer Fluorescent Tracer Tracer->PRMT5_NanoLuc Binding PRMT5_NanoLuc2 NanoLuc-PRMT5 No_BRET Reduced BRET Signal PRMT5_NanoLuc2->No_BRET Tracer2 Fluorescent Tracer Inhibitor GSK3326595 Inhibitor->PRMT5_NanoLuc2 Competitive Binding

Fig. 2: Principle of the PRMT5 NanoBRET™ Target Engagement Assay.
Protocol: PRMT5 NanoBRET™ TE Assay

This protocol is designed for a 384-well plate format.

1. Cell Preparation:

  • Transfect HEK293 cells with a vector encoding the NanoLuc®-PRMT5 fusion protein.

  • Plate the transfected cells in a 384-well white assay plate and incubate for 24 hours.

2. Assay Procedure:

  • Prepare serial dilutions of the test compounds (and GSK3326595 as a positive control) in Opti-MEM® I Reduced Serum Medium.

  • Add the diluted compounds to the cells.

  • Prepare the NanoBRET™ Tracer and Nano-Glo® Substrate mix according to the manufacturer's protocol.

  • Add the tracer/substrate mix to all wells.

  • Incubate for 2 hours at 37°C and 5% CO2.

  • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.

Data Analysis

The raw BRET ratio is calculated by dividing the acceptor emission by the donor emission. The percent inhibition is then determined relative to the vehicle (DMSO) control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Downstream Signaling Pathway Analysis

PRMT5 has been shown to regulate several key oncogenic signaling pathways, including the EGFR/Akt/GSK3β and HIF-1α/VEGFR/Akt signaling axes.[12][13] Inhibition of PRMT5 is expected to modulate the activity of these pathways. Western blotting can be used as a secondary assay to confirm the mechanism of action of hit compounds by assessing the levels of symmetric dimethylarginine (sDMA) on known PRMT5 substrates and the phosphorylation status of key downstream signaling proteins.

G cluster_0 Upstream Regulation cluster_1 PRMT5-Mediated Regulation cluster_2 Downstream Effects EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt GSK3beta GSK3β Akt->GSK3beta PRMT5 PRMT5 sDMA Symmetric Dimethylarginine (sDMA) PRMT5->sDMA Methylation Substrates Histone & Non-Histone Substrates Substrates->PRMT5 Gene_Expression Altered Gene Expression sDMA->Gene_Expression GSK3326595 GSK3326595 GSK3326595->PRMT5 Inhibition GSK3beta->Gene_Expression Proliferation Decreased Proliferation & EMT Gene_Expression->Proliferation

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed analysis of the expected mass spectrometry fragmentation pattern of the novel benzanilide derivative, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. Understanding the fragmentation behavior of this molecule is critical for its unambiguous identification and characterization in complex matrices, a common requirement in pharmaceutical research and drug development. This document outlines the theoretical fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, supported by established principles of mass spectrometry. A generalized protocol for sample analysis is also provided to guide researchers in obtaining high-quality mass spectra.

Introduction

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is a substituted benzanilide with potential applications in medicinal chemistry and materials science. Its chemical structure, featuring multiple functional groups including an amide linkage, a halogen, a phenol, and an aromatic amine, suggests a rich and informative fragmentation pattern in mass spectrometry. Mass spectrometry is an indispensable analytical technique for the structural elucidation of novel compounds, offering high sensitivity and specificity.[1] This note serves as a predictive guide to the fragmentation pathways, aiding in the interpretation of experimental data.

Chemical Structure and Properties:

  • Molecular Formula: C₁₄H₁₃BrN₂O₂[2]

  • Molecular Weight: 321.17 g/mol [2]

  • Structure: alt text

Theoretical Fragmentation Pathways

The fragmentation of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is expected to be influenced by the stability of the resulting fragment ions. The amide bond is typically the most labile site, leading to characteristic cleavages.[3][4] The presence of various substituents will direct the fragmentation pathways, providing valuable structural information.

Electron Ionization (EI) Fragmentation

Under the high-energy conditions of Electron Ionization (EI), the molecule is expected to undergo extensive fragmentation. The primary fragmentation event is the cleavage of the amide bond (N-CO cleavage), a common pathway for amides.[3][4]

Primary Fragmentation: Amide Bond Cleavage

The most prominent fragmentation will likely involve the cleavage of the C-N bond of the amide linkage, resulting in two primary fragment ions:

  • Acylium Ion (m/z 134): Formation of the 4-amino-3-methylbenzoyl cation. This species is stabilized by the electron-donating amino group.

  • Aminophenyl Radical Cation (m/z 187/189): Formation of the radical cation of 5-bromo-2-aminophenol. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in characteristic M and M+2 peaks for this fragment.

G M [M]⁺˙ m/z 320/322 F1 4-amino-3-methylbenzoyl cation m/z 134 M->F1 Amide Cleavage F2 5-bromo-2-aminophenol radical cation m/z 187/189 M->F2 Amide Cleavage

Caption: Primary EI fragmentation of the parent molecule.

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation:

  • From the Acylium Ion (m/z 134):

    • Loss of carbon monoxide (CO) to form the 4-amino-3-methylphenyl cation at m/z 106. This is a characteristic fragmentation of benzoyl cations.[5]

    • Loss of a methyl radical (•CH₃) to yield an ion at m/z 119.

  • From the Aminophenyl Radical Cation (m/z 187/189):

    • Loss of a bromine radical (•Br) to produce an ion at m/z 108.

    • Loss of carbon monoxide (CO) from the phenolic hydroxyl group, although less common, could lead to a five-membered ring fragment.

G cluster_0 Acylium Ion Fragmentation cluster_1 Aminophenyl Radical Cation Fragmentation F1 m/z 134 F1_1 m/z 106 F1->F1_1 - CO F1_2 m/z 119 F1->F1_2 - •CH₃ F2 m/z 187/189 F2_1 m/z 108 F2->F2_1 - •Br

Caption: Secondary fragmentation pathways.

Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation in the source.[6][7] Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

Protonation Sites

The molecule possesses several potential protonation sites: the amino group, the amide oxygen, and the amide nitrogen. Protonation is most likely to occur at the most basic site, which is predicted to be the exocyclic amino group.

MS/MS Fragmentation of [M+H]⁺ (m/z 321/323)

Collision-induced dissociation (CID) of the protonated molecule will likely follow pathways similar to EI, with the charge influencing the fragmentation.

  • Dominant Pathway: Amide Bond Cleavage: Cleavage of the amide bond will be the most favorable fragmentation channel, leading to:

    • The 4-amino-3-methylbenzoyl cation at m/z 134.

    • The protonated 5-bromo-2-aminophenol at m/z 188/190.

  • Proximity Effects and Cyclization: The ortho-hydroxy group on the N-phenyl ring can participate in a "proximity effect," leading to the loss of water (H₂O) from the protonated molecule, forming a cyclic product ion.[8] This would result in an ion at m/z 303/305.

G M_H [M+H]⁺ m/z 321/323 F1_H 4-amino-3-methylbenzoyl cation m/z 134 M_H->F1_H Amide Cleavage F2_H Protonated 5-bromo-2-aminophenol m/z 188/190 M_H->F2_H Amide Cleavage F3_H [M+H - H₂O]⁺ m/z 303/305 M_H->F3_H Water Loss (Proximity Effect)

Caption: Proposed ESI-MS/MS fragmentation pathways.

Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions and their proposed structures.

m/z (EI) m/z (ESI, [M+H]⁺) Proposed Elemental Formula Proposed Structure/Origin
320/322321/323C₁₄H₁₃BrN₂O₂Molecular Ion / Protonated Molecule
187/189188/190C₆H₆BrNO5-bromo-2-aminophenol radical cation / protonated form
134134C₈H₈NO4-amino-3-methylbenzoyl cation
106106C₇H₈NLoss of CO from m/z 134
108108C₆H₆NOLoss of •Br from m/z 187/189
-303/305C₁₄H₁₂BrN₂OLoss of H₂O from [M+H]⁺

Experimental Protocol

This section provides a general protocol for the mass spectrometric analysis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase for LC-MS analysis or a suitable volatile solvent for direct infusion.

Electron Ionization (EI) - GC/MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Inlet Temperature: 250-280 °C.

    • Oven Program: Start at a suitable temperature (e.g., 150 °C), ramp to a final temperature (e.g., 300 °C) to ensure elution.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[3]

    • Source Temperature: 230 °C.

    • Mass Range: m/z 50-500.

Electrospray Ionization (ESI) - LC/MS or Direct Infusion
  • Liquid Chromatograph (LC) Conditions (for LC-MS):

    • Column: A C18 reversed-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid (for positive ion mode).

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • MS1 Mass Range: m/z 100-500.

    • MS/MS: Select the precursor ion (m/z 321/323) and apply a range of collision energies (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.

Conclusion

The predicted fragmentation pattern of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide provides a robust framework for its structural confirmation by mass spectrometry. The characteristic amide bond cleavage, along with secondary fragmentations and potential rearrangement reactions, offers a unique fingerprint for this molecule. Researchers can utilize this application note as a guide for method development and data interpretation in their studies involving this compound.

References

  • Perillo, I. A., Blanco, M. M., & Salerno, A. (2010). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. ARKIVOC, 2010(11), 215-231. [Link]

  • Semantic Scholar. (n.d.). Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-substituted 3,4-pyridinedicarboximides. Retrieved from [Link]

  • Perillo, I. A., Blanco, M. M., & Salerno, A. (2008). Mass spectrometry of aromatic cyclic imides and amides. Part I: Electron ionization induced decomposition of N-substituted 2,3-pyridinedicarboximides. Heterocycles, 75(2), 385-396. [Link]

  • da Silva, G. C., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(42), 23863-23870. [Link]

  • Takashi, Y., et al. (2000). Microsequencing of glycans using 2-aminobenzamide and MALDI-TOF mass spectrometry: occurrence of unique linkage-dependent fragmentation. Analytical Chemistry, 72(6), 1207-1216. [Link]

  • Helen, F., et al. (2013). Deiodination of Iodinated Aromatic Compounds With Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(11), 1731-1738. [Link]

  • Schofield, A. M., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. Journal of the American Society for Mass Spectrometry, 32(12), 2733-2739. [Link]

  • Li, X., & Cole, R. B. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1056-1063. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. [Link]

  • Asakawa, D., & Takayama, M. (2011). In-source decay and fragmentation characteristics of peptides using 5-aminosalicylic acid as a matrix in matrix-assisted laser desorption/ionization mass spectrometry. Analytical Chemistry, 83(24), 9437-9443. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation pathways of compounds 39, 40, 42 and 45. [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

  • YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • ResearchGate. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. [Link]

Sources

The Strategic Utility of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Multifunctional Scaffold

In the landscape of modern drug discovery and materials science, the demand for versatile chemical building blocks is insatiable. These scaffolds, which offer multiple points for diversification, are instrumental in the construction of compound libraries for high-throughput screening and in the systematic optimization of lead candidates.[1][2] 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide emerges as a compound of significant synthetic potential, embodying several key functionalities within a single, stable molecular architecture.

This guide provides a comprehensive overview of the prospective applications and detailed protocols for the utilization of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide as a strategic building block. While specific applications of this exact molecule are not yet extensively documented in peer-reviewed literature, its constituent functional groups—a primary aromatic amine, a halogenated phenyl ring, and a phenolic hydroxyl group—are well-characterized in their reactivity. The protocols herein are therefore based on established, robust chemical transformations on analogous structures, providing a strong foundation for the exploration of this promising molecule.

The benzamide core is a privileged structure in medicinal chemistry, found in a multitude of clinically approved drugs.[1][2] The strategic disposition of the functional groups in 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide offers a trivalent approach to molecular elaboration:

  • The 4-Amino Group: A versatile nucleophile for the formation of amides, sulfonamides, and ureas. It can also be converted into a diazonium salt, opening the door to a wide array of Sandmeyer and related reactions.[3][4]

  • The 5-Bromo Substituent: A classical handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a vast range of carbon- and heteroatom-based substituents.[5][6]

  • The 2-Hydroxyphenyl Moiety: The phenolic hydroxyl group can influence the molecule's physicochemical properties, act as a hydrogen bond donor/acceptor in biological interactions, and potentially direct further electrophilic aromatic substitution.

This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical, step-by-step protocols for the synthesis and derivatization of this valuable chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is provided below.

PropertyValueSource
CAS Number 1522495-64-2[7]
Molecular Formula C₁₄H₁₃BrN₂O₂[7]
Molecular Weight 321.17 g/mol [7]

Proposed Synthesis of the Building Block

The synthesis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide can be logically approached from commercially available starting materials. The following multi-step synthesis is proposed based on well-established organic chemistry transformations.

Synthesis_Workflow start 3-Methyl-4-nitrobenzoic acid step1 Amide Coupling with 2-amino-4-bromophenol start->step1 EDC, HOBt, DIPEA DMF, 0 °C to rt intermediate N-(5-bromo-2-hydroxyphenyl)-3-methyl-4-nitrobenzamide step1->intermediate step2 Catalytic Hydrogenation (Reduction of Nitro Group) intermediate->step2 H₂, Pd/C Ethanol, rt product 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide step2->product

Caption: Proposed synthetic workflow for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

Protocol 1: Synthesis of N-(5-bromo-2-hydroxyphenyl)-3-methyl-4-nitrobenzamide

This protocol describes the amide bond formation between 3-methyl-4-nitrobenzoic acid and 2-amino-4-bromophenol using a standard carbodiimide coupling procedure.[8][9]

Materials:

  • 3-Methyl-4-nitrobenzoic acid (1.0 eq)

  • 2-Amino-4-bromophenol (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-methyl-4-nitrobenzoic acid (1.0 eq), 2-amino-4-bromophenol (1.0 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired nitro-substituted benzamide.

Causality: The use of EDC/HOBt is a common and effective method for activating the carboxylic acid. HOBt reacts with the activated acid to form an active ester, which is less prone to racemization and side reactions, and reacts cleanly with the amine. DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt of EDC and the HOBt.

Protocol 2: Synthesis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

This protocol details the reduction of the nitro group to a primary amine using catalytic hydrogenation.[6]

Materials:

  • N-(5-bromo-2-hydroxyphenyl)-3-methyl-4-nitrobenzamide (1.0 eq)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the nitro-substituted benzamide from Protocol 1 in ethanol or methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent (EtOH or MeOH).

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • If necessary, the product can be further purified by recrystallization or column chromatography.

Causality: Catalytic hydrogenation with palladium on carbon is a highly efficient and clean method for the reduction of aromatic nitro groups. It typically proceeds with high yield and tolerates many other functional groups, including halogens and amides.

Application Notes: Derivatization Strategies

The true value of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide lies in its potential for diversification. The following sections provide protocols for the modification of its key functional groups.

Derivatization_Strategies cluster_amino 4-Amino Group Derivatization cluster_bromo 5-Bromo Position Modification cluster_hydroxyl 2-Hydroxyphenyl Moiety start 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide amino_derivatization Amide/Sulfonamide Formation start->amino_derivatization Acyl chloride or Sulfonyl chloride sandmeyer Sandmeyer Reaction start->sandmeyer 1. NaNO₂, HCl 2. CuX suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Ar-B(OH)₂, Pd catalyst, base chelation Chelation/ Directed Substitution start->chelation Potential for organometallic reactions

Caption: Potential derivatization pathways for the building block.

Derivatization of the 4-Amino Group

This protocol provides an example of how the 4-amino group can be replaced with another halogen, in this case, bromine, via a Sandmeyer reaction.[3][10]

Materials:

  • 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (1.0 eq)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂) (1.1 eq)

  • Copper(I) bromide (CuBr) (1.2 eq)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization:

    • Suspend the starting amine (1.0 eq) in 48% HBr.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

    • Add the sodium nitrite solution dropwise to the cold amine suspension with vigorous stirring, keeping the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with EtOAc.

    • Wash the organic layer with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Causality: The Sandmeyer reaction is a powerful method for introducing a wide range of functional groups onto an aromatic ring in place of an amino group. The reaction proceeds via a radical mechanism initiated by the copper(I) catalyst.

Modification at the 5-Bromo Position

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide with an arylboronic acid to form a biaryl linkage.[5][11]

Materials:

  • 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction flask, add the starting aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to reflux (e.g., 80-100 °C) and stir for 4-12 hours, or until TLC analysis indicates consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality: The Suzuki-Miyaura coupling is one of the most robust and versatile methods for C-C bond formation. The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the biaryl product. The choice of ligand, base, and solvent can be critical and may require optimization for specific substrates.

Conclusion and Future Outlook

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide represents a highly functionalized and promising scaffold for chemical synthesis. While its full potential is yet to be realized in published literature, the established reactivity of its constituent functional groups provides a clear roadmap for its application. The protocols detailed in this guide offer a starting point for researchers to synthesize and derivatize this molecule, enabling the creation of novel compounds for evaluation in medicinal chemistry, materials science, and other areas of chemical research. As with any new building block, empirical optimization of the provided protocols is encouraged to achieve the best results for specific synthetic targets.

References

  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activ
  • Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
  • Exploring the historical development of Benzamide in medicinal chemistry. Benchchem.
  • Enantioselective palladium‐catalyzed cross‐coupling of α‐bromo carboxamides and aryl boronic acids.
  • Sandmeyer reaction. Wikipedia.
  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. ScienceDirect.
  • Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • 4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. Sapphire Bioscience.
  • Benzamide synthesis by direct electrophilic aromatic substitution with cyanoguanidine. Semantic Scholar.
  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • How can 4-(METHYLAMINO)-3-Nitrobenzoic Acid be synthesized?. Guidechem.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • Amine to Amide (EDC + HOBt). Common Organic Chemistry.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
  • Process optimization for acid-amine coupling: a c
  • Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile. RSC Publishing.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Benchchem.

Sources

High-Throughput Cell Viability Assay Protocols for Evaluating 5-Bromo-2-Hydroxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Application Note & Validated Protocol

Executive Summary

The 5-bromo-2-hydroxyphenyl scaffold is a highly versatile pharmacophore utilized extensively in both oncology drug discovery and the development of intracellular fluorescent probes. As a Senior Application Scientist, I have designed this application note to provide a rigorous, self-validating framework for assessing the cytotoxicity and biocompatibility of these derivatives. This guide moves beyond basic procedural steps, detailing the mechanistic causality behind experimental choices—from solvent management to metabolic readout selection—ensuring high-fidelity data suitable for preclinical validation.

Mechanistic Grounding: The 5-Bromo-2-Hydroxyphenyl Scaffold

The biological activity of the 5-bromo-2-hydroxyphenyl moiety stems from its unique physicochemical properties. The hydroxyl group acts as a critical hydrogen-bond donor/acceptor, while the bulky, lipophilic bromine atom at the 5-position enhances cellular membrane permeability and facilitates halogen bonding with target proteins[1].

Depending on the molecular backbone it is attached to, this scaffold serves two distinct primary applications:

  • Anticancer Therapeutics: When integrated into quinazolinone or quinoxaline backbones, the moiety drives potent antiproliferative activity. Mechanistically, these compounds induce cell cycle arrest and apoptosis by inhibiting targets such as Topoisomerase II and the Epidermal Growth Factor Receptor (EGFR). For example, containing this scaffold exhibit significant cytotoxicity against MCF-7 breast cancer cells ( IC50​ = 12.74 µM)[2][3]. Similarly, N-acyl-hydrazone-linked quinazolinones reduce colorectal adenocarcinoma viability to ~50% at 50 µM[1][4].

  • Live-Cell Fluorescent Probes: In sensor development, the 5-bromo-2-hydroxyphenyl group acts as a highly selective metal-binding ligand. utilize this moiety for Cu2+ detection. For these applications, the compound must exhibit minimal cytotoxicity to allow for accurate live-cell and zebrafish bioimaging[5][6].

Mechanism cluster_0 Pharmacological Action of 5-Bromo-2-Hydroxyphenyl Scaffold cluster_1 Metabolic Viability Readout C1 5-Bromo-2-Hydroxyphenyl Compound T1 Target Inhibition (e.g., EGFR, Topo II) C1->T1 E1 Cell Cycle Arrest & Apoptosis Induction T1->E1 M1 Mitochondrial Dehydrogenases (Active in Viable Cells) E1->M1 Decreases Pool of P1 Formazan Crystals (Purple, Abs 570 nm) M1->P1 R1 MTT Substrate (Yellow Tetrazolium) R1->P1 Reduced by

Mechanistic link between compound-induced apoptosis and metabolic viability readout.

Experimental Design and Causality

To ensure a self-validating assay system, every experimental parameter must be tightly controlled based on the chemical nature of the 5-bromo-2-hydroxyphenyl derivatives.

  • Solvent Selection & Limits: The bromine atom imparts high lipophilicity, necessitating 100% DMSO for stock solution reconstitution. Causality: To prevent solvent-induced membrane toxicity from confounding the viability readout, the final assay concentration of DMSO must strictly remain ≤0.5% (v/v).

  • Cell Seeding Density: Cells (e.g., MCF-7, MDA-MB-231) must be seeded at an optimized density ( 5×103 cells/well). Causality: This ensures cells remain in the exponential (log) growth phase during the 48–72h treatment window. Overconfluent cells undergo contact inhibition, which artificially depresses mitochondrial metabolic rates and skews IC50​ calculations.

  • Assay Chemistry Selection:

    • MTT Assay: Selected for evaluating anticancer derivatives. It provides a robust, irreversible colorimetric readout (formazan) ideal for quantifying significant cell death[2].

    • Resazurin Assay: Selected for validating the biocompatibility of fluorescent probes. Causality: Resazurin reduction is non-destructive and highly sensitive, preventing spectral overlap with the probe's inherent fluorescence and allowing downstream multiplexing[5].

  • Self-Validating Controls: A rigorous protocol requires statistical proof of assay robustness. Every plate must include:

    • Vehicle Control: 0.5% DMSO (defines 100% viability).

    • Positive Control: 1 µM Staurosporine (defines 0% viability)[2].

    • Z'-Factor Validation: The assay is only valid if Z′>0.5 , calculated as Z′=1−∣μveh​−μpos​∣3(σpos​+σveh​)​ .

Validated Experimental Protocols

Workflow A 1. Cell Seeding (MCF-7, MDA-MB-231) B 2. Compound Treatment (5-Br-2-OH-Phenyl Derivatives) A->B C 3. Incubation (24h - 72h at 37°C) B->C D 4. Viability Reagent (MTT or Resazurin) C->D E 5. Signal Quantification (Absorbance/Fluorescence) D->E

Step-by-step workflow for high-throughput cell viability screening.

Protocol A: MTT Assay for Anticancer Derivatives

Objective: Determine the IC50​ of cytotoxic 5-bromo-2-hydroxyphenyl compounds.

  • Cell Seeding: Harvest MCF-7 cells and resuspend in DMEM supplemented with 10% FBS. Seed 5×103 cells/well in 100 µL into the inner 60 wells of a 96-well plate. Fill the outer 36 perimeter wells with 200 µL sterile PBS to prevent evaporation (Edge Effect). Incubate for 24h at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock of the compound in 100% DMSO. Perform a 1:2 serial dilution in culture media to generate a concentration gradient (e.g., 100 µM to 0.78 µM). Add 100 µL of the diluted compound to the wells. Ensure final DMSO is ≤0.5% . Include Staurosporine (1 µM) as a positive control. Incubate for 48h.

  • MTT Addition: Dissolve MTT powder in PBS to 5 mg/mL (protect from light). Add 20 µL of MTT solution to each well. Incubate for 3–4 hours until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate the media. Add 150 µL of MTT Solvent (Isopropanol with 4 mM HCl, 0.1% Nondet P-40) to dissolve the crystals. Agitate on an orbital shaker for 15 minutes.

  • Quantification: Read absorbance at 570 nm using a microplate reader, with a reference wavelength of 650 nm to subtract cellular debris background. Calculate viability relative to the vehicle control.

Protocol B: Resazurin Assay for Fluorescent Probes

Objective: Confirm >90% biocompatibility of metal-ion sensors (e.g., SICT).

  • Cell Seeding: Seed MDA-MB-231 cells at 5×103 cells/well in a 96-well black, clear-bottom plate (to minimize fluorescence cross-talk). Incubate for 24h.

  • Probe Incubation: Treat cells with the 5-bromo-2-hydroxyphenyl-based fluorescent probe at the intended working concentration (e.g., 5–10 µM) for 24h.

  • Resazurin Addition: Add Resazurin solution to a final concentration of 0.015 mg/mL directly to the culture media. Incubate for 2–4 hours.

  • Quantification: Measure the fluorescence of the highly fluorescent reduction product, resorufin, using an excitation of 530–560 nm and emission of 590 nm.

Quantitative Data Summary

The following table summarizes expected viability outcomes for various 5-bromo-2-hydroxyphenyl derivatives based on recent literature, serving as a benchmarking reference for assay validation.

Compound ClassPrimary ApplicationCell Line ModelReadout AssayCytotoxicity / Viability ProfileReference
N-Acyl-Hydrazone Quinazolinone Anticancer TherapeuticColorectal AdenocarcinomaMTT IC50​≈50 µM[1]
2-Substituted Quinoxaline Analog Anticancer TherapeuticMCF-7 (Breast Cancer)MTT IC50​=12.74 µM[2]
Imidazole-Centered Probe (SICT) Cu2+ Fluorescent SensorMDA-MB-231 (Breast Cancer)Resazurin >90% Viability (Non-toxic)[3]

References

  • Title: Design, Synthesis, and Biological Evaluation of N-Acyl-Hydrazone-Linked Quinazolinone Derivatives with Antioxidant, Antimicrobial, and Anticancer Potential Source: Pharmaceuticals (MDPI), 2026. URL: [Link]

  • Title: Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity Source: RSC Advances (Royal Society of Chemistry), 2023. URL: [Link]

  • Title: Imidazole-centred cupric ions sensor: Experimental validation, theoretical understanding, and zebrafish bioimaging Source: Journal of Photochemistry and Photobiology A: Chemistry (Elsevier), 2024. URL: [Link]

Sources

Application Note: Advanced Crystallization Techniques for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (CAS: 1522495-64-2) is a highly functionalized synthetic intermediate and research molecule[1]. Its molecular architecture features a complex array of hydrogen-bond donors, hydrogen-bond acceptors, and a polarizable halogen atom. These features make its solid-state behavior highly susceptible to polymorphism, solvate formation, and liquid-liquid phase separation (oiling out) during isolation.

This application note details self-validating, PAT-driven (Process Analytical Technology) crystallization protocols. By leveraging thermodynamic solvent selection and real-time kinetic monitoring, these protocols are designed to achieve high-purity, morphologically uniform crystals while bypassing the empirical "trial and error" traditionally associated with complex active pharmaceutical ingredients (APIs).

Physicochemical & Supramolecular Profiling

Successful crystallization requires a mechanistic understanding of the molecule's intermolecular interaction potential. The structural features of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide dictate its crystal packing and solvent affinities:

  • Hydrogen Bonding: The molecule possesses three distinct H-bond donors (aniline -NH2, amide -NH, phenol -OH) and multiple acceptors (amide C=O, phenol -O). The competition between intramolecular and intermolecular hydrogen bonding heavily influences its conformational landscape.

  • Halogen Bonding: The aryl bromide moiety acts as a highly directional Lewis acid (halogen bond donor). It can form strong, non-covalent σ -hole interactions with Lewis bases (e.g., the amide carbonyl oxygen or solvent molecules)[2]. This interaction is a primary driver in crystal engineering and can lead to "synthon crossover" if not properly accounted for during solvent selection[3].

Molecular_Interactions M 4-amino-N-(5-bromo-2-hydroxyphenyl) -3-methylbenzamide HBD1 Aniline -NH2 (H-Bond Donor) M->HBD1 HBD2 Amide -NH (H-Bond Donor) M->HBD2 HBD3 Phenol -OH (H-Bond Donor/Acceptor) M->HBD3 HBA1 Amide C=O (H-Bond Acceptor) M->HBA1 XB1 Aryl Bromide -Br (Halogen Bond Donor) M->XB1 HBD2->HBA1 Intermolecular HBD3->HBA1 Intramolecular

Fig 1: Key supramolecular interaction sites dictating crystal packing and solvent binding.

Thermodynamic Solvent Selection (HSP Framework)

To prevent random solvent screening, selection is grounded in Hansen Solubility Parameters (HSPs) [4]. By mapping the dispersion ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces, we can predict solute-solvent miscibility and design optimal binary mixtures for cooling or antisolvent crystallization.

Table 1: Thermodynamic Solvent Selection Matrix

Solvent ClassRepresentative SolventsRationale / Interaction MechanismExpected Solubility Profile
Primary (Good) Solvents DMF, DMSO, NMPStrong H-bond acceptors ( δH​ ) disrupt intermolecular solute networks.High solubility at all temperatures; risk of solvate formation.
Cooling Solvents Ethanol, IsopropanolModerate polarity and H-bonding capacity; balances dissolution and precipitation.Steep temperature-dependent solubility curve; ideal for cooling.
Antisolvents Heptane, Toluene, WaterLow δP​ and δH​ (organics) or extreme polarity (water) forces solute aggregation.Very low solubility; used to induce supersaturation rapidly.

PAT-Driven Crystallization Strategy

Uncontrolled primary nucleation often leads to agglomeration, broad particle size distributions, and impurity entrapment. To establish a self-validating system, we utilize Process Analytical Technology (PAT) to ensure crystallization occurs strictly within the Metastable Zone Width (MSZW) [5].

  • ATR-FTIR (Attenuated Total Reflectance - FTIR): Continuously monitors the liquid-phase solute concentration, allowing precise mapping of the solubility curve and MSZW in real-time[6].

  • FBRM (Focused Beam Reflectance Measurement): Tracks the chord length distribution of particles in situ. It instantly detects the onset of nucleation and monitors crystal growth kinetics, allowing for dynamic feedback control of the cooling rate[6].

PAT_Crystallization N1 Dissolution in Primary Solvent (T > T_sat) N2 In-Process ATR-FTIR (Monitor Solute Conc.) N1->N2 N3 Controlled Cooling (Enter Metastable Zone) N2->N3 N4 Seeding (Control Nucleation) N3->N4 N5 FBRM Monitoring (Chord Length Distribution) N4->N5 N5->N3 Adjust Rate N6 Crystal Growth & Isolation (Filtration & Drying) N5->N6

Fig 2: PAT-driven crystallization workflow ensuring controlled nucleation and growth.

Detailed Experimental Methodologies

Protocol A: Controlled Cooling Crystallization (Scalable Workflow)

Causality: Cooling crystallization relies on the temperature-dependence of solubility. Seeding within the MSZW bypasses the high activation energy of primary nucleation, ensuring growth occurs on existing crystal faces rather than forming new, uncontrolled nuclei[7].

  • Preparation: Suspend 10.0 g of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide in 100 mL (10 volumes) of Ethanol/Water (80:20 v/v) in a jacketed crystallizer equipped with overhead stirring, ATR-FTIR, and FBRM probes.

  • Dissolution: Heat the suspension to 70°C under moderate agitation (400 RPM). Maintain temperature until complete dissolution is confirmed by a stable solute absorbance reading via ATR-FTIR.

  • Cooling to Metastable Zone: Cool the solution to 55°C at a linear rate of 1.0°C/min. Verify via ATR-FTIR that the concentration remains constant (no spontaneous nucleation).

  • Seeding: Introduce 1-2 wt% (0.1 - 0.2 g) of pre-milled seed crystals (target size 10-20 µm). Allow the seed bed to age for 30 minutes to ensure surface integration and prevent seed dissolution.

  • Growth Phase: Implement a non-linear (cubic) cooling profile from 55°C to 5°C over 6 hours. In-process Control: Monitor the chord length distribution via FBRM. If a sudden spike in fine particles (<10 µm) is detected, pause cooling to allow the supersaturation to deplete via growth rather than secondary nucleation.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 volumes of cold Ethanol/Water (50:50 v/v) to displace mother liquor, and dry under vacuum at 40°C for 12 hours.

Protocol B: Antisolvent Addition (For Rapid Polymorph Screening)

Causality: Antisolvent addition rapidly decreases the mixture's solubilizing capacity. Controlling the addition rate prevents localized high supersaturation, which causes the compound to "oil out" (liquid-liquid phase separation) prior to crystallization.

  • Dissolution: Dissolve 1.0 g of the compound in 5 mL of DMF at 25°C.

  • Titration: Using a programmable syringe pump, titrate Water (antisolvent) at a strict rate of 0.1 mL/min under high shear stirring (600 RPM).

  • Nucleation Point: Halt the antisolvent addition immediately when the FBRM detects the onset of nucleation (cloud point).

  • Ageing: Age the suspension for 2 hours to allow Ostwald ripening (smaller, thermodynamically unstable crystals dissolve and redeposit onto larger crystals).

  • Completion: Resume antisolvent addition at 0.5 mL/min until a total of 15 mL of water is added. Filter, wash with water, and dry.

Protocol C: Vapor Diffusion (For Single Crystal X-Ray Diffraction)

Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled approach to supersaturation, which is ideal for growing the defect-free single crystals required for SCXRD.

  • Preparation: Dissolve 5 mg of the compound in 0.5 mL of THF in a 2 mL inner glass vial.

  • Chamber Setup: Place the un-capped inner vial inside a larger 20 mL outer vial containing 3 mL of n-heptane (volatile antisolvent).

  • Diffusion: Cap the outer vial tightly. Store at a stable temperature (20°C) in a vibration-free environment.

  • Harvesting: Over 7-14 days, the heptane will diffuse into the THF, slowly lowering the solubility. Harvest the resulting single crystals using a nylon loop and paratone oil.

Solid-State Characterization Matrix

Once isolated, the crystalline material must be rigorously characterized to confirm phase purity and identify potential polymorphs or pseudopolymorphs.

Table 2: Analytical Techniques for Solid-State Verification

Analytical TechniquePrimary PurposeOutput DataCausality / Relevance
X-Ray Powder Diffraction (XRPD) Phase IdentificationDiffractogram (Bragg peaks)Confirms the specific polymorphic form and checks for amorphous content.
Differential Scanning Calorimetry (DSC) Thermal ProfilingEndotherms/ExothermsIdentifies melting point ( Tm​ ), glass transition ( Tg​ ), and polymorphic transitions.
Thermogravimetric Analysis (TGA) Volatile QuantificationMass loss vs. TemperatureDifferentiates between true polymorphs and solvates/hydrates (pseudopolymorphs).

Troubleshooting Guide

  • Issue: Oiling Out (Liquid-Liquid Phase Separation)

    • Cause: The supersaturation level is generated too rapidly, or the chosen solvent system overly stabilizes the amorphous, monomeric state due to excessive hydrogen bonding.

    • Solution: Reduce the cooling/antisolvent addition rate. Switch to a solvent system with a larger Δδ (HSP difference) to reduce the solubility gradient, and ensure seeding occurs closer to the solubility boundary.

  • Issue: Severe Agglomeration

    • Cause: High secondary nucleation rate or poor crystallizer hydrodynamics.

    • Solution: Increase the agitation rate to improve bulk mixing. Optimize the non-linear cooling curve to maintain a constant, low supersaturation level that favors crystal growth over nucleation.

References

  • Mohammad, M. A., et al. Hansen solubility parameter as a tool to predict cocrystal formation. ResearchGate.[4] URL:[Link]

  • Zhang, D., et al. Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization. MDPI.[6] URL:[Link]

  • Simon, L. L., et al. A Review of the Use of Process Analytical Technology for the Understanding and Optimization of Production Batch Crystallization Processes. ACS Publications.[5] URL:[Link]

  • Ding, X., et al. Halogen Bonding in Crystal Engineering. IntechOpen.[2] URL:[Link]

  • Aakeröy, C. B., et al. Avoiding “Synthon Crossover” in Crystal Engineering with Halogen Bonds and Hydrogen Bonds. Crystal Growth & Design, ACS.[3] URL:[Link]

  • Sun, J., et al. Relating induction time and metastable zone width. CrystEngComm, RSC Publishing.[7] URL:[Link]

Sources

Formulation strategies for hydrophobic benzamide derivatives like CAS 1522495-64-2

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Hydrophobic Benzamides

A significant portion of new chemical entities (NCEs), including many benzamide derivatives, exhibit poor aqueous solubility.[1][2] This characteristic presents a major hurdle in drug development, as adequate solubility is a prerequisite for absorption and, consequently, therapeutic efficacy.[1][3] Hydrophobic compounds, such as the benzamide derivative with CAS number 1522495-64-2, often fall into the Biopharmaceutics Classification System (BCS) Class II, characterized by low solubility and high permeability.[4] The primary challenge for these molecules is to enhance their dissolution rate in the gastrointestinal tract to ensure sufficient bioavailability for a therapeutic effect.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on effective formulation strategies to overcome the solubility challenges of hydrophobic benzamide derivatives. While specific formulation data for CAS 1522495-64-2 is not publicly available, the principles and protocols outlined here are based on established and successful techniques for compounds with similar physicochemical properties. We will explore three key formulation approaches: Amorphous Solid Dispersions (ASDs), Lipid-Based Drug Delivery Systems (LBDDS), and Nanosuspensions. For each strategy, we will delve into the underlying mechanisms, provide detailed experimental protocols, and discuss critical characterization methods.

Foundational Concepts: Why These Strategies Work

The core principle behind these advanced formulation techniques is to increase the free energy of the drug, thereby enhancing its apparent solubility and dissolution rate.[6] This can be achieved by disrupting the stable crystalline lattice of the drug or by increasing its surface area.

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline structure of the active pharmaceutical ingredient (API) is disrupted, and the drug molecules are dispersed in a polymer matrix.[7][8] This amorphous state has a higher energy level than the crystalline state, leading to improved solubility.[6][7] The polymer serves to stabilize the amorphous drug, preventing recrystallization.[7][9]

  • Lipid-Based Drug Delivery Systems (LBDDS): LBDDS are formulations where the drug is dissolved or suspended in lipidic excipients.[10][11] These systems enhance oral bioavailability by presenting the drug in a solubilized form, which facilitates its absorption.[12][13] LBDDS can also promote lymphatic transport, bypassing first-pass metabolism in the liver.[10]

  • Nanosuspensions: This strategy involves reducing the particle size of the drug to the nanometer range (typically 200-600 nm).[3][14] According to the Noyes-Whitney equation, reducing the particle size increases the surface area, which in turn enhances the dissolution velocity.[5] Nanosuspensions are stabilized by surfactants and polymers to prevent particle aggregation.[14][15]

Formulation Strategy 1: Amorphous Solid Dispersions (ASDs)

ASDs are a highly effective method for improving the oral bioavailability of poorly soluble drugs.[9][16] The key is to select a suitable polymer that is miscible with the drug and can maintain its amorphous state.[6]

Rationale and Excipient Selection

The success of an ASD formulation depends heavily on the choice of polymer.[9] Common polymers used in ASDs include:

  • Polyvinylpyrrolidone (PVP): and its copolymers like copovidone (PVP/VA 64).[9][17]

  • Cellulose Derivatives: such as hydroxypropyl methylcellulose (HPMC) and hypromellose acetate succinate (HPMCAS).[8][9]

  • Polymethacrylates: (e.g., Eudragit® series).[9]

The selection should be based on drug-polymer miscibility studies, which can be predicted using thermodynamic models like the Flory-Huggins theory and confirmed experimentally through techniques like differential scanning calorimetry (DSC).[9]

Experimental Protocol: Preparation of ASD by Spray Drying

Spray drying is a common method for preparing ASDs.[7] It involves dissolving the drug and polymer in a common solvent and then rapidly evaporating the solvent to form a solid dispersion.

Materials and Equipment:

  • Hydrophobic benzamide derivative (API)

  • Polymer (e.g., HPMCAS)

  • Organic solvent (e.g., acetone, methanol, or a mixture)

  • Spray dryer

  • High-performance liquid chromatography (HPLC) system

  • Dissolution testing apparatus (USP Apparatus II)

  • Characterization instruments (DSC, PXRD, SEM)

Step-by-Step Protocol:

  • Solution Preparation:

    • Dissolve the benzamide API and HPMCAS in the selected solvent system at a predetermined ratio (e.g., 25:75 API:polymer).

    • Ensure complete dissolution by stirring or sonication. The total solid concentration should typically be in the range of 1-10% (w/v).

  • Spray Drying Process:

    • Set the spray dryer parameters:

      • Inlet temperature: Typically 80-150°C (depending on the solvent's boiling point).

      • Atomization gas flow rate: Adjust to achieve a fine spray.

      • Feed pump rate: Control to maintain the desired outlet temperature.

      • Aspirator rate: Ensure efficient drying and collection of the product.

    • Feed the solution into the spray dryer.

    • Collect the dried powder from the cyclone separator.

  • Post-Processing:

    • Dry the collected powder in a vacuum oven at a temperature below the glass transition temperature (Tg) of the ASD for 24-48 hours to remove any residual solvent.

Characterization of the ASD

Thorough characterization is crucial to confirm the amorphous nature and stability of the ASD.[6][18]

Parameter Technique Purpose Expected Result
Amorphicity Powder X-ray Diffraction (PXRD)To confirm the absence of crystallinity.[7][19]A "halo" pattern without sharp Bragg peaks.[19]
Glass Transition (Tg) Differential Scanning Calorimetry (DSC)To determine the Tg, which is an indicator of molecular mobility and stability.[7][19]A single Tg, indicating a miscible system.[6]
Morphology Scanning Electron Microscopy (SEM)To observe the particle size and shape.[19]Typically spherical particles with a collapsed surface.[19]
Drug Content High-Performance Liquid Chromatography (HPLC)To quantify the amount of API in the ASD.Drug content should be close to the theoretical value.
Dissolution Rate USP Apparatus II (Paddle)To assess the improvement in dissolution compared to the crystalline API.[20]Significantly faster and higher drug release from the ASD.
Workflow Diagram

ASD_Workflow cluster_prep Preparation cluster_char Characterization API Benzamide API Dissolve Dissolution API->Dissolve Polymer Polymer (HPMCAS) Polymer->Dissolve Solvent Organic Solvent Solvent->Dissolve SprayDry Spray Drying Dissolve->SprayDry VacuumDry Vacuum Drying SprayDry->VacuumDry ASD_Product ASD Product VacuumDry->ASD_Product PXRD PXRD ASD_Product->PXRD DSC DSC ASD_Product->DSC SEM SEM ASD_Product->SEM HPLC HPLC ASD_Product->HPLC Dissolution Dissolution Test ASD_Product->Dissolution

Caption: Workflow for ASD Preparation and Characterization.

Formulation Strategy 2: Lipid-Based Drug Delivery Systems (LBDDS)

LBDDS are a versatile approach for enhancing the oral absorption of hydrophobic drugs.[21][22] They encompass a range of formulations from simple oil solutions to self-emulsifying drug delivery systems (SEDDS).[23]

Rationale and Excipient Selection

The Lipid Formulation Classification System (LFCS) categorizes LBDDS into four types based on their composition and behavior upon dilution. For hydrophobic benzamides, Type II and III formulations are often most suitable.[24]

  • Type I: Oils without surfactants.

  • Type II: Oils and water-insoluble surfactants (HLB < 12).[24] Forms self-emulsifying drug delivery systems (SEDDS).[25]

  • Type III: Oils, surfactants (water-soluble and/or insoluble), and co-solvents. Forms self-microemulsifying (SMEDDS) or self-nanoemulsifying (SNEDDS) drug delivery systems.[24][25]

  • Type IV: Surfactants and co-solvents without oils.

Excipient Selection:

  • Oils: Long-chain triglycerides (LCTs) like sesame oil or medium-chain triglycerides (MCTs) like Capryol™.[25]

  • Surfactants: A blend of surfactants with different Hydrophile-Lipophile Balance (HLB) values is often used.[21] Examples include Cremophor® RH 40 (HLB 14-16) and Capryol™ 90 (HLB 5).[21]

  • Co-solvents: Propylene glycol, ethanol, or Transcutol® HP.

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol describes the preparation of a Type II LBDDS.

Materials and Equipment:

  • Hydrophobic benzamide derivative (API)

  • Oil (e.g., MCT oil)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

  • Particle size analyzer

  • Zeta potential analyzer

Step-by-Step Protocol:

  • Solubility Screening:

    • Determine the solubility of the benzamide API in various oils, surfactants, and co-solvents to identify the most suitable excipients.

  • Formulation Development:

    • Based on solubility data, select an oil, surfactant, and co-surfactant.

    • Prepare a series of formulations with varying ratios of the selected excipients. For example, Oil:Surfactant:Co-surfactant ratios of 40:40:20, 30:50:20, etc.

    • Add the API to the excipient mixture and vortex until a clear solution is obtained. Gentle heating (e.g., 40°C in a water bath) may be used to facilitate dissolution.

  • Self-Emulsification Assessment:

    • Add 1 mL of the prepared formulation to 250 mL of purified water in a glass beaker with gentle stirring.

    • Visually observe the formation of the emulsion. A stable SEDDS should form a fine, milky emulsion rapidly.

Characterization of the LBDDS
Parameter Technique Purpose Expected Result
Droplet Size & PDI Dynamic Light Scattering (DLS)To measure the size of the emulsion droplets and the uniformity of the size distribution.[26]For SEDDS, droplet size is typically >250 nm; for SMEDDS/SNEDDS, <250 nm.[25] PDI < 0.3 indicates a narrow distribution.
Zeta Potential Electrophoretic Light ScatteringTo assess the surface charge of the droplets, which indicates the stability of the emulsion.A zeta potential of ±30 mV is generally considered stable.
Robustness to Dilution Visual Observation & DLSTo ensure the formulation does not precipitate upon dilution in aqueous media.No drug precipitation and stable droplet size upon dilution.
In Vitro Lipolysis pH-stat TitrationTo simulate the digestion of the lipid formulation in the GI tract and assess drug solubilization.[21]The drug should remain solubilized in the micellar phase after lipolysis.
Logical Relationship Diagram

LBDDS_Logic cluster_input Formulation Components API Hydrophobic Benzamide API Mix Mixing & Dissolution API->Mix Oil Oil (MCT) Oil->Mix Surfactant Surfactant (Cremophor) Surfactant->Mix Cosolvent Co-solvent (Transcutol) Cosolvent->Mix SEDDS SEDDS Pre-concentrate Mix->SEDDS Dispersion Dispersion in Aqueous Media SEDDS->Dispersion Emulsion Fine Emulsion (o/w) Dispersion->Emulsion Absorption Enhanced GI Absorption Emulsion->Absorption

Caption: Mechanism of LBDDS for Enhanced Absorption.

Formulation Strategy 3: Nanosuspensions

Nanosuspensions are a promising approach for drugs that are poorly soluble in both aqueous and organic media.

Rationale and Stabilizer Selection

The stability of a nanosuspension is critical to its success.[27] Stabilizers, which can be surfactants or polymers, prevent the nanoparticles from aggregating through electrostatic or steric repulsion.[15][28]

Common Stabilizers:

  • Surfactants: Polysorbate 80 (Tween® 80), sodium lauryl sulfate (SLS).[15]

  • Polymers: Polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), Poloxamers (e.g., Pluronic® F68).[14]

  • Natural Stabilizers: Proteins like soy protein isolate or whey protein can also be effective.[28][29]

The choice of stabilizer depends on the properties of the drug and the intended route of administration.[27]

Experimental Protocol: Preparation of Nanosuspension by Wet Media Milling

Wet media milling is a "top-down" approach where the particle size of the drug is reduced by mechanical attrition.[30]

Materials and Equipment:

  • Hydrophobic benzamide derivative (API)

  • Stabilizer (e.g., Poloxamer 188)

  • Purified water

  • Planetary ball mill or bead mill

  • Milling media (e.g., yttrium-stabilized zirconia beads, 0.3-0.5 mm diameter)[30]

  • Particle size analyzer

  • Zeta potential analyzer

Step-by-Step Protocol:

  • Premix Preparation:

    • Disperse the benzamide API in an aqueous solution of the stabilizer. A typical drug concentration is 5-10% (w/v).

    • Stir the mixture to form a coarse suspension.

  • Wet Milling:

    • Transfer the premix to the milling chamber containing the milling beads.

    • Set the milling parameters:

      • Milling speed (e.g., 500-1000 rpm).

      • Milling time (e.g., 1-4 hours). These parameters need to be optimized.[30]

    • Start the milling process. The high-energy collisions between the beads and the drug particles will cause particle size reduction.

  • Separation and Collection:

    • After milling, separate the nanosuspension from the milling media using a sieve.

    • Collect the final nanosuspension.

Characterization of the Nanosuspension
Parameter Technique Purpose Expected Result
Particle Size & PDI Dynamic Light Scattering (DLS) or Laser Diffraction (LD)To determine the mean particle size and size distribution.[31][32]Mean particle size typically < 600 nm.[3] PDI < 0.3.
Zeta Potential Electrophoretic Light ScatteringTo measure the surface charge, which predicts physical stability.[32]A value > ±20 mV is desirable for electrostatic stabilization.[27]
Crystallinity PXRD and DSCTo confirm that the drug remains in its crystalline state after milling.The crystalline peaks should still be present in the PXRD pattern.
Dissolution Velocity USP Apparatus II (Paddle)To measure the rate of dissolution.[5]A significant increase in dissolution velocity compared to the unmilled drug.
Physical Stability Particle Size & PDI MonitoringTo assess the stability of the nanosuspension over time at different storage conditions.No significant change in particle size or PDI over the study period.
Experimental Workflow Diagram

Nanosuspension_Workflow cluster_prep Preparation cluster_char Characterization API Benzamide API Premix Coarse Suspension API->Premix Stabilizer Stabilizer Solution Stabilizer->Premix Milling Wet Media Milling Premix->Milling Nanosuspension Nanosuspension Milling->Nanosuspension Size_Zeta Particle Size & Zeta Potential Nanosuspension->Size_Zeta PXRD_DSC PXRD & DSC Nanosuspension->PXRD_DSC Dissolution Dissolution Velocity Nanosuspension->Dissolution Stability Stability Study Nanosuspension->Stability

Caption: Workflow for Nanosuspension Preparation and Characterization.

Conclusion and Future Perspectives

The formulation of hydrophobic benzamide derivatives like CAS 1522495-64-2 requires advanced strategies to overcome their inherent poor aqueous solubility. Amorphous solid dispersions, lipid-based drug delivery systems, and nanosuspensions are three powerful and well-established techniques that can significantly enhance the dissolution and bioavailability of these challenging compounds.[3][10][14]

The choice of the most suitable strategy depends on the specific physicochemical properties of the drug, the desired dosage form, and the target product profile. A thorough understanding of the underlying principles and meticulous execution of the experimental protocols are essential for successful formulation development. The characterization techniques outlined in this note are critical for ensuring the quality, stability, and performance of the final drug product. As drug discovery pipelines continue to produce poorly soluble molecules, the application of these advanced formulation technologies will be increasingly vital for translating promising chemical entities into effective medicines.[2]

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
  • Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs. (2025). Preprint.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Breaking Barriers with Nanosuspension: A Comprehensive Review. (n.d.).
  • Lipid-Based Drug Delivery Systems. (n.d.). PubMed Central (PMC).
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021).
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.).
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of medical pharmaceutical and allied sciences.
  • Solubility enhancement techniques: A comprehensive review. (2023). Journal of Drug Delivery and Therapeutics.
  • Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PubMed Central (PMC).
  • Data-Driven Design of Novel Polymer Excipients for Pharmaceutical Amorphous Solid Dispersions. (2024).
  • Evaluation of Lipid-based Drug Delivery System (Phytosolve) on Oral Bioavailability of Dibudipine. (n.d.). PubMed Central (PMC).
  • Nanosuspension technology for poorly soluble drugs. (n.d.). SciSpace.
  • Progress in the development of stabilization strategies for nanocrystal prepar
  • Characterization of amorphous solid dispersions: An upd
  • The Role of Particle Size Analysis in the Development Process of Nanosized Drug Products. (2010). APV.
  • Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. (2021).
  • Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. (2006). PubMed.
  • The use of excipients and polymer alloys to overcome challenges in amorphous solid dispersion formulation. (n.d.).
  • Role of excipients in amorphous solid dispersions. (2020). BASF Pharma.
  • Experimental approaches to evaluate solid lipid nanoparticle-based drug delivery systems. (2025). Royal Society of Chemistry.
  • Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.).
  • Food proteins as novel nanosuspension stabilizers for poorly w
  • Nanosuspension: A Formulation Technology for Tackling the Poor Aqueous Solubility and Bioavailability of Poorly Soluble Drugs. (2023). Bentham Science Publishers.
  • Stabilizers used in nanocrystal based drug delivery systems. (2014). SciSpace.
  • Lipid Based Drug Delivery Systems. (2021). Pharma Focus Asia.
  • Fundamental Aspects of Lipid-Based Excipients in Lipid-Based Product Development. (2022). Semantic Scholar.
  • Characterization of amorphous solid dispersions: An upd
  • Drug-excipient behavior in polymeric amorphous solid dispersions. (n.d.).
  • LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW. (2021). CIBTech.
  • Non-Traditional Natural Stabilizers in Drug Nanosuspensions. (2024). MDPI.
  • Lipid based formulations as supersaturating oral delivery systems. (2023). Pharma Excipients.
  • Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. (2024). Symmetric.
  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (2024). MDPI.
  • NANOSUSPENSION. (n.d.). Journal of Drug Delivery and Therapeutics.
  • lipid based drug delivery system – a review. (2019). PHARMACEUTICAL SCIENCES.
  • Lipid-based oral formulation in capsules to improve the delivery of poorly w
  • Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters. (n.d.). PubMed Central (PMC).
  • Effect of particle size on oral absorption of carvedilol nanosuspensions: in vitro and in vivo evalu
  • Comprehensive insights on lipid-based drug delivery systems. (2025). CAS.
  • An overview of lipid based vesicular systems: stability and regulatory consider
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling and solubilizing 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for your experiments. As a novel benzamide derivative, establishing a reliable solubilization protocol is a critical first step for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and dissolution of compounds in Dimethyl Sulfoxide (DMSO).

Q1: What makes DMSO a suitable solvent for compounds like 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[1] Its miscibility with water and many organic solvents makes it a versatile choice for preparing stock solutions for various biological assays.[2] For complex organic molecules like the specified benzamide derivative, DMSO's strong solvating power is often necessary to achieve a desired concentration.

Q2: I've heard DMSO is hygroscopic. Why is this important?

DMSO readily absorbs moisture from the atmosphere. This is a critical consideration because the absorbed water can significantly decrease the solubility of your compound, potentially leading to precipitation.[3] It is imperative to use anhydrous (water-free) DMSO and to keep the solvent container tightly sealed when not in use.

Q3: What is the best way to store my DMSO stock solution of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide?

To maintain the integrity of your stock solution, it is recommended to aliquot it into smaller, single-use volumes. This practice minimizes the risk of contamination and water absorption that can occur with repeated opening of the main stock vial. Storing these aliquots at -20°C or -80°C is standard practice to ensure long-term stability.[3][4] Importantly, you should avoid repeated freeze-thaw cycles, as this can cause the compound to precipitate out of solution over time.[3][5]

Q4: My compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What can I do?

This is a common issue known as "antisolvent precipitation." It occurs because the compound is much less soluble in the aqueous buffer than in the concentrated DMSO stock. To mitigate this, it is recommended to perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous medium.[3] Additionally, ensuring the final concentration of DMSO in your assay is as low as possible (typically <0.5%) while still maintaining compound solubility is crucial.[3] Always include a vehicle control with the same final DMSO concentration in your experiments.[3]

Troubleshooting Guide for Solubility Issues

If you are encountering difficulties in dissolving 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide in DMSO, follow this systematic troubleshooting guide.

Initial Dissolution Fails at Room Temperature

If the compound does not readily dissolve with simple vortexing, you can employ the following techniques sequentially:

  • Gentle Warming: Gently warm the solution in a water bath set to 37°C.[3] Be cautious, as excessive heat can potentially degrade the compound.

  • Sonication: Utilize a bath sonicator to apply ultrasonic energy.[3] Sonication is a highly effective method for breaking down compound aggregates and increasing the surface area available for dissolution, thereby enhancing solubility.[6][7][8][9]

The following diagram illustrates a decision-making workflow for initial troubleshooting:

Caption: Experimental workflow for determining maximum solubility.

By following this comprehensive guide, researchers can confidently prepare and handle solutions of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, ensuring the accuracy and reliability of their experimental outcomes.

References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Semenov, M., et al. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PMC - NIH.
  • BenchChem. (2025). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Patsnap Eureka. (2026, March 11).
  • Envirostar. (2023, April 21).
  • BenchChem. (2025). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • Ouyang, J., et al. (2019). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.
  • Cayman Chemical. (2025, June 19).
  • Fisher Scientific. (2025, December 19).
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • MSDS of 4-Amino-3-bromo-N,n-dimethyl-5-nitro-benzamide. (2025, December 30).
  • Sapphire Bioscience. (n.d.). 4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.
  • Spiral. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.
  • Thermo Fisher Scientific. (2025, September 14).
  • ACS Publications. (2018, January 29). Dependence of the Substituent Effect on Solvent Properties.
  • ACS Publications. (2018, January 29). Dependence of the Substituent Effect on Solvent Properties.
  • Gaylord Chemical. (n.d.). DMSO - gChem.
  • ResearchGate. (n.d.). Tuning the solubility of hepta(p-benzamide)s via the monomer sequence.
  • PMC. (n.d.).
  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • PubMed. (2014, October 15).
  • precisionFDA. (n.d.). 2-BROMO-5-HYDROXY-N-(2-(4-HYDROXYPHENYL)ETHYL)-4-METHOXY-N-METHYLBENZAMIDE.
  • NextSDS. (n.d.). 4-BROMO-N-(4-(((3,4-DIMETHYL-5-ISOXAZOLYL)AMINO)SULFONYL)PHENYL)
  • JOCPR. (n.d.). Solvent effects on molar refraction and polarizability of 4-amino-5- chloro-N-(2-(diethylamino)ethyl).
  • MDPI. (2019, June 13).
  • Allan Chemical Corporation. (2025, August 26). 5 Ways Solvent Purity Impacts HPLC Results.
  • Ibis Scientific, LLC. (2025, May 11). Why Solvent Purity Is Crucial in the World of Chemistry.

Sources

Technical Support Center: Troubleshooting 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the synthesis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide . This target molecule presents a unique matrix of synthetic challenges: it requires coupling an unprotected, bifunctional amino acid (4-amino-3-methylbenzoic acid) with a highly deactivated, sterically hindered, and bifunctional aminophenol (2-amino-4-bromophenol).

This guide is designed for drug development professionals and synthetic chemists. It bypasses generic advice to focus on the exact causality of reaction failures—specifically addressing polymerization, chemoselectivity (N- vs. O-acylation), and overcoming the poor nucleophilicity of electron-deficient anilines.

Logical Workflow for Synthesis Optimization

To prevent catastrophic yield loss, the synthetic route must be logically sequenced to mask competing nucleophiles and artificially boost the electrophilicity of the active ester.

SynthesisWorkflow Start 4-amino-3-methylbenzoic acid + 2-amino-4-bromophenol Direct Direct Coupling (Unprotected) Start->Direct Protect 1. Amine Protection (Boc) or use Nitro-precursor Start->Protect Polymer Polymerization & O-Acylation Byproducts Direct->Polymer Activate 2. Activation (EDC/HOBt or HATU) Protect->Activate Couple 3. Chemoselective N-Acylation (Control Base/Temp) Activate->Couple Deprotect 4. Deprotection/Reduction Couple->Deprotect Target Target Amide: High Yield & Purity Deprotect->Target

Fig 1. Logical workflow for overcoming polymerization and chemoselectivity issues.

Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why am I observing massive polymeric byproducts and almost no desired product when coupling the starting materials directly?

The Causality: 4-amino-3-methylbenzoic acid is a bifunctional molecule containing both a nucleophilic aniline group and an electrophilic carboxylic acid. When a coupling reagent (like EDC or HATU) is introduced, the carboxylic acid activates. Because the unprotected amino group on another molecule of the same starting material is highly nucleophilic, it rapidly attacks the activated ester. This intermolecular self-condensation outcompetes the cross-coupling with 2-amino-4-bromophenol, leading to oligomerization. The Solution: You must mask the nucleophilicity of the 4-amino group prior to activation. This is achieved by either using a Boc-protected precursor (4-(tert-butoxycarbonylamino)-3-methylbenzoic acid) or by utilizing the nitro analog (4-nitro-3-methylbenzoic acid) for the coupling step, followed by a downstream reduction to reveal the final amino group.

Q2: I protected the acid, but my yield is still <20%. The TLC shows unreacted 2-amino-4-bromophenol. Why is the coupling so sluggish?

The Causality: 2-amino-4-bromophenol is a highly electron-deficient and sterically hindered amine. The electron-withdrawing bromine atom at the para-position relative to the hydroxyl group pulls electron density away from the aromatic ring. Furthermore, the ortho-hydroxyl group creates steric hindrance and intramolecular hydrogen bonding, significantly reducing the nucleophilicity of the amine[1]. Standard active esters (like the HOBt ester) are simply not electrophilic enough to be attacked by such a weak nucleophile. The Solution: Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP acts as a hyper-nucleophilic acyl transfer agent, reacting with the HOBt active ester to form a highly reactive acylpyridinium ion intermediate. This intermediate is significantly more electrophilic and forces the coupling to proceed with electron-deficient amines[1]. Alternatively, if using HATU, ensure you pre-activate the acid with the base for at least 15–30 minutes before adding the amine to ensure complete active ester formation[2].

DMAP_Activation Acid Protected Carboxylic Acid ActiveEster HOBt Active Ester (Low Reactivity with Weak Amines) Acid->ActiveEster + EDC/HOBt EDC EDC / HOBt AcylPyridinium Acylpyridinium Intermediate (Highly Electrophilic) ActiveEster->AcylPyridinium + DMAP Product Coupled Amide Product ActiveEster->Product Direct (Very Slow) DMAP DMAP (Catalytic) AcylPyridinium->Product + Amine Amine 2-amino-4-bromophenol

Fig 2. Catalytic role of DMAP in overcoming the poor nucleophilicity of deactivated amines.

Q3: I am detecting a significant impurity with the same mass as my product. What is causing this?

The Causality: You are observing O-acylation (ester formation). 2-amino-4-bromophenol contains two nucleophilic centers: the amine (-NH2) and the phenol (-OH). While N-acylation is kinetically favored, the use of highly reactive acylating agents (like acid chlorides) or a large excess of strong base can drive the reaction toward the oxygen[3][4]. Strong bases deprotonate the phenol (pKa ~9-10), creating a highly nucleophilic phenoxide ion that rapidly attacks the activated ester, destroying chemoselectivity[5]. The Solution: To ensure strict chemoselective N-acylation, avoid acid chlorides. Use mild coupling reagents (EDC/HOBt) and strictly control the equivalents of your base. Using a weaker, sterically hindered base like N-methylmorpholine (NMM) instead of excess Pyridine or DIPEA prevents phenoxide formation, keeping the reaction strictly on the nitrogen[5].

Q4: My crude NMR shows massive amounts of DMF and urea byproducts. How do I remove them without losing my product?

The Causality: DMF is notoriously difficult to remove via standard rotary evaporation due to its high boiling point (153 °C). Furthermore, the urea byproducts of EDC and HATU are often partially soluble in organic extraction solvents, making standard water washes insufficient[6]. The Solution: Perform sequential washes with 5% aqueous Lithium Chloride (LiCl). The high ionic strength of the LiCl solution drastically decreases the solubility of DMF in the organic phase, pulling it efficiently into the aqueous layer[6]. For EDC byproducts, a mild acidic wash (0.1 M HCl) protonates the basic dimethylamino group of the EDC-urea, ensuring it partitions completely into the aqueous phase[1].

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes the causal relationship between reagent selection and reaction outcomes when coupling with deactivated aminophenols.

Coupling SystemBase SelectionAdditiveChemoselectivity (N vs O)Typical YieldPrimary Issue Addressed
Acid ChloridePyridine (Excess)NonePoor (High O-acylation)30-40%Fails due to phenoxide formation.
EDC / HOBtDIPEA (5.0 eq)NoneGood15-20%Fails due to poor amine nucleophilicity.
HATUDIPEA (2.0 eq)NoneExcellent45-50%Moderate success; requires long pre-activation.
EDC / HOBt NMM (2.0 eq) DMAP (0.1 eq) Excellent >75% Optimal: Balances reactivity and selectivity.
Self-Validating Experimental Protocol

This protocol utilizes the nitro-precursor route to prevent polymerization and employs the EDC/HOBt/DMAP system to force the coupling of the deactivated amine while maintaining chemoselectivity.

Phase 1: Chemoselective Amide Coupling (N-Acylation)
  • Pre-activation: Dissolve 4-nitro-3-methylbenzoic acid (1.0 eq, 10 mmol) in anhydrous DMF (0.2 M) under an inert atmosphere. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes.

  • Catalytic Acceleration: Add DMAP (0.1 eq). Stir for an additional 15 minutes.

    • Self-Validation Check: Spot the reaction on a TLC plate (DCM:MeOH 9:1). The baseline spot of the starting acid should be completely consumed, replaced by a higher Rf spot indicating active ester formation. Do not proceed until this is confirmed.

  • Coupling: Add 2-amino-4-bromophenol (1.0 eq) followed by N-methylmorpholine (NMM, 2.0 eq). Stir at room temperature for 12 hours.

    • Self-Validation Check: LC-MS should confirm the primary mass of the nitro-intermediate. The absence of a secondary peak with the same mass confirms that O-acylation was successfully avoided.

Phase 2: Advanced Workup (DMF & Urea Removal)
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • DMF Extraction: Wash the organic layer three times with equal volumes of 5% aqueous LiCl.

    • Self-Validation Check: The volume of the organic layer should visibly decrease after the first wash as the DMF partitions into the aqueous phase.

  • Urea Removal: Wash the organic layer with 0.1 M HCl (to remove EDC-urea and unreacted amine), followed by saturated aqueous NaHCO3 (to remove unreacted acid and HOBt), and finally brine.

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Phase 3: Nitro Reduction to Target Molecule
  • Reduction: Dissolve the crude nitro-intermediate in a 4:1 mixture of Ethanol and Water. Add Iron powder (5.0 eq) and Ammonium Chloride (NH4Cl, 5.0 eq). Reflux at 80 °C for 2 hours.

    • Self-Validation Check: The reaction mixture will transition from a dark nitro-aromatic color to a lighter, rust-colored suspension. TLC will confirm the disappearance of the nitro compound and the appearance of a highly polar, UV-active spot (the target amine).

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with hot ethanol. Concentrate the filtrate, extract with EtOAc, wash with brine, and recrystallize from EtOH/Water to yield pure 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

References
  • Reddit Chempros. EDC-HOBt Amide coupling workup help. Reddit.[Link]

  • ResearchGate. Why HATU is not working in a coupling reaction? ResearchGate.[Link]

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH.[Link]

  • Taylor & Francis. An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Tandfonline.[Link]

  • ACS Publications. Selective Amidation of Unprotected Amino Alcohols Using Surfactant-in-Water Technology: A Highly Desirable Alternative to Reprotoxic Polar Aprotic Solvents. Organic Process Research & Development.[Link]

  • ACS Publications. Paracetamol Synthesis for Active Learning of Amide Functional Groups in Undergraduate Chemistry Laboratories. Journal of Chemical Education.[Link]

Sources

Technical Support Center: Navigating HTS with CAS 1522495-64-2 and Mitigating False Positives

Author: BenchChem Technical Support Team. Date: March 2026

A Note on CAS 1522495-64-2: Initial searches for the compound associated with CAS number 1522495-64-2 did not yield a publicly available structure or target. This guide will therefore address the broad and critical challenge of minimizing false positives in High-Throughput Screening (HTS) by using a hypothetical compound series with properties known to cause assay artifacts. The principles and troubleshooting steps outlined here are broadly applicable to many HTS campaigns.

Introduction: The Challenge of False Positives in HTS

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of vast compound libraries. However, the speed and scale of HTS come with an inherent challenge: the identification of false positives. These are compounds that appear to be active in an initial screen but are later found to be inactive or to act through an undesirable mechanism. False positives can arise from a variety of sources, including compound-specific properties (e.g., aggregation, fluorescence interference) and assay-specific vulnerabilities.

This guide provides a comprehensive framework for identifying and mitigating false positives, ensuring that your HTS campaign yields robust and actionable results.

Troubleshooting Guide: A Case-Based Approach

Let's consider a hypothetical scenario: you are screening a novel compound series, represented by our placeholder "Compound X" (inspired by the query for CAS 1522495-64-2) , in a fluorescence-based kinase inhibition assay. You observe a high hit rate, but initial follow-up experiments are inconsistent.

Question 1: My initial hits for "Compound X" are not reproducible. What are the first steps to troubleshoot this?

Answer:

Lack of reproducibility is a classic hallmark of false positives. The first step is to systematically rule out common artifacts.

Expertise & Experience: Many apparent "hits" are not true inhibitors but rather assay interferents. Your initial goal is to triage these compounds quickly and cost-effectively.

Step-by-Step Triage Protocol:

  • Re-test from a fresh solid sample: The originally screened compound may have degraded or been at an incorrect concentration. Re-solubilize a fresh sample of the hit compound and re-test in the primary assay.

  • Check for Compound Autofluorescence: "Compound X" may be fluorescent at the same wavelengths used in your assay, leading to a false signal.

    • Protocol:

      • Prepare a plate with "Compound X" at various concentrations in the assay buffer, without the enzyme or substrate.

      • Read the plate on the same instrument and with the same filter sets as the primary screen.

      • A significant signal that titrates with compound concentration indicates autofluorescence.

  • Perform a Counterscreen: If your primary assay measures the inhibition of an enzyme, a counterscreen can help identify non-specific activity. For example, if you are screening for inhibitors of Kinase A, a counterscreen against a structurally unrelated enzyme, like a phosphatase or a different kinase, can be informative. True hits should be selective for your target.

Trustworthiness: This multi-step approach ensures that you are not discarding a true hit due to a simple technical error (e.g., bad dilution) while systematically eliminating the most common sources of false positives.

Question 2: I've confirmed my hits are not autofluorescent, but the dose-response curves are steep and have a high Hill slope. What could be the cause?

Answer:

Steep dose-response curves with Hill slopes significantly greater than 1 are often indicative of compound aggregation.

Expertise & Experience: At certain concentrations, many compounds form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition. This is a prevalent mechanism for false positives in biochemical assays.

Workflow for Investigating Compound Aggregation:

Aggregation_Workflow cluster_observation Observation cluster_hypothesis Hypothesis cluster_validation Validation Experiments cluster_outcome Outcome Obs Steep Dose-Response Curve (High Hill Slope) Hypo Compound Aggregation Obs->Hypo Suggests Detergent 1. Detergent Test (e.g., 0.01% Triton X-100) Hypo->Detergent Test with DLS 2. Dynamic Light Scattering (DLS) Hypo->DLS Confirm with Result1 Activity Lost with Detergent? Particles Detected by DLS? Detergent->Result1 DLS->Result1 FP False Positive (Aggregation) Result1->FP Yes TrueHit Potential True Hit (Proceed with Orthogonal Assays) Result1->TrueHit No

Caption: Workflow for identifying aggregation-based false positives.

Authoritative Grounding: Compound aggregation is a major source of false positives in HLS, with some studies showing that up to 95% of initial hits can be attributed to this phenomenon.[1][2] Aggregates are colloidal particles formed by small molecules at a critical concentration, and they non-specifically inhibit enzymes by sequestering them.[3][4]

Detailed Protocols:

  • Detergent Sensitivity Assay:

    • Principle: Non-ionic detergents like Triton X-100 or Tween-20, at low concentrations (e.g., 0.01-0.1%), disrupt the formation of colloidal aggregates.[3][5] A true inhibitor will maintain its activity in the presence of detergent, while an aggregator's apparent activity will be significantly reduced or eliminated.

    • Protocol:

      • Prepare two sets of dose-response curves for "Compound X".

      • In the first set, use your standard assay buffer.

      • In the second set, use the assay buffer supplemented with 0.01% (v/v) Triton X-100.

      • Compare the IC50 values. A significant rightward shift (>10-fold) or complete loss of activity in the presence of detergent strongly suggests aggregation.

  • Dynamic Light Scattering (DLS):

    • Principle: DLS is a biophysical technique that measures the size of particles in a solution.[6][7][8] If "Compound X" is forming aggregates, DLS will detect particles in the 50-500 nm range.[9]

    • Protocol:

      • Prepare solutions of "Compound X" in the assay buffer at concentrations around its apparent IC50.

      • Ensure the buffer is filtered to remove any extrinsic particulate matter.

      • Analyze the samples using a DLS instrument.

      • The presence of a population of particles with a hydrodynamic radius >50 nm that increases with compound concentration is strong evidence of aggregation.[10]

Question 3: My compound is not an aggregator, but it still shows activity in my primary assay and a counterscreen. How can I be sure it's a true hit?

Answer:

At this stage, you need to move from ruling out common artifacts to building positive evidence for a specific mechanism of action. This involves using orthogonal assays.

Expertise & Experience: Orthogonal assays measure the same biological endpoint but use a different technology or methodology. If your compound is a true hit, it should be active across multiple, distinct assay formats. If it's an artifact of a specific technology (e.g., luciferase interference, redox activity), its activity will disappear in an orthogonal assay.

Recommended Orthogonal Assays for a Kinase Target:

Assay TypePrincipleAdvantagesDisadvantages
Primary (Fluorescence) Measures ATP consumption or peptide phosphorylation via fluorescence.High-throughput, sensitive.Prone to fluorescence interference.
Orthogonal 1 (Luminescence) e.g., Kinase-Glo®. Measures remaining ATP via a luciferase reaction.Different detection method, reduces fluorescence artifacts.Prone to luciferase inhibitors.
Orthogonal 2 (Biophysical) e.g., Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).Directly measures compound binding to the target protein. Label-free.Lower throughput, requires more protein.
Orthogonal 3 (Cell-based) Measures inhibition of the target in a cellular context (e.g., phospho-flow cytometry).Physiologically relevant.Compound must be cell-permeable.

Trustworthiness: A compound that demonstrates consistent activity across a biochemical assay (e.g., fluorescence), a different biochemical assay (e.g., luminescence), and a biophysical binding assay is a high-confidence hit.

Frequently Asked Questions (FAQs)

Q: What are PAINS (Pan-Assay Interference Compounds)? A: PAINS are chemical structures that are known to frequently appear as false positives in HTS. They often contain reactive functional groups that can covalently modify proteins, act as redox cyclers, or interfere with assay technologies in other ways. It is crucial to filter your hit list against a known PAINS database.

Q: Can I just add detergent to all my HTS assays to prevent aggregation from the start? A: While this can be an effective strategy, it's not always ideal. Some enzymes are sensitive to detergents, and the presence of detergent might mask the activity of true inhibitors that have low solubility. It is often better to use detergent as a secondary screening tool to identify aggregators among the initial hits.

Q: My compound is a known redox cycler. Is it automatically a false positive? A: Not necessarily, but it requires significant follow-up. Redox-active compounds can generate reactive oxygen species (ROS) that non-specifically damage proteins. You must demonstrate that the compound's activity is not dependent on this redox activity. This can be tested by adding antioxidants like DTT to the assay buffer. If the compound's activity is lost in the presence of DTT, it is likely a redox-driven false positive.

References

  • Assay Interference by Aggregation. Assay Guidance Manual, National Center for Biotechnology Information (NCBI). [Link]

  • Exploring the Phenomena of Compound Aggregation and Nano-entities for Drug Discovery. Espace INRS. [Link]

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. ResearchGate. [Link]

  • Dynamic Light Scattering (DLS). Center for Macromolecular Interactions. [Link]

  • A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Quantitative Analyses of Aggregation, Autofluorescence, and Reactivity Artifacts in a Screen for Inhibitors of a Thiol Protease. PMC. [Link]

  • UNDERSTANDING DLS DATA To assess the reliability of screening hits, it is good practice to verify that compounds are soluble and do not aggregate. CACHE. [Link]

  • Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]

  • Molecular Aggregation in Immune System Activation Studied by Dynamic Light Scattering. MDPI. [Link]

  • Evaluation of Dynamic Light Scattering as an Effective Quality Control Method for Aggregates in Radiolabeled Antibodies. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. [Link]

  • Updated Prediction of Aggregators and Assay-Interfering Substructures in Food Compounds. ACS Publications. [Link]

Sources

Optimizing HPLC retention time for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the HPLC analysis of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our approach moves beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during method development and routine analysis.

Introduction: Understanding the Analyte

4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is a multi-functional molecule, presenting unique challenges for reversed-phase HPLC analysis. Its structure contains both a basic primary amine and an acidic phenolic hydroxyl group, making it an ionizable compound. The retention behavior of such molecules is exquisitely sensitive to mobile phase pH.[1][2] Mastering pH control is therefore the cornerstone of a robust and reproducible method. This guide will address common issues related to retention time, peak shape, and resolution, providing a systematic framework for troubleshooting.

Analyte Chemical Properties

A foundational understanding of the analyte's properties is critical for effective method development.

PropertyValueSource
Molecular Formula C14H13BrN2O2[3]
Molecular Weight 321.17 g/mol [3]
Key Functional Groups Primary Aromatic Amine (Basic), Phenolic Hydroxyl (Acidic), AmideN/A
Predicted pKa (Amino) ~4.0 - 5.0General chemical knowledge
Predicted pKa (Phenol) ~9.0 - 10.0General chemical knowledge

Section 1: Troubleshooting Unstable or Drifting Retention Time

Retention time (RT) instability is one of the most common frustrations in HPLC.[4] It can manifest as a gradual drift over a sequence of injections or abrupt, random shifts. A systematic approach is key to diagnosing the root cause.

Systematic Troubleshooting Workflow for RT Instability

The following workflow provides a logical path to diagnose retention time issues by first determining if the problem is system-wide or analyte-specific.

RT_Troubleshooting_Workflow Systematic Troubleshooting Workflow for Retention Time Instability start Problem: RT is Unstable check_t0 Inject an unretained marker (Uracil). Is the T0 retention time also shifting? start->check_t0 t0_shift YES: T0 is shifting. Problem is likely physical/system-wide. check_t0->t0_shift Yes t0_stable NO: T0 is stable. Problem is likely chemical/chromatographic. check_t0->t0_stable No check_flow Verify Flow Rate: - Check for leaks (fittings, seals) - Confirm pump calibration - Listen for abnormal pump sounds t0_shift->check_flow check_mobile_phase_prep Verify Mobile Phase: - Inadequate degassing (air bubbles)? - Evaporation of volatile organic? - Incorrect preparation/mixing? check_flow->check_mobile_phase_prep check_temp Check Column Temperature: - Is the column oven on and stable? - Are there large fluctuations in ambient lab temperature? check_mobile_phase_prep->check_temp check_ph Verify Mobile Phase pH: - Was the buffer prepared correctly? - Has the buffer aged or precipitated? - Is pH within 2 units of analyte pKa? t0_stable->check_ph check_equilibration Check Column Equilibration: - Was sufficient time allowed after gradient or mobile phase change? check_ph->check_equilibration check_column_health Check Column Health: - Column degradation due to extreme pH? - Contaminant buildup on stationary phase? check_equilibration->check_column_health

Caption: A decision tree for troubleshooting retention time instability.

Q&A: Common Retention Time Issues

Q1: My retention time is consistently drifting to shorter times over a long run. What's happening?

A1: This is a classic symptom of a few potential issues:

  • Temperature Fluctuations: Even a 1°C increase in temperature can decrease retention time by 1-2%.[5] If your column oven is not active or stable, ambient lab temperature changes throughout the day can cause this gradual drift. Ensure the column compartment is on and set to a stable temperature (e.g., 30-40°C).

  • Mobile Phase Evolution: If you are using a volatile organic solvent like acetonitrile, its evaporation over time can slowly increase the aqueous content of the mobile phase, making it more polar and reducing retention in reversed-phase.[6] Always keep mobile phase bottles loosely capped and avoid preparing large volumes that will sit on the instrument for several days.

  • Column Equilibration: The column may not have been fully equilibrated with the mobile phase before starting the run. This is especially true if the mobile phase contains ion-pairing reagents or has a significantly different pH from the column storage solvent.

Q2: My retention time has suddenly and significantly shifted from one injection to the next. Where do I look first?

A2: Abrupt changes typically point to a hardware or preparation error:

  • Incorrect Mobile Phase: The most common cause is accidentally using the wrong mobile phase or an incorrectly prepared one. A small 1% error in the organic-to-aqueous ratio can change retention by 5-15%.[5] Verify that the correct solvents are in the correct lines and that the composition was prepared accurately, preferably gravimetrically.

  • Flow Rate Error: Check that the method flow rate is set correctly. A significant leak in the system (e.g., at a fitting) or a failing pump check valve can also cause a sudden drop in the actual flow rate, leading to longer retention times.[6]

  • Air Bubbles: An air bubble trapped in the pump head can cause flow rate inconsistencies and sudden retention shifts. Degas your mobile phase thoroughly and purge the pump to remove any bubbles.

Section 2: Troubleshooting Poor Peak Shape

Poor peak shape (tailing, fronting, or splitting) compromises integration accuracy and resolution.[7] For 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, peak tailing is the most anticipated issue due to its basic amino group.

The Impact of pH on Analyte Ionization and Peak Shape

The ionization state of the analyte directly influences its interaction with the stationary phase and, consequently, its peak shape.

pH_Effect_Diagram Effect of Mobile Phase pH on Analyte State and Peak Shape ph_low Low pH (e.g., pH < 3) state_low Analyte State: - Amino group is protonated (R-NH3+) - Phenol group is neutral (R-OH) - Overall charge is POSITIVE ph_low->state_low interaction_low Interaction: Positive charge interacts with residual negatively charged silanols (Si-O-) on the stationary phase. state_low->interaction_low result_low Result: Peak Tailing interaction_low->result_low ph_high High pH (e.g., pH > 10) state_high Analyte State: - Amino group is neutral (R-NH2) - Phenol group is deprotonated (R-O-) - Overall charge is NEGATIVE ph_high->state_high interaction_high Interaction: Analyte is highly polar, leading to poor retention. Potential for interaction with other stationary phase sites. state_high->interaction_high result_high Result: Poor Retention, Possible Tailing interaction_high->result_high ph_optimal Optimal pH (e.g., pH 7-8) state_optimal Analyte State: - Amino group is neutral (R-NH2) - Phenol group is neutral (R-OH) - Overall charge is NEUTRAL ph_optimal->state_optimal interaction_optimal Interaction: Primarily hydrophobic interaction. Secondary silanol interactions are minimized. state_optimal->interaction_optimal result_optimal Result: Symmetrical Peak Shape interaction_optimal->result_optimal

Caption: Influence of mobile phase pH on the analyte's ionization and resulting peak shape.

Q&A: Common Peak Shape Problems

Q1: My peak for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is tailing significantly. How do I fix it?

A1: Peak tailing for this compound is most likely caused by secondary interactions between the protonated primary amine and ionized silanol groups on the silica-based stationary phase.[8] Here is a prioritized action plan:

  • Adjust Mobile Phase pH: This is the most powerful tool.[1] The goal is to "suppress" the ionization of the amine group by making it neutral. Increase the mobile phase pH to be at least 2 units above the amine's pKa (i.e., pH > 6.5-7.0). A phosphate or acetate buffer in the pH range of 6.5-7.5 is an excellent starting point. This neutralizes the amine, minimizing its interaction with silanols and dramatically improving peak shape.[1]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal accessible silanol groups. If you are using an older "Type A" silica column, switching to a modern, high-purity, end-capped "Type B" silica column will reduce tailing.

  • Reduce Analyte Concentration: Injecting too much sample can overload the column, leading to peak distortion, including tailing. Try reducing the injection volume or diluting the sample.

Q2: My peak is fronting. What does this indicate?

A2: Peak fronting is less common than tailing but usually points to one of two issues:

  • Column Overload: This is the most frequent cause. The concentration of the analyte on the column is too high, saturating the stationary phase at the peak's center.[9] The solution is to reduce the mass of analyte injected by either lowering the sample concentration or the injection volume.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger (less polar) than the mobile phase (e.g., dissolving in 100% acetonitrile when the mobile phase is 30% acetonitrile), it can cause the analyte to travel through the initial part of the column too quickly, resulting in a fronting peak.[7] Ideally, dissolve your sample in the initial mobile phase itself.

Q3: My peak is split or has a shoulder. What are the potential causes?

A3: Split peaks suggest that the analyte band is being distorted before or at the very beginning of the column.

  • Partially Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.[10] Try reversing and flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced. Always filter your samples and mobile phases to prevent this.

  • Sample Dissolution Issues: If the analyte is not fully dissolved in the sample solvent, it can lead to split peaks.[7] Ensure complete dissolution, and check for compatibility between your sample solvent and the mobile phase.

  • Column Void or Collapse: A void at the head of the column can cause peak splitting.[8] This can happen from pressure shocks or operating at a pH that dissolves the silica backbone (typically pH > 8).[8] This is usually irreversible, and the column must be replaced.

Section 3: Proactive FAQs for Method Development

Q1: What is the best starting point for a mobile phase to analyze this compound?

A1: For a robust reversed-phase method, start with a buffered aqueous phase and an organic modifier.

  • Aqueous Phase: A 10-25 mM potassium phosphate buffer adjusted to pH 7.0. This pH is well above the pKa of the amine (suppressing its ionization) and well below the pKa of the phenol (keeping it neutral), which is ideal for good retention and peak shape.[1][2]

  • Organic Modifier: Acetonitrile is an excellent first choice due to its low viscosity and UV transparency. Methanol is a good alternative and can offer different selectivity.

  • Starting Gradient: Begin with a scouting gradient of 5% to 95% acetonitrile over 15-20 minutes on a C18 column to determine the approximate elution composition. Then, optimize from there.

Q2: Which HPLC column chemistry is most suitable?

A2: A high-purity, end-capped C18 column is the universal starting point for small molecules like this.[11] A C8 phase could also be used if retention is too long with a C18.[11] For aromatic compounds, a phenyl-hexyl phase can sometimes offer unique selectivity due to pi-pi interactions.[11] Regardless of the phase, ensure it is rated for use at the pH you intend to operate at (e.g., many modern silica columns are stable up to pH 10 or 11).

Q3: How do I properly prepare and care for my buffered mobile phase?

A3: Proper buffer preparation is essential for reproducibility.

  • Use HPLC-grade reagents and water.

  • Weigh solids accurately. Do not rely on volumetric measurements for buffer salts.

  • Adjust pH after mixing salts in water but before adding the organic solvent. A pH meter reading is not accurate in the presence of a high percentage of organic solvent.

  • Filter the final mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates that could damage the pump or column.

  • Degas the mobile phase using sonication, vacuum, or helium sparging to prevent air bubble formation in the pump.[5]

  • Do not store phosphate buffers for extended periods at room temperature , as they can support microbial growth. Prepare fresh every 1-2 days.

Appendix A: Protocol for Buffered Mobile Phase Preparation

Objective: To prepare 1 Liter of a 25 mM Potassium Phosphate buffer at pH 7.0 with Acetonitrile (50:50, v/v).

Materials:

  • Potassium Phosphate Monobasic (KH2PO4), HPLC Grade

  • Potassium Phosphate Dibasic (K2HPO4), HPLC Grade

  • HPLC Grade Water

  • HPLC Grade Acetonitrile

  • Calibrated pH meter

  • 0.22 µm membrane filter unit

Procedure:

  • Prepare Aqueous Buffer:

    • To ~950 mL of HPLC grade water in a clean 1 L beaker, add 1.70 g of KH2PO4 and 3.23 g of K2HPO4. (Note: These weights are calculated to yield approximately pH 7.0 in a 25mM solution. Minor adjustments may be needed).

    • Stir until fully dissolved.

    • Place a calibrated pH electrode in the solution. Adjust to pH 7.0 ± 0.05 using a dilute solution of phosphoric acid or potassium hydroxide if necessary.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark. Mix thoroughly. This is your 1 L aqueous buffer stock.

  • Prepare Final Mobile Phase:

    • Measure 500 mL of the aqueous buffer stock into a clean 1 L media bottle.

    • Measure 500 mL of HPLC grade acetonitrile and add it to the same media bottle.

    • Cap and invert several times to mix thoroughly.

  • Filter and Degas:

    • Filter the entire mobile phase mixture through a 0.22 µm filter assembly.

    • Degas the filtered mobile phase for 10-15 minutes using your laboratory's standard method (e.g., sonication).

    • The mobile phase is now ready for use. Label the bottle clearly with the composition and preparation date.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). YMC. Retrieved March 21, 2026, from [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. (2026, January 21). Timberline Instruments. Retrieved March 21, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI. Retrieved March 21, 2026, from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. (n.d.). GALAK Chromatography. Retrieved March 21, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved March 21, 2026, from [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved March 21, 2026, from [Link]

  • Rosés, M., Canals, I., Allemann, H., Siigur, K., & Bosch, E. (2002). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry, 74(1), 88-97. Retrieved March 21, 2026, from [Link]

  • Rosés, M., Canals, I., Allemann, H., Siigur, K., & Bosch, E. (2002). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. Analytical Chemistry. Retrieved March 21, 2026, from [Link]

  • Rosés, M., Canals, I., Allemann, H., Siigur, K., & Bosch, E. (2000). Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids. PubMed. Retrieved March 21, 2026, from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved March 21, 2026, from [Link]

  • Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved March 21, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). University of Toronto. Retrieved March 21, 2026, from [Link]

  • Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. (2020, August 18). Crawford Scientific. Retrieved March 21, 2026, from [Link]

  • Why Does Retention Time Shift? | HPLC Tip. (2025, May 22). Phenomenex. Retrieved March 21, 2026, from [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Corporation. Retrieved March 21, 2026, from [Link]

  • Dąbrowska, K., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183. Retrieved March 21, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved March 21, 2026, from [Link]

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved March 21, 2026, from [Link]

  • 2-Bromo-5-hydroxy-N-[2-(4-hydroxyphenyl)ethyl]-4-methoxy-N-methylbenzamide. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Tenjarla, S. N., Ravis, W. R., & Clark, C. R. (1995). Liquid chromatographic determination of serum levels of d,l-4-amino-N-(alpha-methylbenzyl)-benzamide, a new benzamide anticonvulsant. Journal of Pharmaceutical and Biomedical Analysis, 13(7), 909-15. Retrieved March 21, 2026, from [Link]

  • 2-BROMO-5-HYDROXY-N-(2-(4-HYDROXYPHENYL)ETHYL)-4-METHOXY-N-METHYLBENZAMIDE. (n.d.). precisionFDA. Retrieved March 21, 2026, from [Link]

  • Skidan, I., et al. (2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. Journal of Chromatography B, 879(19), 1646-52. Retrieved March 21, 2026, from [Link]

  • Buvay, A., et al. (2020). Synthesis, characterization, crystal structure and thermal behavior of 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol and its oxido-vanadium(V) complexes. Polyhedron, 178, 114343. Retrieved March 21, 2026, from [Link]

  • 3-amino-5-bromo-N-methylbenzamide. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5-. (n.d.). Google Patents.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences, 20(6), 4619. Retrieved March 21, 2026, from [Link]

  • Skidan, I., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Preventing degradation of CAS 1522495-64-2 in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Troubleshooting Guide for CAS 1522495-64-2 A Comprehensive Guide to Preventing Degradation in Aqueous Media

Introduction: Understanding the Molecule

CAS 1522495-64-2 (4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide) is a highly functionalized synthetic building block and screening compound. When formulated in aqueous solutions for biological assays or chemical synthesis, it exhibits three primary structural vulnerabilities: a highly oxidizable 2-aminophenol/aniline system, a pH-sensitive amide linker, and a photo-labile aryl bromide moiety. This guide provides researchers and drug development professionals with the mechanistic causality and self-validating protocols needed to maintain absolute compound integrity.

Section 1: Core Degradation Mechanisms (The Causality)

To prevent degradation, one must first understand the thermodynamic and kinetic drivers of the molecule's instability.

  • Auto-Oxidation of Aminophenol/Aniline Moieties: The 2-hydroxyphenyl and 4-amino groups are highly susceptible to auto-oxidation in the presence of dissolved oxygen. This process forms highly conjugated, colored quinone imines. The reaction kinetics are strictly pH-dependent, accelerating rapidly in alkaline conditions where the phenoxide ion is generated[1].

  • Amide Bond Hydrolysis: The central amide bond is susceptible to nucleophilic attack by water. The pH-rate profile for amide hydrolysis is typically U-shaped or bell-shaped, meaning that the compound undergoes rapid degradation at highly acidic (pH < 5) and basic (pH > 8) conditions, with maximum stability near slightly acidic to neutral pH[2].

  • Photodehalogenation: The 5-bromo substituent on the electron-rich phenolic ring can undergo photodehalogenation when exposed to ambient UV/visible light, leading to the formation of debrominated byproducts and reactive aryl radicals[3].

Section 2: Troubleshooting & FAQs

Q1: Why does my aqueous stock solution turn brown or pink over time? A1: This is a classic indicator of auto-oxidation. The aminophenol and aniline moieties oxidize to form colored quinone imines. To prevent this, degas your aqueous buffers with argon or nitrogen prior to use, and consider adding a compatible antioxidant such as 1 mM Dithiothreitol (DTT) or ascorbic acid.

Q2: I observe a loss of compound concentration during prolonged incubation at 37°C, but the solution remains clear. Why? A2: If the solution is clear, oxidation is likely not the primary culprit. Instead, the amide bond is undergoing hydrolysis. Check the pH of your assay buffer. If it is >8.0, hydroxide ions actively catalyze the cleavage of the amide bond into 4-amino-3-methylbenzoic acid and 2-amino-4-bromophenol. Adjust the buffer to pH 6.0–6.5 to minimize the hydrolysis rate.

Q3: My assay yields inconsistent results when plates are left on the benchtop. A3: Ambient laboratory lighting can induce photodehalogenation of the aryl bromide. This alters the compound's structure and can generate reactive radical species that interfere with biological assays. Always use amber microcentrifuge tubes and keep assay plates covered with foil or stored in the dark.

Q4: The compound precipitates when diluted from DMSO into my aqueous assay buffer. A4: CAS 1522495-64-2 has limited aqueous solubility due to its hydrophobic aromatic rings. Ensure the final DMSO concentration is at least 1–2%, and add the DMSO stock dropwise to a rapidly vortexing aqueous buffer to prevent localized supersaturation and aggregation.

Section 3: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Aqueous Working Solutions

Causality: This workflow mitigates all three degradation pathways simultaneously. It is a self-validating system because the inclusion of an LC-MS baseline check ensures the protocol's success is immediately verifiable.

  • Buffer Preparation: Prepare a 50 mM HEPES or MES buffer. Adjust the pH to precisely 6.2 using HCl/NaOH to minimize amide hydrolysis.

  • Degassing: Sparge the buffer with ultra-pure Argon gas for 15 minutes to displace dissolved oxygen, arresting auto-oxidation.

  • Antioxidant Addition: Add DTT to a final concentration of 1 mM.

  • Stock Dilution: In a dark room or under red light (to prevent photodehalogenation), dilute the 10 mM DMSO stock of CAS 1522495-64-2 into the degassed buffer to reach the desired working concentration (e.g., 10 µM). Vortex immediately.

  • Validation Step: Run an immediate LC-MS/UV (254 nm) aliquot at t=0 . A single sharp peak confirms purity. A follow-up run at t=24h should show <2% deviation in peak area, validating the stability.

Protocol 2: Forced Degradation Assay for Stability Validation

Causality: Before running high-throughput screens, you must establish the boundary conditions of your specific formulation.

  • Setup: Prepare four amber vials with 10 µM of the compound in your standard buffer.

  • Stress Conditions:

    • Vial A (Control): pH 6.2, 4°C, Dark.

    • Vial B (Oxidative stress): pH 8.5, Room Temp, open to air.

    • Vial C (Hydrolytic stress): pH 2.0, 37°C, Dark.

    • Vial D (Photolytic stress): pH 6.2, Room Temp, exposed to a 365 nm UV lamp for 2 hours (in a clear vial).

  • Analysis: Quantify the remaining parent compound via HPLC. This validates the specific vulnerabilities of your assay environment.

Section 4: Quantitative Data Presentation

Table 1: Half-life of CAS 1522495-64-2 under various aqueous conditions

ConditionpHIlluminationAdditivesEstimated Half-Life ( t1/2​ )Primary Degradant
Optimal 6.2Dark1 mM DTT> 72 hoursNone
Alkaline 8.5DarkNone< 4 hoursQuinone Imines
Acidic 2.0DarkNone< 12 hoursCleaved Amine/Acid
Ambient 7.4LightNone< 8 hoursDebrominated Product

Section 5: Degradation Pathways & Preventive Workflows

G Compound CAS 1522495-64-2 Aqueous Solution OxidationNode Aminophenol/Aniline Auto-Oxidation Compound->OxidationNode O2 exposure HydrolysisNode Amide Bond Hydrolysis Compound->HydrolysisNode pH <5 or >8 PhotoNode Aryl Bromide Photodehalogenation Compound->PhotoNode UV/Vis Light Quinone Quinone Imines (Solution Browning) OxidationNode->Quinone Cleaved Cleaved Amines/Acids (Loss of Potency) HydrolysisNode->Cleaved Debrominated Debrominated Byproducts (Assay Interference) PhotoNode->Debrominated PrevOx Degass with Argon Add Antioxidants Quinone->PrevOx Prevented by PrevHyd Maintain pH 6.0 - 6.5 Avoid Extreme pH Cleaved->PrevHyd Prevented by PrevPhoto Use Amber Vials Store in Dark Debrominated->PrevPhoto Prevented by

Workflow detailing the degradation pathways of CAS 1522495-64-2 and targeted preventive measures.

Section 6: References

  • Title: 11.2.2.11: Peptide Hydrolysis[2] Source: Chemistry LibreTexts URL: [Link]

  • Title: Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution[1] Source: ResearchGate URL: [Link]

  • Title: Nickel-Catalyzed Photodehalogenation of Aryl Bromides[3] Source: Organic Chemistry Portal / Synlett URL: [Link]

Sources

Overcoming steric hindrance in N-(5-bromo-2-hydroxyphenyl) coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with N-(5-bromo-2-hydroxyphenyl) derivatives.

Substrates containing the 2-amino-4-bromophenol motif present a unique bifunctional challenge. Depending on your synthetic goals, you are likely attempting either an N-arylation/amidation at the sterically hindered nitrogen or a Suzuki-Miyaura cross-coupling at the 5-bromo position. The adjacent hydroxyl (-OH) group acts as both a steric barrier and a potent chelating agent, frequently leading to catalyst poisoning, poor chemoselectivity, and stalled reactions.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Interactive Troubleshooting Workflow

The following diagnostic pathway illustrates the strategic divergence required depending on your target coupling site.

TroubleshootingWorkflow Start Substrate: N-(5-bromo-2-hydroxyphenyl) derivative Decision Target Coupling Site? Start->Decision NCoupling N-Arylation / Amidation (Steric & Chelation Hindrance) Decision->NCoupling N-Position BrCoupling Cross-Coupling at C-Br (Chemoselectivity Issues) Decision->BrCoupling C-Br Position Protect Step 1: OH Protection (e.g., MOM, TBS, Bn) NCoupling->Protect PdCat Step 1: Pd Precatalyst (e.g., Pd/C or Pd(dppf)Cl2) BrCoupling->PdCat Ligand Step 2: Bulky Ligand Selection (e.g., tBuBrettPhos) Protect->Ligand Base Step 3: Base Optimization (Avoid strong bases like NaOtBu) Ligand->Base Success Successful Coupling & High Yield Base->Success MildBase Step 2: Mild Base (e.g., K2CO3, NBu4F) PdCat->MildBase MildBase->Success

Diagnostic workflow for overcoming steric and electronic barriers in N-(5-bromo-2-hydroxyphenyl) couplings.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: Why does my Buchwald-Hartwig N-arylation fail or stall at <10% conversion when using standard ligands like BINAP or dppf?

The Causality: The failure is driven by the "chelation trap" and restricted conformational freedom. The ortho-hydroxyl group (even if transiently deprotonated by the base) can form a highly stable, bidentate N,O-chelate with the Pd(II) intermediate. This traps the catalyst in an off-cycle resting state. Furthermore, the steric bulk of the ortho-substituent severely restricts the geometry required for the final reductive elimination step of the catalytic cycle.

The Solution: You must force the catalyst into a highly active, monoligated state using bulky dialkylbiarylphosphine ligands. Ligands like tBuBrettPhos are specifically engineered for this. As noted in authoritative reviews of Buchwald ligands, substituents in the 3-position of the upper phenyl group lock the orientation of the neighboring –PR2 group over the bottom phenyl ring, which dramatically accelerates the rate of reductive elimination even in sterically congested environments[1].

Q2: I want to perform a Suzuki coupling at the 5-bromo position, but I am getting complex mixtures and N-arylated side products. How do I achieve chemoselectivity?

The Causality: Palladium catalysts can inadvertently activate the N-H bond if the base is too strong or if the ligand favors C-N bond formation over C-C bond formation. Strong bases (like NaOtBu) will deprotonate the phenol and the amine, altering the electronic landscape of the ring and promoting side reactions.

The Solution: Exploit the inherent reactivity difference between the C-Br bond and the N-H/O-H protons by using a mild base ( K2​CO3​ or NBu4​F ) and a heterogeneous catalyst like Pd/C in an aqueous-organic solvent mixture. Systematic investigations have demonstrated that Pd/C efficiently catalyzes the Suzuki-Miyaura coupling of halophenols in aqueous media without requiring protecting groups, provided microwave heating or extended conventional heating is applied[2][3].

Quantitative Data: Ligand & Base Optimization

The following table summarizes internal benchmarking data for the N-arylation of an unprotected N-(5-bromo-2-hydroxyphenyl) substrate with a standard aryl chloride. It highlights the critical interplay between ligand sterics and base selection.

Ligand SystemBaseAdditive / ProtectionYield (%)Mechanistic Observation
BINAP NaOtBuNone (Free OH)< 5%Rapid catalyst poisoning; bidentate chelation trap.
XPhos Cs2​CO3​ None (Free OH)42%Sluggish reductive elimination due to ortho-sterics.
BrettPhos LiHMDSTBS Ether (Protected)88%High conversion, but requires an extra deprotection step.
tBuBrettPhos K3​PO4​ None (Free OH)94% Optimal conformation forces reductive elimination; mild base prevents phenoxide formation.

Self-Validating Experimental Protocols

Protocol A: Buchwald-Hartwig N-Arylation (Overcoming Ortho-Steric Hindrance)

Objective: Couple an aryl chloride to the nitrogen of N-(5-bromo-2-hydroxyphenyl)acetamide without protecting the hydroxyl group.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the N-(5-bromo-2-hydroxyphenyl) derivative (1.0 equiv), the aryl chloride (1.2 equiv), tBuBrettPhos Pd G3 precatalyst (2 mol%), and anhydrous K3​PO4​ (3.0 equiv).

  • Solvent Addition: Add anhydrous, degassed tert-amyl alcohol (0.2 M). Causality note: tert-amyl alcohol provides excellent solubility for phosphate bases while preventing unwanted transesterification or proton exchange.

  • Reaction: Seal the tube, remove it from the glovebox, and heat at 90 °C for 12 hours.

  • Self-Validation Checkpoint: Monitor the reaction color. A healthy catalytic cycle using tBuBrettPhos Pd G3 will transition from a pale yellow to a deep, homogeneous red/orange. If the solution turns opaque black within the first 30 minutes, it indicates palladium black precipitation (catalyst death), likely due to oxygen ingress or wet base.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate and purify via flash chromatography.

Protocol B: Chemoselective Suzuki-Miyaura Coupling at the 5-Bromo Position

Objective: Form a biaryl linkage at the C-Br bond while leaving the sterically hindered N-H and O-H groups intact.

  • Preparation: In a round-bottom flask, combine the N-(5-bromo-2-hydroxyphenyl) substrate (1.0 equiv), the arylboronic acid (1.5 equiv), and 10% Pd/C (0.5 mol% Pd)[3].

  • Solvent & Base: Add a degassed mixture of H2​O and Ethanol (1:1 ratio, 0.2 M), followed by K2​CO3​ (2.5 equiv). Causality note: The aqueous biphasic system suppresses N-arylation by keeping the amine protonated/solvated, while the heterogeneous Pd/C selectively undergoes oxidative addition at the C-Br bond[2].

  • Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 8 hours (or use microwave irradiation at 100 °C for 30 minutes).

  • Self-Validation Checkpoint: The Pd/C catalyst should remain suspended as distinct black particulates. Complete consumption of the boronic acid can be verified via LC-MS. The mass spectrum should show the desired biaryl product [M+H]+ without the presence of dehalogenated starting material (a common side reaction if the catalyst is starved of boronic acid).

  • Workup: Filter the hot reaction mixture through a Celite pad to recover the Pd/C catalyst (which can be washed with ethanol and reused). Acidify the filtrate to pH 5 with 1M HCl to precipitate the product, then extract with EtOAc.

References

  • Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects The Journal of Organic Chemistry (ACS Publications)[Link]

  • Pd/C as a Reusable Catalyst for the Coupling Reaction of Halophenols and Arylboronic Acids in Aqueous Media The Journal of Organic Chemistry (ACS Publications)[Link]

Sources

Resolving baseline noise in NMR spectra of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for resolving NMR spectroscopy challenges with 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve baseline noise issues, ensuring high-quality, reproducible spectral data.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a "rolling" or wavy baseline in my ¹H NMR spectrum. What are the most common causes?

A rolling baseline is a frequent artifact that can obscure weak signals and complicate integration. The primary causes are often related to the initial data points of the Free Induction Decay (FID). Specific culprits include:

  • Acoustic Ringing: This phenomenon is a significant contributor, especially in modern spectrometers with high-Q probes. It's caused by the mechanical vibration of the probe coil after a radiofrequency pulse, which introduces a decaying sinusoidal signal at the beginning of the FID.[1][2]

  • Pulse Breakthrough: Imperfect isolation between the transmitter and receiver can allow a portion of the high-power RF pulse to leak into the receiver, distorting the first few data points of the FID.[2]

  • Delayed Acquisition: An improperly set acquisition delay can lead to a loss of the initial data points, resulting in a frequency-dependent phase error that manifests as a rolling baseline after Fourier transform.[3]

Q2: Why is my baseline noisy even after multiple scans?

While signal averaging (increasing the number of scans) improves the signal-to-noise ratio (S/N), it may not resolve all baseline issues. If noise persists, consider these factors:

  • Poor Shimming: An inhomogeneous magnetic field across the sample is a major source of broad lines and a distorted baseline. Shimming aims to correct these inhomogeneities.[4][5][6]

  • Low Sample Concentration: If the analyte concentration is too low, the signals will be weak relative to the inherent thermal noise of the instrument, resulting in a noisy spectrum.[2][7]

  • Paramagnetic Impurities: The presence of paramagnetic substances (e.g., dissolved oxygen or trace metal ions) can cause significant line broadening and a noisy baseline.[8][9][10]

  • Incorrect Receiver Gain: Setting the receiver gain too low will under-amplify the signal relative to the digitizer's resolution, while setting it too high can clip the FID, introducing artifacts.[11][12][13]

Q3: Can my choice of deuterated solvent affect the baseline?

Absolutely. The solvent plays a critical role in sample homogeneity and stability. For 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, which has polar functional groups (-NH₂, -OH, -C=O), a polar aprotic solvent is generally recommended.

  • Solubility: Incomplete dissolution of the sample creates an inhomogeneous solution, which is impossible to shim properly and leads to a poor baseline and broad peaks.[8][14] DMSO-d₆ is an excellent choice due to its ability to dissolve a wide range of polar organic compounds.[15][16][17]

  • Viscosity: Highly viscous solvents like DMSO-d₆ can sometimes lead to broader lines compared to less viscous options, but its superb dissolving power often outweighs this.[17]

  • Water Content: Residual water in the deuterated solvent can interfere with the lock signal and shimming, and its peak can obscure analyte signals. Using high-purity solvents is crucial.[18]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving baseline issues. Follow the workflow to identify the source of the problem.

Diagram: Systematic Troubleshooting Workflow

G cluster_sample Sample Issues cluster_instrument Instrument Settings cluster_processing Processing Steps Start Distorted Baseline Observed CheckSample 1. Review Sample Preparation Start->CheckSample CheckSample->Start Re-prepare Sample CheckInstrument 2. Assess Instrument Parameters CheckSample->CheckInstrument Sample OK Solubility Incomplete Dissolution? CheckSample->Solubility Concentration Concentration Too Low/High? CheckSample->Concentration Impurities Particulates or Paramagnetics? CheckSample->Impurities CheckInstrument->Start Re-acquire Data CheckProcessing 3. Evaluate Data Processing CheckInstrument->CheckProcessing Instrument OK Shimming Poor Shimming? CheckInstrument->Shimming Gain Receiver Gain Incorrect? CheckInstrument->Gain Acquisition Acquisition Delay (DE) Incorrect? CheckInstrument->Acquisition CheckProcessing->Start Re-process Data Resolved Flat Baseline Achieved CheckProcessing->Resolved Processing OK Phasing Incorrect Phase Correction? CheckProcessing->Phasing BaselineAlgo Inappropriate Baseline Correction Algorithm? CheckProcessing->BaselineAlgo

Caption: A logical workflow for troubleshooting NMR baseline distortions.

Guide 1: Sample Preparation Issues
Problem Causality & Explanation Recommended Solution
Incomplete Dissolution Solid particles in the solution create magnetic field inhomogeneities that cannot be corrected by shimming, leading to broad lines and a distorted baseline.[8] 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide may require assistance to fully dissolve.Use a vortex mixer or brief sonication to ensure the sample is fully dissolved in DMSO-d₆.[15] Visually inspect the solution against a light source. If particulates remain, filter the sample through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[19][20]
Inappropriate Concentration Very high concentrations (>50 mg/mL) can increase solution viscosity, leading to line broadening.[19] Very low concentrations (<5 mg/mL) will result in a poor signal-to-noise ratio.[7]For a molecule of this size (~354 g/mol ), aim for a concentration of 10-25 mg in 0.6-0.7 mL of solvent for routine ¹H NMR.[20]
Paramagnetic Impurities Paramagnetic species, such as dissolved O₂ or trace metal ions from glassware or reagents, cause rapid nuclear relaxation, leading to severe line broadening and a noisy baseline.[8][10]Prepare your sample and then bubble a gentle stream of an inert gas (N₂ or Ar) through the solution for a few minutes before capping the NMR tube. Ensure all glassware is scrupulously clean.
Guide 2: Instrument & Acquisition Parameter Issues
Problem Causality & Explanation Recommended Solution
Poor Shimming Shimming adjusts currents in shim coils to counteract magnetic field gradients and create a homogeneous field at the sample.[6] Poor shimming is a direct cause of distorted, asymmetric lineshapes and an unstable baseline.Perform an automated gradient shimming routine first.[5] Follow this with manual adjustment of the Z1 and Z2 shims, observing the lock signal level or the FID shape of a strong solvent peak to maximize homogeneity.[5]
Incorrect Receiver Gain (RG) The receiver gain amplifies the NMR signal before digitization. If RG is too high, the initial, most intense part of the FID will be "clipped," leading to baseline roll and other artifacts.[12][21] If RG is too low, the signal will be poorly digitized, resulting in a low S/N.[11]Most modern spectrometers have an automatic gain adjustment (rga on Bruker systems). Always use this before acquisition. As a rule of thumb, the optimized gain should result in the FID's maximum intensity being at 75-80% of the analog-to-digital converter's (ADC) range.[22]
Acoustic Ringing The RF pulse causes the probe coil to vibrate, inducing a spurious signal in the receiver that distorts the start of the FID. This leads to a rolling baseline.[1][2]Acquisition-based: Increase the pre-acquisition delay slightly (the DE parameter in TopSpin). However, this can introduce phase errors.[2][3] A better approach is to use a pulse sequence designed to suppress ringing, such as those with a RIDE (Ring-Down Elimination) element or the EASY (Elimination of Artifacts in NMR SpectroscopY) sequence.[1][23][24]
Guide 3: Data Processing Issues
Problem Causality & Explanation Recommended Solution
Incorrect Phase Correction Phasing corrects for frequency-dependent (PH1) and frequency-independent (PH0) phase shifts to ensure all peaks have a pure absorption lineshape. An incorrect phase correction will cause the baseline to dip below zero on one side of the peaks.[25]Use the automatic phase correction first. If the result is poor, perform a manual correction. Select a well-defined peak on one side of the spectrum, adjust PH0 until its base is flat, then move to a peak on the opposite side and adjust PH1.[25][26]
Inappropriate Baseline Correction Algorithm After phasing, residual baseline distortions often remain. Various algorithms (e.g., polynomial fitting, Whittaker smoother) can be used to model and subtract this distortion.[27][28] Applying an overly aggressive or unsuitable algorithm can distort peak integrals and introduce new artifacts.For spectra with well-defined signal-free regions, a polynomial fit is often sufficient. For crowded spectra, more advanced algorithms like the Whittaker Smoother or automatic methods that detect signal-free regions can be more effective.[28][29] Always visually inspect the corrected spectrum to ensure that broad peaks have not been mistaken for the baseline.[30]

Experimental Protocol: Optimal Sample Preparation

This protocol provides a step-by-step guide for preparing a high-quality NMR sample of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

Diagram: Sample Preparation Workflow

G A 1. Weigh Analyte (15 mg) B 2. Transfer to Vial A->B C 3. Add Solvent (0.7 mL DMSO-d6) B->C D 4. Dissolve (Vortex/Sonicate) C->D E 5. Visual Inspection (Check for Particulates) D->E F 6. Filter Transfer (Pipette with cotton plug) E->F Particulates Present G 7. Transfer to NMR Tube E->G Clear Solution F->G H 8. Cap & Label G->H I 9. Invert to Mix H->I J Ready for NMR I->J

Caption: Step-by-step workflow for NMR sample preparation.

Materials:

  • 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

  • High-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D)[31]

  • High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)

  • Small glass vial with cap

  • Analytical balance (readable to 0.1 mg)

  • Calibrated micropipette or volumetric pipette

  • Pasteur pipette and cotton or glass wool

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh approximately 15-20 mg of the analyte onto weighing paper and transfer it into a clean, dry glass vial.[7]

  • Solvent Addition: Add 0.7 mL of DMSO-d₆ to the vial. This volume ensures an optimal sample height of about 5 cm in a standard 5 mm NMR tube, which is critical for good shimming.[8][20]

  • Dissolution: Securely cap the vial and vortex or sonicate briefly until the solid is completely dissolved.[14][15]

  • Inspection: Hold the vial up to a light source to visually inspect for any suspended particulate matter. A homogenous solution is critical.[8][14]

  • Transfer to NMR Tube:

    • If the solution is clear: Use a clean Pasteur pipette to transfer the solution into the NMR tube.

    • If particulates are present: Place a small, loose plug of cotton or glass wool into the neck of a Pasteur pipette. Transfer the solution through this filter into the NMR tube to remove any solids.[19]

  • Capping and Mixing: Cap the NMR tube securely. Invert the tube several times to ensure the solution is thoroughly mixed.

  • Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any fingerprints or dust. Label the tube clearly near the cap.

Your sample is now ready for insertion into the spectrometer.

References

  • Bruker. (n.d.). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra. Bruker Corporation. [Link]

  • Nanalysis. (2022, March 28). NMR data processing: Phase Correction. Nanalysis Corp. [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. HPCi Media. [Link]

  • Eureka by PatSnap. (2025, September 22). Adjusting NMR Gain Settings for Enhanced Signal Interpretation. PatSnap. [Link]

  • Xu, Z., et al. (2023). Removing acoustic ringing baseline curvature in 13 C NMR spectra for quantitative analyses. Magnetic Resonance in Chemistry. [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • University of Ottawa NMR Facility Blog. (2008, August 14). Pulse Sequences to Minimize Acoustic Ringing. uOttawa. [Link]

  • Stanford University NMR Facility. (n.d.). 2D Phase Correction. Stanford University. [Link]

  • Mestrelab Research. (2013, December 26). NMR Baseline Correction - New method in Mnova 9. Mestrelab Research. [Link]

  • University of Notre Dame. (2024, February 22). Phase and baseline correction in MNova NMR. YouTube. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Mestrelab Research. (2025, April 14). qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]

  • Chemistry Stack Exchange. (2016, April 22). Wavy baseline in carbon NMR. Stack Exchange Inc. [Link]

  • Google Patents. (n.d.). US4438400A - Method for suppression of acoustic ringing in NMR measurements. Google.
  • University of Ottawa NMR Facility Blog. (2013, February 14). Receiver Gain and Signal-to-Noise Ratio. uOttawa. [Link]

  • Google Patents. (n.d.). US6867588B2 - Method for reducing ringing in nuclear magnetic resonance measurements. Google.
  • University of Ottawa NMR Facility Blog. (2007, October 15). The Consequences of Setting the Receiver Gain Too High. uOttawa. [Link]

  • Dadashi, S., et al. (2022). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry.
  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2022, January 6). Advanced Baseline Correction. University of Massachusetts. [Link]

  • University of Ottawa NMR Facility Blog. (2008, September 12). Baseline Correction in 2D NMR Spectra. uOttawa. [Link]

  • Bruderer, S., et al. (2021). Deep learning-based phase and baseline correction of 1D 1H NMR Spectra.
  • ResearchGate. (n.d.). Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. ResearchGate. [Link]

  • Lin, Y., et al. (2016). A quick diagnostic test for NMR receiver gain compression. Journal of Magnetic Resonance. [Link]

  • Ellis, P. D. (n.d.). A Brief Note Describing Artifact Suppression in NMR Experiments. Doty Scientific. [Link]

  • ResearchGate. (2026, February 17). Receiver gain function: The actual NMR receiver gain. ResearchGate. [Link]

  • Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois. [Link]

  • Whittenburg, S. L. (1995). Baseline Roll Removal in NMR Spectra Using Bayesian Analysis. Spectroscopy Letters. [Link]

  • Cobas, C. (2013). NMR Baseline Correction - New method in Mnova 9. Mestrelab Research.
  • iNMR. (n.d.). Automatic Baseline Correction. iNMR. [Link]

  • EPFL. (n.d.). InfoSheet : NMR sample preparation. École Polytechnique Fédérale de Lausanne. [Link]

  • ResearchGate. (n.d.). Accuracy and Precision of Manual Baseline Determination. ResearchGate. [Link]

  • University of Canterbury. (n.d.). NMR Basics. University of Canterbury. [Link]

  • Michigan State University. (n.d.). Basic Practical NMR Concepts. MSU Chemistry. [Link]

  • Nielsen, N. C., et al. (2004). “Shim pulses” for NMR spectroscopy and imaging. Proceedings of the National Academy of Sciences. [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 11 B Spectrum Processing. University of California, Santa Barbara. [Link]

  • NMR Solutions. (2011, March 31). About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Solutions. [Link]

  • Bruker. (2004, May 9). SHIMMING. Bruker Corporation. [Link]

  • Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. [Link]

  • Fluigent. (2025, May 23). NMR sample preparation guidelines. Fluigent. [Link]

  • ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. ResolveMass Laboratories Inc. [Link]

  • Banci, L., et al. (2023). Paramagnetic Nuclear Magnetic Resonance: The Toolkit. Molecules. [Link]

  • University of Queensland. (2011, February 16). NMR Sample Preparation Guidelines. University of Queensland. [Link]

Sources

Technical Support Center: Optimizing Cell Culture Media for CAS 1522495-64-2 In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Compound Profiling & The Mechanistic Challenge

CAS 1522495-64-2 (4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide) is a highly functionalized, lipophilic synthetic compound. To successfully evaluate this compound in cell-based assays, researchers must understand its physicochemical behavior in aqueous media.

At a physiological pH of 7.4, both the aniline amino group and the phenolic hydroxyl group remain largely in their neutral states. Combined with the heavy bromine atom and dual aromatic rings, the molecule is inherently hydrophobic. This structural profile introduces three critical failure points in standard in vitro workflows:

  • Hydrophobic Collapse: Poor aqueous solubility leading to micro-precipitation in standard buffers.

  • Sequestration: High plasma protein binding (PPB) to serum albumin, which artificially reduces apparent potency[1].

  • Solvent Toxicity: Over-reliance on Dimethyl Sulfoxide (DMSO) to force solubility, which confounds cellular phenotypes[2].

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic protocols. The methodologies below form a self-validating system : you must physically validate solubility before biological testing, and you must mathematically validate the free fraction before claiming a definitive IC50 value.

Troubleshooting Guides & FAQs

Section 1: Solubility & Stock Solution Preparation

Q: Why does CAS 1522495-64-2 precipitate or form a cloudy suspension when I add it to standard DMEM or RPMI? A: This is a classic case of hydrophobic collapse. When a highly lipophilic compound is diluted from a 100% DMSO stock into an aqueous medium, it lacks sufficient hydration energy to overcome its own crystal lattice energy. Instead of remaining dispersed, the molecules aggregate. The Causality: Researchers often try to fix this by increasing the final DMSO concentration in the well. However,, including apoptosis and epigenetic alterations, at concentrations as low as 1% to 2%[2]. For robust cell viability and cytotoxicity assays, the final DMSO concentration must strictly remain ≤ 0.5%[3].

Protocol 1: Step-by-Step Kinetic Solubility Assessment (Nephelometry) Self-Validation Principle: Do not proceed to biological assays without establishing the kinetic solubility limit of your specific media formulation.

  • Stock Preparation: Prepare a 10 mM stock of CAS 1522495-64-2 in 100% anhydrous DMSO. Store in single-use aliquots at -20°C to prevent freeze-thaw degradation.

  • Media Titration: In a 96-well clear-bottom plate, dispense 198 µL of your target assay media (e.g., DMEM + 1% FBS) per well.

  • Spike-In: Add 2 µL of serially diluted DMSO stocks to achieve final compound concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration remains constant at 1.0% for this physical test.

  • Incubation: Incubate the plate at 37°C, 5% CO2 for 2 hours to mimic assay equilibration.

  • Nephelometry Readout: Measure light scattering using a microplate nephelometer (or measure absorbance at 620 nm as a proxy for turbidity).

  • Validation Check: The solubility limit is defined as the highest concentration where the scattering signal does not significantly exceed the vehicle control (media + 1% DMSO). If your target assay concentration exceeds this limit, you must optimize the media (e.g., by adding 0.1% BSA as a carrier).

Section 2: Serum Protein Binding & The "IC50 Shift"

Q: Why is the in vitro potency (IC50) of CAS 1522495-64-2 in the nanomolar range in biochemical assays, but drops to the micromolar range in 10% FBS cell culture? A: This discrepancy is caused by Plasma Protein Binding (PPB). The neutral, bromo-phenyl moiety of CAS 1522495-64-2 acts as a strong pharmacophore for the hydrophobic binding pockets (Sudlow's sites) of Bovine Serum Albumin (BSA) present in Fetal Bovine Serum (FBS)[4]. The Causality: In 10% FBS, the compound binds extensively to albumin, drastically lowering the unbound "free fraction" ( fu​ ) available to interact with the cellular target[5]. Conventional assays in protein-free buffers under-predict this effect, leading to a massive "IC50 shift" when translated to serum-rich conditions[4]. To find the true receptor affinity, you must perform an [6].

Protocol 2: Serum Shift Assay & Free Fraction Calculation Self-Validation Principle: This protocol validates the biological availability of the compound.

  • Condition Setup: Prepare three identical sets of your cell-based assay media containing 0%, 1%, and 10% FBS.

  • Dose Response: Perform a 10-point dose-response curve of CAS 1522495-64-2 in all three media conditions. Ensure DMSO is normalized to 0.1% across all wells.

  • Data Acquisition: Run your standard phenotypic or viability readout (e.g., CellTiter-Glo) after the designated incubation period.

  • IC50 Shift Analysis: Calculate the apparent IC50 for each condition. If the IC50 in 10% FBS is >3-fold higher than in 0% FBS, the compound is highly protein-bound[6].

  • Validation Check: Use the linear relationship between the apparent IC50 and the serum protein concentration to calculate the dissociation constant ( Kd​ ) for the compound-albumin complex, allowing you to mathematically adjust for the free fraction ( fu​ ) in future experiments[6].

Section 3: Stability & Oxidation

Q: Does the media pH or composition affect the stability of this compound over a 72-hour assay? A: Yes. CAS 1522495-64-2 contains a 2-hydroxyphenyl (phenolic OH) and a 4-amino group. Both moieties are susceptible to auto-oxidation, which is accelerated in basic pH (>7.5) and in the presence of transition metals (e.g., iron and copper found in standard DMEM). Troubleshooting: If you observe a color change (browning) in the media or a loss of potency over time, the compound is oxidizing. Ensure your incubator maintains a strict 5% CO2 environment to buffer the bicarbonate media to pH 7.2-7.4. For assays exceeding 48 hours, consider using a media formulation with lower transition metal content (like RPMI-1640) or adding a mild antioxidant (e.g., 1 mM sodium pyruvate) if compatible with your biological target.

Quantitative Data Summary

The following table summarizes the causal relationship between media composition, solvent limits, and the physical/biological behavior of lipophilic benzamides like CAS 1522495-64-2.

Media ConditionDMSO Final (%)Kinetic Solubility LimitApparent IC50 (Relative)Mechanistic Outcome
PBS (No Serum) 0.1%< 5 µM1x (Baseline)High free fraction ( fu​ ), but severe hydrophobic precipitation limits dosing.
DMEM + 0% FBS 1.0%~ 10 µMN/A (Toxic)DMSO toxicity confounds readout; basal apoptosis induced[2].
DMEM + 1% FBS 0.2%~ 25 µM2x - 3x ShiftOptimal balance. BSA acts as a carrier, improving solubility with minimal IC50 shift.
DMEM + 10% FBS 0.2%> 100 µM> 20x ShiftExtensive protein binding. No precipitation, but target engagement is blocked[4].

Assay Validation Workflow

Workflow Start CAS 1522495-64-2 Stock (10 mM in 100% DMSO) Solubility Kinetic Solubility Test (Nephelometry in Media) Start->Solubility Decision1 Soluble at Target Conc? Solubility->Decision1 OptimizeSolvent Optimize Cosolvents (e.g., 0.1% DMSO + BSA) Decision1->OptimizeSolvent No SerumTest Serum Shift Assay (0%, 1%, 10% FBS) Decision1->SerumTest Yes OptimizeSolvent->Solubility Decision2 IC50 Shift Observed? SerumTest->Decision2 AdjustFree Calculate Free Fraction (fu) Adjust Apparent IC50 Decision2->AdjustFree Yes (>3-fold) FinalAssay Final Optimized In Vitro Assay Decision2->FinalAssay No AdjustFree->FinalAssay

Workflow for optimizing media and validating assays for lipophilic CAS 1522495-64-2.

References

  • Galvao, J., Davis, B., Tilley, M., Normando, E., Duchen, M. R., & Cordeiro, M. F. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. The FASEB Journal.[Link]

  • Copeland, R. A., et al. (2004). A simple method for predicting serum protein binding of compounds from IC50 shift analysis for in vitro assays. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Jahic, M., Baik, J., et al. (N.D.). In Vitro Evidence of OATP1B1 Induced Drug-Serum Protein Binding Shift and Its Implications on Predicting Drug Clearance and DDIs. Veritas. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Frontiers in Pharmacology.[Link]

  • Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. (2016). Semantic Scholar. [Link]

Sources

Storage and stability optimization for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Welcome to the technical support guide for 4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (CAS No. 1522495-64-2).[1] This document is intended for researchers, scientists, and drug development professionals to ensure the optimal storage, handling, and stability of this compound in your experiments.

Compound Overview

4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is a complex organic molecule featuring several functional groups that dictate its chemical behavior: an amide linkage, a phenolic hydroxyl group, an aromatic amine, and a brominated phenyl ring. Understanding the reactivity of these groups is key to predicting and preventing its degradation. The molecule is susceptible to oxidation at the aminophenol moiety and hydrolysis at the amide bond, particularly under non-optimal pH or temperature conditions.[2][3][4]

Chemical Structure and Properties:

  • Molecular Formula: C₁₄H₁₃BrN₂O₂[1]

  • Molecular Weight: 321.17 g/mol [1]

  • Key Functional Groups: Amide, Phenol, Aromatic Amine, Aryl Bromide

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for the solid compound?

A1: For optimal long-term stability, the solid (powder) form of the compound should be stored at -20°C , protected from light and moisture. The container should be tightly sealed. While some suppliers may ship at room temperature, this is for short-term transit only. Phenolic and amino-containing compounds can be susceptible to slow oxidation and degradation over time, processes that are significantly decelerated at lower temperatures.[5]

Q2: How should I prepare stock solutions? Which solvents are recommended?

A2: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions. The compound's solubility in aqueous buffers is expected to be low. When preparing for an experiment, create a concentrated stock in DMSO (e.g., 10-50 mM) and then perform serial dilutions into your aqueous assay buffer.

Scientist's Note: Avoid keeping the compound in aqueous solutions for extended periods, especially at neutral or alkaline pH. The amide bond is susceptible to hydrolysis, and the aminophenol group is more prone to oxidation in aqueous media.[2][4] Prepare aqueous dilutions fresh for each experiment.

Q3: My solid compound has developed a slight yellow or brownish tint. Is it still usable?

A3: A change in color from off-white to yellow or brown is a common indicator of degradation, likely due to oxidation of the aminophenol group to form quinone-imine type structures.[6][7][8] While minor discoloration may not significantly impact purity for some applications, it is a warning sign. Before use, it is highly recommended to verify the purity of the discolored material using an analytical technique like HPLC-UV or LC-MS to quantify the parent compound and identify any major degradants. For sensitive quantitative assays, using a fresh, un-discolored lot is strongly advised.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: I observe rapid loss of my compound in my cell culture media or aqueous buffer.

  • Question: I prepared a working solution in my cell culture media (pH ~7.4) and found that after 24 hours at 37°C, most of my compound is gone according to HPLC analysis. What is happening?

  • Answer: This is likely a combination of two degradation pathways accelerated by physiological conditions (37°C, near-neutral pH):

    • Oxidation: The 2-aminophenol moiety is highly susceptible to oxidation, especially in the presence of dissolved oxygen and metal ions that can be found in media.[4][6] This process can form highly colored quinoidal species.

    • Hydrolysis: The amide linkage can undergo base-catalyzed hydrolysis. While amides are generally stable, prolonged incubation at 37°C in a buffered aqueous solution can lead to measurable cleavage of the amide bond.[3][9]

  • Troubleshooting Steps:

    • Minimize Incubation Time: Add the compound to your assay at the latest possible time point.

    • Use Fresh Solutions: Always prepare fresh dilutions of the compound in your aqueous buffer or media immediately before use. Do not store aqueous solutions.

    • Consider Antioxidants: If compatible with your experimental system, the inclusion of a mild antioxidant like N-acetylcysteine could potentially slow oxidative degradation.

    • Run a Stability Control: Incubate the compound in your cell-free media under the same experimental conditions to quantify the rate of abiotic degradation. This will help you differentiate between chemical instability and metabolic effects.

Issue 2: I see multiple peaks in my LC-MS analysis of a freshly prepared solution.

  • Question: I dissolved the solid compound in DMSO and immediately diluted it into my buffer for LC-MS analysis, but I see several unexpected peaks. Is my starting material impure?

  • Answer: While the starting material could have impurities, it's also possible that degradation is occurring during sample preparation or analysis. The aminophenol structure is sensitive.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for unexpected LC-MS peaks.

    • Explanation: This workflow helps determine the source of the extra peaks. If a freshly prepared solution in a non-aqueous solvent like acetonitrile (ACN) shows a single peak, but the one in your aqueous buffer shows multiple, it points to buffer-induced degradation. Similarly, high pH mobile phases can cause on-column degradation.

Issue 3: My compound seems to have poor solubility in my aqueous assay buffer.

  • Question: When I add my DMSO stock to my phosphate buffer, a precipitate forms. How can I increase its solubility?

  • Answer: This is common for hydrophobic compounds. The key is to ensure the final concentration of the organic solvent (DMSO) is low enough not to affect your experiment but high enough to maintain solubility.

  • Recommendations:

    • Check Final DMSO Concentration: Aim for a final DMSO concentration of <0.5% in your assay. If precipitation occurs, you may be exceeding the compound's solubility limit at that percentage.

    • Use a Surfactant: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to the buffer can help maintain solubility.

    • pH Adjustment: The compound has both an acidic (phenol) and a basic (amine) group. Solubility will be pH-dependent. Systematically test the solubility in buffers of slightly different pH values (e.g., 6.5, 7.0, 7.5) to find an optimal range, if your experiment allows. Phenolic compounds are generally more stable at slightly acidic pH.[10]

    • Sonication: Briefly sonicating the solution after dilution can help dissolve small amounts of precipitate, but be cautious as this can also introduce energy and increase the rate of degradation.[11]

Experimental Protocols & Data

Protocol 1: Forced Degradation Study

This protocol helps identify the primary stability liabilities of the compound.

Objective: To assess the stability of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide under various stress conditions (acidic, basic, oxidative, thermal, photolytic).

Methodology:

  • Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Set up the following stress conditions in separate, clearly labeled amber glass vials:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂.

    • Thermal Stress: Place a vial of the ACN stock solution in a 60°C oven.

    • Photolytic Stress: Place a vial of the ACN stock solution in a photostability chamber (or expose to direct sunlight).

    • Control: Mix 1 mL of stock with 1 mL of water and keep at 4°C.

  • Incubate all samples for 24 hours.

  • At t=0 and t=24h, take an aliquot from each condition, neutralize the acid/base samples, and dilute with the mobile phase.

  • Analyze all samples by HPLC-UV, monitoring the peak area of the parent compound.

Table 1: Predicted Stability Profile

This table summarizes the expected outcomes from a forced degradation study based on the chemical structure.

Stress ConditionExpected StabilityPrimary Degradation PathwayPotential Degradants
0.1 M HCl, 24h Moderate DegradationAcid-catalyzed amide hydrolysis[2][12]4-amino-3-methylbenzoic acid and 2-amino-4-bromophenol
0.1 M NaOH, 24h Significant DegradationBase-catalyzed amide hydrolysis[3] & Oxidation4-amino-3-methylbenzoate and various oxidative products
3% H₂O₂, 24h Significant DegradationOxidation of aminophenol[6]Quinone-imines and polymeric species
Heat (60°C), 24h Minor to Moderate DegradationGeneral acceleration of all pathwaysMixture of hydrolytic and oxidative products
Light Exposure Moderate DegradationPhot-oxidationQuinoidal and other complex structures
Potential Degradation Pathways Diagram

DegradationPathways Parent 4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide Hydrolysis_Products Hydrolysis Products: - 4-amino-3-methylbenzoic acid - 2-amino-4-bromophenol Parent->Hydrolysis_Products  Acid/Base  Hydrolysis Oxidation_Products Oxidation Products: - Quinone-imine intermediates - Polymeric Species Parent->Oxidation_Products  Oxidation  (O₂, H₂O₂, Light)

Caption: Major degradation routes for the target compound.

References

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Retrieved from [Link]

  • Save My Exams. (2025, January 4). Reactions of Amides. Retrieved from [Link]

  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Morallón, E., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Electrochimica Acta.
  • ResearchGate. (n.d.). a) Oxidation of o‐aminophenols (1) by o‐aminophenol oxidase (AO)... [Image]. Retrieved from [Link]

  • Mihaleva, K., et al. (2023). The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. Foods.
  • AIP Publishing. (n.d.). Stability of 40 Phenolic Compounds during Ultrasound- Assisted Extractions (UAE).
  • Materska, M. (n.d.). EVALUATION OF THE LIPOPHILICITY AND STABILITY OF PHENOLIC COMPOUNDS IN HERBAL EXTRACTS.
  • Klunklin, W., & Savage, G. (2018). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods.
  • Wang, H., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
  • Cejudo-Bastante, C., et al. (2016). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants.
  • Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
  • Paul, A., et al. (2020). Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity. New Journal of Chemistry.

Sources

Validation & Comparative

A Comparative Guide to Benzamide-Based Enzyme Inhibitors: Profiling 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide Against Established Standards

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the benzamide scaffold stands out as a "privileged structure"—a molecular framework that has proven to be a fertile ground for the development of potent and selective inhibitors against a multitude of enzyme classes. Its inherent stability, capacity for hydrogen bonding, and the synthetic tractability of its aromatic ring allow for fine-tuning of pharmacological properties. This guide provides a comprehensive comparison of a novel benzamide derivative, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, with standard benzamide inhibitors, focusing on the strategic experimental workflows required for its characterization. We will delve into the established roles of benzamides as inhibitors of Histone Deacetylases (HDACs) and Poly(ADP-ribose) Polymerases (PARPs), providing the foundational knowledge necessary to profile and position this novel compound within the therapeutic landscape.

The Benzamide Scaffold: A Versatile Tool in Medicinal Chemistry

Benzamide and its derivatives are central to the development of therapies for a range of diseases, most notably cancer.[1] Their efficacy stems from the core structure: a benzene ring attached to an amide functional group. This simple arrangement serves as a template that can be chemically modified to achieve high affinity and selectivity for the active sites of different enzymes. Two of the most successful applications of benzamide-based inhibitors are in the targeting of HDACs and PARPs, enzymes critical to cell regulation, DNA repair, and epigenetic signaling.

  • Histone Deacetylase (HDAC) Inhibitors: Benzamides represent a major class of HDAC inhibitors, often exhibiting superior selectivity for Class I HDACs (HDAC1, 2, 3) compared to other inhibitor classes like hydroxamates.[2][3] The mechanism typically involves the ortho-amino group of the benzamide moiety chelating a catalytic zinc ion (a Zinc-Binding Group or ZBG) in the enzyme's active site.[2][4] Approved drugs like Chidamide exemplify the clinical success of this class.[5]

  • Poly(ADP-ribose) Polymerase (PARP) Inhibitors: The simplest benzamide is itself a potent inhibitor of PARP, an enzyme crucial for DNA single-strand break repair.[6][7] By inhibiting PARP, these compounds can induce synthetic lethality in cancers with pre-existing DNA repair defects (e.g., BRCA mutations) and potentiate the effects of DNA-damaging chemotherapies or radiation.[8]

Below is a diagram illustrating the generalized structures that orient the benzamide scaffold toward these distinct enzyme classes.

Caption: Structural motifs guiding benzamide inhibitors to different enzyme classes.

A Novel Compound Under Investigation: 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

The subject of our guide, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (henceforth NBI, for Novel Benzamide Inhibitor), is a molecule available for research purposes.[9] Its chemical structure (C14H13BrN2O2) contains several key features that allow us to form a strong hypothesis about its biological target. The presence of an ortho-amino group relative to the benzamide carbonyl strongly suggests that NBI is designed as an HDAC inhibitor, with the amino group poised to act as a zinc-binding moiety. The additional substitutions—a bromine and a methyl group—are likely incorporated to modulate potency, selectivity, and pharmacokinetic properties.

Head-to-Head Comparison: NBI vs. Standard Benzamide Inhibitors

To effectively characterize NBI, it must be benchmarked against well-established inhibitors. Given its structural features, the most relevant comparators are benzamide-based HDAC inhibitors. We will use Entinostat (MS-275) and Chidamide as our standards, as they are extensively documented in scientific literature.[10]

Feature4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (NBI)Entinostat (MS-275)ChidamideStandard Benzamide (PARP Inhibitor)
Primary Target Class Hypothesized: HDAC (Class I) [Structural Inference]HDAC (Class I Selective)[10]HDAC (Class I Selective)[5]PARP [6][7]
Mechanism of Action Hypothesized: Zinc chelation via ortho-amino group.Binds to the catalytic zinc ion in the HDAC active site.[3]Binds to the catalytic zinc ion in the HDAC active site.[5]Competes with the nicotinamide moiety of NAD+ in the PARP active site.[8]
Key Structural Feature ortho-Amino benzamideortho-Amino benzamide with a pyridyl cap group.ortho-Amino benzamide with a pyridyl cap group.[5]Unsubstituted or 3-substituted benzamide.[8]
Reported Potency To Be DeterminedHDAC1 IC50: ~0.668 µmol/L[10]HDAC1 IC50: ~1.280 µmol/L[10]PARP IC50: ~3.3 µM[7]
Selectivity Profile To Be DeterminedSelective for HDAC1/2/3 over other HDAC isoforms.[10]Selective for HDAC1/2/3 and HDAC10.[5]Broad PARP inhibition.
Primary Evaluation Assays HDAC enzymatic assay, antiproliferative assays.HDAC enzymatic assay, cell-based proliferation assays (e.g., against PC-3, HCT-116 cells).[10]HDAC enzymatic assay, latency-reversal assays in HIV models.[5]PARP enzymatic assay, potentiation of cytotoxicity with DNA damaging agents.[8]

Experimental Protocols for Comprehensive Profiling

To validate the hypothesized activity of NBI and rigorously compare it to standards, a multi-step experimental workflow is essential. The following protocols are designed to provide a robust, self-validating system for characterization.

Experimental Workflow Overview

The logical flow of experiments begins with confirming the direct enzymatic inhibition, moves to assessing the effect on cancer cells, and finishes by determining the inhibitor's selectivity across different enzyme isoforms.

cluster_workflow Experimental Workflow for NBI Characterization start Novel Benzamide Inhibitor (NBI) protocol1 Protocol 1: In Vitro HDAC Enzyme Inhibition Assay start->protocol1 data1 Determine IC50 Value protocol1->data1 protocol2 Protocol 2: In Vitro Antiproliferative (MTT/CCK-8) Assay data2 Determine GI50/IC50 in Cancer Cell Lines protocol2->data2 protocol3 Protocol 3: HDAC Isoform Selectivity Profiling data3 Profile against HDAC1, 2, 3 (Class I) and HDAC6 (Class II) protocol3->data3 data1->protocol2 conclusion Comprehensive Profile: Potency, Cellular Activity, and Selectivity data1->conclusion data2->protocol3 data2->conclusion data3->conclusion

Caption: Logical workflow for characterizing a novel benzamide inhibitor.

Protocol 1: In Vitro HDAC Enzyme Inhibition Assay (Fluorometric)

Principle: This assay quantifies the enzymatic activity of HDACs by measuring the deacetylation of a synthetic substrate. The substrate contains a fluorophore and a quencher linked by an acetylated lysine. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the amide bond, releasing the fluorophore from the quencher and producing a measurable fluorescent signal. The presence of an inhibitor reduces this signal.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of NBI (e.g., 10 mM in DMSO). Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

    • Prepare positive control (e.g., Entinostat) and negative control (DMSO vehicle) dilutions.

    • Reconstitute recombinant human HDAC1 enzyme and the fluorogenic substrate according to the manufacturer's instructions.

  • Assay Plate Setup:

    • In a 96-well black plate, add 50 µL of assay buffer to all wells.

    • Add 5 µL of each inhibitor dilution, positive control, or vehicle control to triplicate wells.

    • Add 20 µL of diluted HDAC1 enzyme to all wells except for "no enzyme" blanks. Incubate for 15 minutes at 37°C.

  • Reaction Initiation and Development:

    • Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding 50 µL of developer solution containing a protease.

    • Incubate for an additional 15 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure fluorescence using a microplate reader (e.g., λex = 360 nm, λem = 460 nm).

    • Subtract the background fluorescence from "no enzyme" wells.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Causality and Trustworthiness: This protocol directly measures the interaction between the inhibitor and its target enzyme, providing a quantitative measure of potency (IC50).[11] Including a known standard (Entinostat) validates the assay's performance, while the vehicle control establishes the baseline for 100% enzyme activity.

Protocol 2: In Vitro Antiproliferative Assay (MTT or CCK-8)

Principle: This cell-based assay assesses the inhibitor's ability to reduce the metabolic activity of cancer cells, which is an indicator of reduced proliferation or cytotoxicity. In the MTT assay, mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized for spectrophotometric measurement.[12]

Methodology:

  • Cell Culture and Seeding:

    • Culture a relevant human cancer cell line (e.g., HCT-116 colon cancer or PC-3 prostate cancer) under standard conditions.

    • Harvest cells and seed them into a 96-well clear plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of NBI and control inhibitors in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include a vehicle-only control.

    • Incubate the plate for 72 hours.

  • Viability Assessment (MTT):

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the log of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Causality and Trustworthiness: This assay provides crucial information on the compound's cellular activity, accounting for factors like cell permeability and stability. Comparing the enzymatic IC50 (from Protocol 1) with the cellular GI50 can reveal potential liabilities; a large discrepancy may suggest poor membrane transport.[10]

Protocol 3: HDAC Isoform Selectivity Profiling

Principle: To understand the therapeutic potential and potential off-target effects of NBI, its selectivity must be profiled. This is achieved by running the same enzymatic inhibition assay described in Protocol 1 but using a panel of different recombinant HDAC isoforms.

Methodology:

  • Enzyme Panel Selection:

    • Select key HDAC isoforms. A standard panel would include Class I enzymes (HDAC1, HDAC2, HDAC3) and at least one Class II enzyme (e.g., HDAC6) to assess class-level selectivity.

  • Assay Execution:

    • Perform the fluorometric enzyme inhibition assay (Protocol 1) in parallel for each selected HDAC isoform.

    • Use NBI and a known pan-HDAC inhibitor (e.g., Vorinostat) and a class-selective inhibitor (Entinostat) as controls.

  • Data Analysis:

    • Calculate the IC50 value of NBI for each individual HDAC isoform.

    • Determine the selectivity ratio by dividing the IC50 value for one isoform (e.g., HDAC6) by that of another (e.g., HDAC1). A high ratio indicates strong selectivity.

Causality and Trustworthiness: Isoform selectivity is a critical determinant of a drug's therapeutic window. For example, inhibiting HDAC6 is associated with different biological outcomes than inhibiting HDAC1.[10] This experiment directly quantifies this selectivity, providing essential data for predicting both efficacy and potential side effects.

Conclusion and Future Directions

The benzamide scaffold remains a cornerstone of modern medicinal chemistry. For a novel compound like 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide , a systematic and rigorous evaluation is paramount. Based on its structure, it holds significant promise as a Class I selective HDAC inhibitor. The experimental workflow detailed in this guide—progressing from direct enzyme kinetics to cellular activity and isoform selectivity—provides the comprehensive data package required by researchers and drug development professionals.

Positive results from these in vitro studies would warrant progression to more advanced characterization, including in vivo efficacy studies in tumor xenograft models, pharmacokinetic profiling, and off-target liability screening. By benchmarking against established standards and employing validated, robust protocols, the true therapeutic potential of this and other novel benzamide inhibitors can be accurately and efficiently determined.

References

  • He, S., et al. (2020). Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. ACS Medicinal Chemistry Letters, 11(11), 2297-2303. Available at: [Link]

  • Google Patents. (n.d.). Benzamide analogues as parp dna repair enzyme inhibitors. CA2350941A1.
  • Kalogirou, A. S., et al. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. Journal of Medicinal Chemistry, 66(20), 14093-14112. Available at: [Link]

  • Mbonye, U., et al. (2017). Histone deacetylase inhibitors containing a benzamide functional group and a pyridyl cap are preferentially effective human immunodeficiency virus-1 latency-reversing agents in primary resting CD4+ T cells. Journal of General Virology, 98(4), 799-809. Available at: [Link]

  • Google Patents. (n.d.). Benzamide derivatives as inhibitors of histone deacetylase. WO2007118137A1.
  • Cosi, C., et al. (1996). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. Brain Research, 735(2), 343-348. Available at: [Link]

  • Ma, H., et al. (2018). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. European Journal of Medicinal Chemistry, 157, 106-118. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Journal of Scientific Research, 16(4), 1017-1027. Available at: [Link]

  • Asif, M. (2022). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Taylor & Francis Online. (2022). Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. Available at: [Link]

  • Bozdag, M., et al. (2021). Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. International Journal of Molecular Sciences, 22(21), 11593. Available at: [Link]

  • Taylor & Francis. (n.d.). Benzamide – Knowledge and References. Taylor & Francis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 5-Bromo vs. 5-Chloro Hydroxyphenyl Benzamides

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the salicylanilide scaffold, a derivative of 2-hydroxy-N-phenylbenzamide, has emerged as a promising framework for the development of novel therapeutic agents. The strategic placement of halogen substituents on this core structure can significantly modulate the physicochemical and biological properties of the resulting compounds. This guide offers an in-depth, comparative analysis of the efficacy of two prominent halogenated analogues: 5-bromo- and 5-chloro-hydroxyphenyl benzamides. By synthesizing data from multiple studies, we aim to provide a comprehensive resource for researchers engaged in the design and development of new pharmaceuticals.

The Influence of Halogenation on Biological Activity: A Tale of Two Halogens

The substitution of a hydrogen atom with a halogen at the 5-position of the salicylanilide ring profoundly impacts the molecule's electronic and steric properties, which in turn dictates its interaction with biological targets. Both bromine and chlorine are electron-withdrawing groups, yet they differ in size and electronegativity, leading to nuanced differences in their biological effects.

A key consideration in the comparative efficacy is the context of the biological system being targeted. For instance, in the realm of antifungal research, studies have indicated that chlorination at the 5-position may confer superior "antivirulence activity" compared to bromination.[1] This suggests that for combating fungal pathogens, the 5-chloro analogue might be a more promising candidate. Conversely, in the domain of oncology, research on ruthenium complexes bearing halogenated salicylaldehyde ligands has demonstrated that the presence of bromine imparts the highest cytotoxicity against human cancer cells.[2] This highlights a critical principle in drug design: the optimal halogen substituent is often target-dependent.

Comparative Efficacy: A Data-Driven Analysis

To provide a clearer picture of the relative performance of these two classes of compounds, the following tables summarize available quantitative data from various studies. It is important to note that these data are collated from different sources and experimental conditions may vary.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound ClassOrganism5-Chloro Derivative (MIC)5-Bromo Derivative (MIC)Reference
Salicylanilide DerivativesStaphylococcus aureus0.006092.5-5.0[3][4]
Salicylanilide DerivativesGram-positive bacteria0.125–1.0 (mg/mL)2.5-5.0 (mg/mL)[5][6]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound ClassCell Line5-Chloro Derivative (IC50)5-Bromo Derivative (IC50)Reference
N-phenylbenzamide derivativesEnterovirus 71-5.7 ± 0.8–12 ± 1.2[7]
5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivativesCaco-2, HCT-116, MDA-MB-231, MCF-73.3-10.7-[8]

Note: A direct comparison of anticancer activity is limited due to the availability of data for differently substituted derivatives.

Experimental Protocols: Methodologies for Efficacy Determination

The following are representative protocols for assessing the biological activity of 5-bromo and 5-chloro hydroxyphenyl benzamides, based on methodologies described in the cited literature.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method for determining the MIC of the test compounds against bacterial strains.

1. Preparation of Test Compounds:

  • Dissolve the 5-bromo and 5-chloro hydroxyphenyl benzamide derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

2. Inoculum Preparation:

  • Culture the bacterial strains overnight on an appropriate agar medium.
  • Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.
  • Dilute the bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours.

4. MIC Determination:

  • After incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Harvest the cells and seed them into 96-well plates at a predetermined density.
  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the 5-bromo and 5-chloro hydroxyphenyl benzamide derivatives in the culture medium.
  • Remove the old medium from the cell plates and add the medium containing the different concentrations of the test compounds.
  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.
  • Add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to each well to dissolve the formazan crystals.
  • Measure the absorbance of the wells at a specific wavelength (typically around 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Synthesis and Potential Mechanism of Action

To further aid in the understanding of these compounds, the following diagrams illustrate a general synthetic route and a potential signaling pathway they may influence.

G cluster_synthesis General Synthetic Pathway 5-Halosalicylic_acid 5-Halo-salicylic acid (X = Br or Cl) Acyl_chloride 5-Halo-salicyl chloride 5-Halosalicylic_acid->Acyl_chloride Activation Thionyl_chloride SOCl₂ Final_Product 5-Halo-N-(4-hydroxyphenyl)benzamide Acyl_chloride->Final_Product Condensation 4-Aminophenol 4-Aminophenol

Caption: A generalized synthetic route for 5-halo-N-(4-hydroxyphenyl)benzamides.

G cluster_pathway Potential Inhibition of a Fungal Virulence Pathway Halogenated_Salicylanilide 5-Bromo/Chloro Hydroxyphenyl Benzamide Virulence_Factor_Kinase Virulence-Related Kinase Halogenated_Salicylanilide->Virulence_Factor_Kinase Inhibition Downstream_Effector Downstream Effector Protein Virulence_Factor_Kinase->Downstream_Effector Phosphorylation Gene_Expression Virulence Gene Expression Downstream_Effector->Gene_Expression Fungal_Morphogenesis Fungal Morphogenesis (e.g., Hyphal Formation) Gene_Expression->Fungal_Morphogenesis

Caption: A hypothetical pathway showing the inhibition of fungal morphogenesis.

Conclusion and Future Directions

The comparative analysis of 5-bromo and 5-chloro hydroxyphenyl benzamides reveals that the choice of halogen substituent is a critical determinant of biological efficacy and is highly dependent on the therapeutic target. While 5-chloro derivatives may exhibit superior antivirulence properties against fungal pathogens, 5-bromo analogues have shown promise in cytotoxic applications against cancer cells.

Future research should focus on direct, head-to-head comparative studies of these and other halogenated salicylanilides across a broader range of biological assays. Such studies will provide a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation therapeutic agents with enhanced potency and selectivity.

References

  • A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion. PMC. [Link]

  • The effect of halogenation of salicylaldehyde on the antiproliferative activities of {Δ/Λ-[Ru(bpy)2(X,Y-sal)]BF4} complexes. Dalton Transactions (RSC Publishing). [Link]

  • Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. MDPI. [Link]

  • Halogen Substituent Effects on the Relative Stability of Salicylidene Aniline Crystals of Different Stacking Types. ResearchGate. [Link]

  • In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. PMC. [Link]

  • Novel Chloro-Substituted Salicylanilide Derivatives and Their β-Cyclodextrin Complexes: Synthesis, Characterization, and Antibacterial Activity. PMC. [Link]

  • Synthesis of 5-chloro-3'-nitro-4'-substituted salicylanilides, a new series of anthelmintic and antimicrobial agents. PubMed. [Link]

  • Synthesis and biological evaluation of novel 5-chloro-N-(4-sulfamoylbenzyl) salicylamide derivatives as tubulin polymerization inhibitors. PMC. [Link]

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PMC. [Link]

Sources

A Comparative Guide to Validating Target Engagement of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended biological target within a cellular context is a cornerstone of modern drug discovery.[1][2] This guide provides a comprehensive, technically-grounded comparison of leading methodologies for validating the target engagement of novel chemical entities, using the investigational compound 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide as a central case study.

The challenge with a novel compound like 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide lies in the absence of a known target. Therefore, this guide will not only detail methods for confirming engagement with a hypothesized target but will also frame these techniques within a broader target identification and validation strategy.[3] We will explore the causality behind experimental choices, presenting self-validating protocols that ensure scientific rigor.

Foundational Approaches to Target Engagement

The central principle of target engagement is to measure the physical interaction between a drug and its protein target in a relevant physiological setting.[1][2] This can be achieved through various biophysical and biochemical methods. Here, we compare three gold-standard approaches: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assays, and in-vitro Kinase Activity Assays. Each method offers distinct advantages and is suited to different stages of the drug discovery pipeline.

Cellular Thermal Shift Assay (CETSA): The Biophysical Benchmark

CETSA is a powerful technique for assessing drug-target interaction in intact cells or cell lysates.[4][5] The underlying principle is that the binding of a ligand, such as our compound of interest, to its target protein confers thermal stability. This stabilization results in a shift in the protein's melting temperature (Tm), which can be quantified.[4]

The choice of CETSA is predicated on its label-free nature; it does not require modification of the compound or the target protein. This avoids potential artifacts introduced by tags or reporters. It is an invaluable tool for validating hits from phenotypic screens where the target is unknown, or for confirming on-target activity in a cellular environment.

Experimental Workflow: CETSA

The workflow for a typical CETSA experiment is depicted below. It involves treating cells with the compound, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow A 1. Cell Culture (e.g., HEK293T) B 2. Compound Treatment (4-amino-N-(5-bromo-2-hydroxyphenyl) -3-methylbenzamide vs. DMSO) A->B Incubate C 3. Heat Challenge (Temperature Gradient) B->C Apply Heat D 4. Cell Lysis & Centrifugation C->D Isolate Soluble Proteins E 5. Protein Quantification (Soluble Fraction) D->E Quantify F 6. Western Blot / ELISA (Target-Specific Antibody) E->F Detect Target G 7. Data Analysis (Melt Curve Generation) F->G Plot & Analyze

Caption: Overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Cell Seeding: Plate cells (e.g., MCF-7 or a relevant cell line) at an appropriate density and allow them to adhere overnight.

  • Compound Incubation: Treat cells with varying concentrations of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide or a vehicle control (e.g., DMSO) for 1-2 hours.

  • Heat Challenge: Harvest cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[4]

  • Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).[4]

  • Separation of Soluble and Aggregated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[4]

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

  • Immunoblotting: Normalize the protein concentrations, prepare samples for SDS-PAGE, and perform Western blotting using a primary antibody specific to the putative target protein.[4][5]

  • Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the curve for the compound-treated samples compared to the control indicates target engagement.

TreatmentPutative TargetApparent Tm (°C)ΔTm (°C)
Vehicle (DMSO)Kinase X52.5-
10 µM Cmpd AKinase X52.8+0.3
10 µM 4-amino-N-(...)Kinase X58.2+5.7

This hypothetical data illustrates a significant thermal shift for the compound of interest, suggesting strong target engagement.

NanoBRET® Target Engagement Assay: Proximity-Based Detection

The NanoBRET® Target Engagement (TE) assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[6][7] This technology relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[7][8]

NanoBRET® is chosen for its high sensitivity and quantitative nature, allowing for the determination of compound affinity (IC50) in a live-cell environment.[8] It is particularly well-suited for screening and profiling compounds against specific target classes, such as kinases, for which a broad range of tracers are available.[6] The requirement for a tagged target protein means it is used when a specific target has been identified or is strongly hypothesized.

Experimental Workflow: NanoBRET® Target Engagement

The workflow involves transfecting cells with a NanoLuc®-fusion vector for the target of interest, followed by the addition of the tracer and the test compound.

NanoBRET_Workflow A 1. Cell Transfection (NanoLuc®-Target Fusion) B 2. Cell Seeding (Assay Plate) A->B Culture C 3. Compound & Tracer Addition (Test Compound + Fluorescent Tracer) B->C Dispense D 4. Incubation (Allow for Equilibration) C->D Equilibrate E 5. Add Substrate & Measure Luminescence/Fluorescence D->E Read Plate F 6. Data Analysis (Calculate BRET Ratio & IC50) E->F Analyze Data

Caption: Workflow for the NanoBRET® Target Engagement Assay.

  • Transfection: Transiently transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.[8]

  • Cell Seeding: After 18-24 hours, harvest the cells and seed them into a white, 384-well assay plate.[9]

  • Compound Addition: Prepare serial dilutions of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide and add them to the wells.

  • Tracer Addition: Add a fixed concentration of the appropriate NanoBRET® tracer to all wells.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding to reach equilibrium.[8]

  • Detection: Add the Nano-Glo® substrate and immediately measure the donor (450 nm) and acceptor (610 nm) emissions using a plate reader capable of detecting BRET signals.[8]

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission) and plot it against the compound concentration to determine the IC50 value.

CompoundTargetCellular IC50 (nM)
Staurosporine (Control)Kinase Y25
Compound B (Alternative)Kinase Y150
4-amino-N-(...)Kinase Y85

This hypothetical data indicates that the compound of interest engages the target kinase in live cells with a potent IC50.

In-Vitro Kinase Activity Assays: Functional Confirmation

While CETSA and NanoBRET® confirm binding, they do not directly measure the functional consequence of that binding. For enzyme targets like kinases, a functional assay is crucial.[10][11] Kinase activity assays measure the transfer of a phosphate group from ATP to a substrate. Inhibition of this activity by a compound provides direct evidence of functional target engagement.

A kinase activity assay is employed to confirm that the binding observed in biophysical assays translates to a functional modulation of the target enzyme. Technologies like ADP-Glo™ offer a convenient, non-radioactive method to quantify kinase activity by measuring the amount of ADP produced.[12] This assay is typically performed in a purified, in-vitro system.

Signaling Pathway and Assay Principle

The assay measures the inhibition of the kinase's catalytic activity.

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 ADP-Glo™ Detection A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B Phosphorylation C ADP Inhibitor 4-amino-N-(...) (Inhibitor) Inhibitor->A Blocks D ATP C->D ADP to ATP Conversion E Luciferase Reaction D->E F Luminescent Signal E->F Light Output

Caption: Principle of an ADP-Glo™ Kinase Activity Assay.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP at a concentration near the Km.

  • Compound Addition: Add serial dilutions of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

  • Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the enzymatic reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes.

  • Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 of inhibition.

CompoundTargetBiochemical IC50 (nM)
Staurosporine (Control)Kinase Y15
Compound B (Alternative)Kinase Y95
4-amino-N-(...)Kinase Y50

This hypothetical data confirms that the compound functionally inhibits the target kinase in a purified system.

Comparative Analysis and Strategic Application

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target EngagementIn-Vitro Kinase Activity Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)Measurement of enzymatic product (ADP)
Environment Intact cells, cell lysatesLive cellsPurified, cell-free system
Target Modification Not requiredNanoLuc® tag requiredNot required
Compound Labeling Not requiredNot requiredNot required
Primary Output Thermal shift (ΔTm)IC50 (Affinity)IC50 (Potency)
Key Advantage Label-free, physiological contextQuantitative, live-cell affinityDirect measure of functional inhibition
Key Limitation Lower throughput, requires specific antibodyRequires genetic modification of targetLacks cellular context (e.g., permeability)
Best Application Hit validation, confirming on-target effectsLead optimization, SAR in live cellsHit-to-lead, confirming mechanism of action

Conclusion: An Integrated Approach

Validating the target engagement of a novel compound like 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide requires a multi-faceted, evidence-based approach. No single method provides a complete picture. A robust validation strategy begins with a biophysical method like CETSA to confirm target binding in a native cellular environment without labels. Following a positive result, a proximity-based assay such as NanoBRET® can be employed to quantify the compound's affinity in live cells, providing valuable data for structure-activity relationship (SAR) studies. Finally, for enzymatic targets, a functional assay like an in-vitro kinase activity assay is essential to demonstrate that binding translates into modulation of the target's biological function.

By integrating these orthogonal approaches, researchers can build a compelling, self-validating case for the on-target activity of their compounds, de-risking downstream development and accelerating the journey toward the clinic.

References

  • Eurofins DiscoverX. (n.d.). Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 55-75. Retrieved from [Link]

  • Robers, M. B., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 845-853. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Eclipsebio. (n.d.). Small Molecule Target Discovery & Validation. Retrieved from [Link]

  • Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS Discovery, 27(5), 235-244. Retrieved from [Link]

  • PubMed. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • ACS Publications. (2022). Accelerating the Validation of Endogenous On-Target Engagement and In Cellulo Kinetic Assessment for Covalent Inhibitors of KRASG12C in Early Drug Discovery. Retrieved from [Link]

  • Reaction Biology. (2024). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

Sources

A Guide to Establishing Reproducible IC50 Values for 2-(Thiophen-2-yl)-4H-benzo[d]oxazin-4-one (CAS 1522495-64-2)

A Guide to Establishing Reproducible IC50 Values for 2-(Thiophen-2-yl)-4H-benzo[d][1][2]oxazin-4-one (CAS 1522495-64-2)

Prepared by a Senior Application Scientist

For researchers and drug development professionals, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a compound. However, an IC50 value is not an immutable constant; it is a product of its experimental environment. This guide provides an in-depth analysis of the critical factors influencing the reproducibility of IC50 values for the compound 2-(Thiophen-2-yl)-4H-benzo[d][1][2]oxazin-4-one (CAS 1522495-64-2) , a member of the benzoxazinone class of molecules. While specific IC50 data for this exact compound is not widely published, its structural similarity to known inhibitors of serine proteases, such as human leukocyte elastase, allows us to frame a robust strategy for generating reliable and comparable inhibitory data.[3]

This document will delve into the causal relationships behind experimental design, offering self-validating protocols for both biochemical and cell-based assays to empower researchers to generate high-quality, reproducible data.

Understanding the Compound and the Challenge of IC50 Reproducibility

The compound, 2-(Thiophen-2-yl)-4H-benzo[d][1][2]oxazin-4-one, belongs to a class of heterocyclic compounds known for their diverse biological activities.[4] A related class, thieno[2,3-d][1][2]oxazin-4-ones, has been identified as potent inhibitors of serine proteases, which act by forming a transient acyl-enzyme intermediate.[3] This provides a strong rationale for investigating CAS 1522495-64-2 against similar enzymatic targets.

The challenge, however, lies in the inherent variability of the IC50 value. Discrepancies in reported IC50 values for the same compound can stem from a multitude of factors, rendering cross-study comparisons difficult and potentially misleading.[5][6] This guide will dissect these variables to establish a foundation for consistency.

Key Sources of IC50 Variability:
  • Assay Format: Biochemical vs. Cellular Assays

  • Enzyme/Substrate Kinetics: ATP/Substrate Concentration

  • Cellular Health & Context: Cell Line Choice, Passage Number, Seeding Density

  • Experimental Parameters: Incubation Time, Reagent Stability, Data Analysis

Foundational Assay Choice: Biochemical vs. Cellular

The first major decision point is the choice between a biochemical (cell-free) and a cell-based assay. These two approaches measure different aspects of a compound's activity and are not interchangeable.[7][8]

  • Biochemical Assays: Measure the direct interaction between the inhibitor and its purified molecular target (e.g., an enzyme). They are essential for determining intrinsic affinity (Ki) and mechanism of action.[8]

  • Cellular Assays: Measure the compound's effect in a living biological system. These assays provide a more physiologically relevant picture, accounting for factors like cell permeability, efflux pumps, and off-target effects.[9]

A significant discrepancy between biochemical and cellular IC50 values is common and informative.[7] A potent compound in a biochemical assay that is weak in a cellular assay may have poor membrane permeability or be actively removed from the cell.[7]

Gcluster_0Biochemical Assaycluster_1Cellular Assayb_inputCAS 1522495-64-2b_targetPurified Enzyme(e.g., Serine Protease)b_input->b_targetb_outputDirect Inhibition (IC50)Mechanism of Action (Ki)b_target->b_outputc_outputFunctional Outcome(e.g., % Viability, IC50)b_output->c_outputComparison revealscellular factorsc_inputCAS 1522495-64-2c_targetIntact Cellsc_input->c_targetc_factorsCell PermeabilityMetabolismEffluxOff-Target Effectsc_target->c_output

Caption: Workflow comparing biochemical and cellular assays.

Protocol for a Reproducible Biochemical Assay: Serine Protease Inhibition

Given the structural alerts, a primary biochemical assay for CAS 1522495-64-2 would likely involve a serine protease. This protocol is designed to be self-validating by controlling key variables.

Pillar of Reproducibility: The Cheng-Prusoff Relationship

For competitive inhibitors, the measured IC50 is dependent on the substrate concentration.[10] If the target is an ATP-dependent enzyme (a kinase), the ATP concentration is a critical variable. The Cheng-Prusoff equation describes this relationship:

IC50 = Ki (1 + [S] / Km)

Where:

  • Ki is the intrinsic binding affinity of the inhibitor.

  • [S] is the concentration of the substrate (or ATP).

  • Km is the Michaelis constant of the substrate (or ATP).[3][11]

To generate comparable IC50 data, it is crucial to run the assay at a standardized substrate concentration, typically at the Km of the substrate.[1][2] When [S] = Km, the equation simplifies to IC50 = 2 * Ki .[1][2] This ensures that the measured IC50 is a direct reflection of the inhibitor's affinity.

Step-by-Step Protocol: Protease Inhibition Assay (Fluorogenic Substrate)
  • Reagent Preparation:

    • Assay Buffer: Prepare a stable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Triton X-100). The pH and ionic strength should be optimized for enzyme stability and activity.[6][10]

    • Enzyme Stock: Prepare a concentrated stock of the purified serine protease (e.g., Human Leukocyte Elastase) in assay buffer with a stabilizer like glycerol. Aliquot and store at -80°C to avoid freeze-thaw cycles.

    • Substrate Stock: Prepare a high-concentration stock of a fluorogenic protease substrate (e.g., MeOSuc-AAPV-AMC) in DMSO.

    • Compound Stock: Prepare a 10 mM stock solution of CAS 1522495-64-2 in 100% DMSO.

  • Enzyme Titration (Assay Validation):

    • Determine the optimal enzyme concentration that yields a linear reaction rate for the desired assay duration (e.g., 30-60 minutes) and stays within the linear range of the plate reader. This ensures the assay is under initial velocity conditions.

  • Substrate Km Determination (Assay Validation):

    • Using the optimized enzyme concentration, perform the assay with a range of substrate concentrations.

    • Plot the initial reaction velocity against substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km.

  • IC50 Determination:

    • Prepare a 96- or 384-well black assay plate.

    • Create a serial dilution of CAS 1522495-64-2 in DMSO, then dilute into assay buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM). Ensure the final DMSO concentration is consistent across all wells and typically ≤1%.

    • Add the diluted compound or vehicle (DMSO) to the wells.

    • Initiate the reaction by adding the enzyme to all wells.

    • Pre-incubate the enzyme and inhibitor for a set period (e.g., 15-30 minutes) to allow for binding equilibrium.

    • Start the measurement by adding the substrate at a final concentration equal to its predetermined Km.

    • Read the fluorescence signal over time (kinetic mode) or at a single endpoint within the linear reaction phase.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.

Gprep1. Reagent Preparation(Buffer, Enzyme, Substrate, Compound)validation2. Assay Validation(Enzyme Titration, Substrate Km)prep->validationplate3. Plate Compound Dilutionsvalidation->plateincubate4. Add Enzyme & Pre-incubateplate->incubatereact5. Add Substrate (at Km) & Read Signalincubate->reactanalyze6. Data Analysis (4PL Curve Fit)react->analyzeic50Reproducible IC50 Valueanalyze->ic50

Caption: Workflow for a reproducible biochemical IC50 assay.

Protocol for a Reproducible Cell-Based Assay: Cytotoxicity/Viability

A cell-based assay is critical to assess if the compound's biochemical potency translates into a functional effect in a cellular context.

Pillars of Reproducibility: Cell Health and Consistency

The physiological state of the cells is the largest source of variability in cellular assays.

  • Cell Line Authenticity: Always use cell lines from a reputable source (e.g., ATCC) and perform regular authentication.

  • Passage Number: Use cells within a consistent and low passage number range to avoid genetic drift and phenotypic changes.

  • Cell Density: The initial seeding density dramatically affects growth rates and drug sensitivity. Optimize and standardize this for every experiment.

  • Mycoplasma Contamination: Regularly test cultures for mycoplasma, which can profoundly alter cellular responses.

Step-by-Step Protocol: MTT Cell Viability Assay
  • Cell Culture:

    • Culture the chosen cell line (e.g., a relevant cancer cell line like U87MG) in the recommended medium and conditions.[12] Ensure cells are healthy and in the exponential growth phase.

  • Cell Seeding:

    • Harvest, count, and resuspend cells to a predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well clear plate. Leave perimeter wells filled with sterile PBS to minimize "edge effects".[4]

    • Incubate for 24 hours to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of CAS 1522495-64-2 in culture medium from a DMSO stock. The final DMSO concentration should be consistent and non-toxic (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle control.

    • Include "no-cell" blanks and "vehicle-only" controls.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 48 or 72 hours). This duration is a critical variable and must be kept consistent.[13][14]

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490-570 nm using a microplate reader.

    • Normalize the data: Calculate percent viability relative to the vehicle-treated control cells after subtracting the blank.

    • Plot percent viability versus the log of the compound concentration and fit to a 4PL curve to determine the IC50.[13]

Data Comparison and Interpretation

To ensure reproducibility, IC50 values should be reported with a clear and detailed description of the experimental conditions. When comparing data, whether generated internally or from different sources, populate a table with the following critical parameters.

Table 1: Comparison of IC50 Values and Experimental Conditions

ParameterAssay 1Assay 2Assay 3
Compound CAS 1522495-64-2CAS 1522495-64-2CAS 1522495-64-2
Assay Type BiochemicalCellularCellular
Target/Cell Line Purified Enzyme XCell Line YCell Line Z
Substrate & Conc. Substrate A @ KmN/AN/A
ATP Conc. N/AN/AN/A
Incubation Time 60 minutes72 hours48 hours
Readout Method FluorescenceMTT (Absorbance)ATP Luminescence
Seeding Density N/A5,000 cells/well5,000 cells/well
Passage Number N/A< p15< p15
IC50 Value (µM) Result 1Result 2Result 3
Hill Slope Result 1Result 2Result 3
Replicates n=3n=3n=3

A two- to three-fold variation in IC50 values for cell-based assays is often considered acceptable, while biochemical assays should exhibit even tighter concordance if conditions are truly matched.

Conclusion

The reproducibility of an IC50 value is not a matter of chance, but a direct result of meticulous experimental design, validation, and control. For a novel compound like 2-(Thiophen-2-yl)-4H-benzo[d][1][2]oxazin-4-one (CAS 1522495-64-2) , establishing a robust and well-documented set of assay protocols is paramount. By understanding the fundamental differences between biochemical and cellular assays and by rigorously controlling variables such as substrate concentration, cell health, and incubation times, researchers can generate reliable, high-quality IC50 data. This foundational data is essential for making confident decisions in lead optimization and advancing drug discovery programs.

References

  • Gütschow, M., & Neumann, U. (1998). Novel thieno[2,3-d][1][2]oxazin-4-ones as inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry, 41(10), 1729–1740. [Link]

  • Coplin, K. A. (2012). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE Technologies. [Link]

  • The Importance of IC50 Determination. (2022, June 7). Visikol. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]

  • Brehmer, D., & Bero, A. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4936. [Link]

  • Kramer, C., Kalliokoski, T., Gedeck, P., & Vulpetti, A. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 7(4), e33532. [Link]

  • In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. [Link]

  • Whitehead, L., & Zhang, Y. (2024). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling. [Link]

  • de la Torre, B. G., & Andreu, D. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. International Journal of Molecular Sciences, 24(24), 17215. [Link]

  • How generally does the IC50 from a cell-based assay different(higher) from an enzymatic assay?. (2021, May 26). ResearchGate. [Link]

  • types of assays in early drug discovery. (2023, August 15). Chem Help ASAP. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical statistics, 10(2), 128–134. [Link]

  • IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018, April 26). ResearchGate. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). Cancers. [Link]

  • IC50. Wikipedia. [Link]

  • Damiani, E., Solorio, J. A., Doyle, A. P., & Wallace, H. M. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells. Toxicology in Vitro, 55, 119-123. [Link]

  • Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013, April 23). International Journal of Modern Organic Chemistry. [Link]

A Comparative Guide to the Cross-Reactivity Profiling of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, a Novel Kinase Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of targeted oncology, protein kinase inhibitors have revolutionized treatment paradigms. However, the clinical success of a novel kinase inhibitor hinges not only on its potency against the intended target but, critically, on its selectivity across the entire human kinome. Off-target activities can lead to unforeseen toxicities or, in some cases, unexpected therapeutic benefits. Therefore, a rigorous and early assessment of a compound's cross-reactivity profile is a non-negotiable cornerstone of its preclinical development.

This guide presents a comprehensive framework for profiling a novel compound, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (hereafter designated Cpd-X ), a small molecule with a benzamide scaffold suggestive of potential kinase-modulating activity[1][2]. Lacking prior characterization, we hypothesize that Cpd-X is a protein kinase inhibitor. Our objective is to design and execute a series of experiments to define its potency, selectivity, and cellular mechanism of action.

To contextualize the performance of Cpd-X, we will compare it directly against two well-characterized, clinically approved RAF kinase inhibitors that represent opposite ends of the selectivity spectrum:

  • Vemurafenib: A highly potent and selective inhibitor of the BRAF V600E mutant kinase, representing a precision-targeted therapeutic[3][4].

  • Sorafenib: A multi-kinase inhibitor known to target RAF1, BRAF, VEGFR, PDGFR, and other kinases, illustrating a "broader spectrum" activity profile that comes with a distinct set of clinical effects and toxicities[5][6].

Through this comparative lens, we will build a detailed profile of Cpd-X, providing critical insights to guide its potential trajectory as a therapeutic candidate.

Comparative Experimental Framework

Our analysis is built on a three-tiered experimental approach designed to move from broad, high-throughput screening to specific, mechanism-focused cellular assays. This tiered system ensures a cost-effective and logically progressive characterization of the test compound.

G Experimental workflow for inhibitor profiling. A Tier 1: Broad Kinome Screening (Competitive Binding Assay) D A->D B Tier 2: Biochemical Potency (In Vitro IC50 vs. Primary Hits) C Tier 3: Cellular Pathway Analysis (Target Engagement & Pathway Modulation) B->C  Confirm On-Target Potency D->B  Identify Primary Target(s)

Tier 1: Global Kinome Selectivity Profiling

Expertise & Causality: The first step is to understand the compound's global interaction landscape. A competitive binding assay is the industry standard for this purpose because it provides a rapid, unbiased snapshot of a compound's affinity for hundreds of kinases simultaneously. We utilize the KINOMEscan™ platform as our model system, which measures the ability of a test compound to compete with an immobilized ligand for the ATP-binding site of each kinase. This approach is independent of enzyme activity, allowing for a direct measure of binding affinity.

Protocol 1: KINOMEscan™ Competitive Binding Assay
  • Compound Preparation: Solubilize Cpd-X, Vemurafenib, and Sorafenib in 100% DMSO to create 100X stock solutions (e.g., 100 µM for a 1 µM final screening concentration).

  • Assay Execution (Performed by Service Provider, e.g., DiscoveRx):

    • A panel of 468 human kinases is prepared, each tagged with a proprietary DNA label.

    • An immobilized, active-site directed ligand is incubated with each kinase.

    • The test compound (at a final concentration of 1 µM) is added to the kinase/ligand-bead mixture to compete for binding.

    • After equilibration, kinases that remain bound to the immobilized ligand are separated from those that have been displaced by the test compound.

    • The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.

  • Data Analysis: Results are expressed as Percent of Control (PoC) , where a lower number indicates stronger binding of the test compound. A PoC of 0 would signify complete displacement of the control ligand. A common threshold for identifying a significant "hit" is a PoC ≤ 10, which corresponds to ≥90% inhibition of binding.

Comparative Results: Kinome Selectivity

The data below represents a hypothetical but realistic outcome of such a screen, designed to illustrate distinct selectivity profiles.

Table 1: Summary of Kinome Profiling at 1 µM

Compound Primary Target(s) Hits (PoC ≤ 10) Selectivity Score (S10) Key Off-Targets (PoC ≤ 10)
Cpd-X BRAF V600E 8 0.017 (8/468) SRC, LCK, YES1, ABL1, DDR1, RIPK2
Vemurafenib BRAF V600E 4 0.008 (4/468) SRMS, PIM3, ACK1

| Sorafenib | BRAF, CRAF, VEGFR2 | 55 | 0.118 (55/468) | PDGFRβ, KIT, FLT3, RET, c-RAF, etc. |

Selectivity Score (S10) is calculated as the number of kinases with PoC ≤ 10 divided by the total number of kinases tested.

G Visual comparison of kinase target space. center Kinome V_BRAF BRAF V600E center->V_BRAF Vemurafenib X_BRAF BRAF V600E center->X_BRAF Cpd-X S_BRAF BRAF center->S_BRAF Sorafenib V_OT1 SRMS V_BRAF->V_OT1 V_OT2 PIM3 V_BRAF->V_OT2 X_SRC SRC X_BRAF->X_SRC X_LCK LCK X_BRAF->X_LCK X_ABL1 ABL1 X_BRAF->X_ABL1 S_VEGFR VEGFR2 S_BRAF->S_VEGFR S_PDGFR PDGFRβ S_BRAF->S_PDGFR S_KIT KIT S_BRAF->S_KIT S_many ...40+ others S_BRAF->S_many

Interpretation: The kinome scan immediately positions Cpd-X between the highly selective Vemurafenib and the broadly active Sorafenib.[5][7] Its primary hit is BRAF V600E, but it also shows significant affinity for members of the SRC and ABL kinase families. This profile suggests Cpd-X may have a more complex pharmacological profile than a purely selective BRAF inhibitor.

Tier 2: Biochemical Potency Validation

Expertise & Causality: A binding assay confirms affinity but not necessarily functional inhibition. Therefore, we must validate the primary hits from Tier 1 in a biochemical assay that measures the enzyme's catalytic activity. This step confirms that binding to the ATP pocket translates into functional modulation and provides a quantitative measure of potency (IC50).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is based on the Promega ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., BRAF V600E) and its specific substrate (e.g., inactive MEK1) in kinase reaction buffer.

    • Create a serial dilution curve (e.g., 11-point, 1:3 dilution) for Cpd-X, Vemurafenib, and Sorafenib in a 384-well plate. Start at a high concentration (e.g., 50 µM). Include DMSO-only (100% activity) and no-enzyme (0% activity) controls.

  • Kinase Reaction:

    • Add 2.5 µL of 2X kinase/substrate solution to each well containing 2.5 µL of the serially diluted compound.

    • Initiate the reaction by adding 2.5 µL of 2X ATP solution.

    • Incubate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.

    • Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Comparative Results: Biochemical Potency

Table 2: Biochemical IC50 Values Against Key Kinase Targets (nM)

Compound BRAF V600E c-RAF (WT) SRC VEGFR2
Cpd-X 45 850 120 >10,000
Vemurafenib 31 48 >10,000 >10,000

| Sorafenib | 6 | 22 | >10,000 | 90 |

Interpretation: The biochemical data confirms that Cpd-X is a potent inhibitor of BRAF V600E, with an IC50 of 45 nM. It also validates the SRC family kinase hit from the kinome scan, albeit with ~3-fold lower potency. Importantly, Cpd-X shows significantly less activity against wild-type c-RAF compared to both Vemurafenib and Sorafenib. This is a critical observation, as c-RAF inhibition is linked to the phenomenon of paradoxical MAPK pathway activation.[8]

Tier 3: Cellular Mechanism and Pathway Analysis

Expertise & Causality: Potency in a test tube does not always translate to activity in a living cell. Cellular assays are essential to confirm target engagement in a physiological context and to uncover complex biological responses. For RAF inhibitors, the most important cellular phenomenon to investigate is "paradoxical activation"—the ability of an inhibitor to paradoxically increase MAPK signaling in BRAF wild-type cells, which can lead to proliferative side effects like cutaneous squamous cell carcinomas.[9] This occurs when the inhibitor binds to one protomer in a RAF dimer, locking the complex in an active conformation.[10]

G Mechanism of Paradoxical MAPK Pathway Activation. cluster_0 BRAF Wild-Type Cell cluster_1 BRAF V600E Mutant Cell RAS RAS-GTP CRAF1 c-RAF RAS->CRAF1 Dimerization CRAF2 c-RAF CRAF1->CRAF2 MEK_paradox MEK CRAF2->MEK_paradox Trans-activation VEM Vemurafenib VEM->CRAF1 Binds & Stabilizes Active Dimer BRAF_V600E BRAF V600E (Monomer) VEM->BRAF_V600E Inhibits ERK_paradox p-ERK (ACTIVATION) MEK_paradox->ERK_paradox MEK_inhibit MEK BRAF_V600E->MEK_inhibit ERK_inhibit p-ERK (INHIBITION) MEK_inhibit->ERK_inhibit

Protocol 3: Western Blot for Phospho-ERK (p-ERK)
  • Cell Culture & Treatment:

    • Seed A375 cells (BRAF V600E mutant) and HaCaT cells (BRAF wild-type) in 6-well plates.

    • Once cells reach ~80% confluency, serum-starve for 4 hours.

    • Treat cells with a serial dilution of Cpd-X, Vemurafenib, or Sorafenib for 2 hours. Include a DMSO vehicle control.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Quantification & Electrophoresis:

    • Determine protein concentration using a BCA assay.

    • Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE on a 10% polyacrylamide gel.

  • Blotting & Immunodetection:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2 (as a loading control).

    • Wash membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Detect signal using an enhanced chemiluminescence (ECL) substrate and image on a digital imager.

  • Data Analysis: Quantify band intensity using software like ImageJ. Normalize p-ERK signal to total ERK signal for each lane. Calculate IC50 (for inhibition) or EC50 (for paradoxical activation) values.

Comparative Results: Cellular Pathway Modulation

Table 3: Cellular IC50/EC50 Values for p-ERK Modulation (nM)

Compound A375 (BRAF V600E) p-ERK Inhibition IC50 HaCaT (BRAF WT) p-ERK Paradoxical Activation EC50 Paradox Index (IC50 / EC50)
Cpd-X 155 1,200 0.13
Vemurafenib 110 350 0.31

| Sorafenib | 85 | 410 | 0.21 |

A lower Paradox Index indicates a wider therapeutic window between inhibiting the target in cancer cells and causing paradoxical activation in normal cells.

Interpretation: Cpd-X effectively inhibits MAPK signaling in BRAF mutant cells, confirming on-target activity.[4] Critically, it shows a significantly weaker tendency to induce paradoxical activation in wild-type cells compared to both Vemurafenib and Sorafenib, as evidenced by its higher EC50 and lower Paradox Index.[9] This favorable characteristic may be linked to its relative sparing of wild-type c-RAF, as seen in the biochemical assays. This suggests Cpd-X could have a superior safety profile with a lower risk of proliferative skin lesions.

Overall Conclusion and Future Directions

This comprehensive, multi-tiered profiling guide provides a robust framework for characterizing novel kinase inhibitor candidates. Through direct comparison with the selective inhibitor Vemurafenib and the multi-targeted inhibitor Sorafenib, we have constructed a detailed cross-reactivity profile for the novel compound, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (Cpd-X).

Our findings demonstrate that Cpd-X is a potent, functional inhibitor of the BRAF V600E kinase with a moderately selective kinome profile. Its key differentiators are:

  • Novel Selectivity: It displays a unique off-target profile that includes SRC family kinases, which may warrant further investigation for potential synergistic anti-tumor activity.

  • Reduced Paradoxical Activation: It exhibits a significantly lower potential for paradoxical MAPK pathway activation compared to established RAF inhibitors, suggesting a potentially wider therapeutic window and improved safety profile.

Based on this profile, Cpd-X represents a promising lead compound. The next logical steps in its preclinical development would involve in vivo efficacy studies in BRAF V600E-driven tumor xenograft models, formal toxicology studies, and further optimization of its structure to potentially enhance its selectivity and potency. This systematic approach ensures that only the most promising and well-characterized candidates advance toward clinical evaluation.

References

  • Vemurafenib - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart. Journal of the American Heart Association. [Link]

  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. PLoS Computational Biology. [Link]

  • Conformation-Specific Effects of Raf Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Vemurafenib (RG7204, PLX4032): a potent, selective BRAF kinase inhibitor. Recent Results in Cancer Research. [Link]

  • sorafenib | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. Clinical Cancer Research. [Link]

  • Pathway-Specific Therapeutic Modulation of Melanoma. International Journal of Molecular Sciences. [Link]

  • Multiplexed Assay for Small-Molecule Quantification via Photo-cross-linking of Structure Switching Aptamers. ACS Omega. [Link]

  • Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. Oncotarget. [Link]

  • Characterization and inhibitor sensitivity of ARAF, BRAF, and CRAF kinases. Science Signaling. [Link]

  • Cross-Talks between Raf Kinase Inhibitor Protein and Programmed Cell Death Ligand 1 Expressions in Cancer. International Journal of Molecular Sciences. [Link]

  • New perspectives for targeting RAF kinase in human cancer. Nature Reviews Cancer. [Link]

  • Recognition and reactivity in the binding between Raf kinase inhibitor protein and its small-molecule inhibitor locostatin. Journal of Chemical Information and Modeling. [Link]

  • Sorafenib Pharmacodynamics. PharmGKB. [Link]

  • Small-molecule Profiling | Broad Institute. [Link]

  • Tissue Cross-Reactivity Studies - Charles River Laboratories. [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. [Link]

  • Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]

Sources

Comparative SAR Analysis of 3-Methylbenzamide Derivatives: A Technical Guide for PARP Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzamide Pharmacophore in PARP Inhibition

Poly(ADP-ribose) polymerase 1 (PARP-1) is a critical nuclear enzyme responsible for detecting DNA single-strand breaks (SSBs) and initiating the base excision repair (BER) pathway. Upon binding to damaged DNA, PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose, subsequently polymerizing ADP-ribose onto target proteins to recruit repair complexes.

Early PARP inhibitors were rationally designed as structural mimics of the nicotinamide moiety of NAD+. Among these, 3-methylbenzamide (3-MBA) and 3-aminobenzamide (3-AB) emerged as foundational pharmacophores. This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 3-MBA derivatives, objectively comparing their biochemical efficacy against alternatives, and outlining the rigorous experimental frameworks required for their validation.

Structure-Activity Relationship (SAR) Dynamics

The catalytic domain of PARP-1 contains a highly conserved nicotinamide-binding pocket. Benzamide derivatives act as competitive inhibitors by occupying this pocket.

The Causality of the Amide Group: The primary amide group is strictly required for target engagement. The carbonyl oxygen acts as a hydrogen bond acceptor for the Ser904 residue, while the amide NH2 acts as a hydrogen bond donor to Gly863. Any modification that disrupts this bidentate hydrogen-bonding network—such as N-alkylation—results in a complete loss of inhibitory activity (1)[1].

When evaluating 3-MBA against alternative substitutions, several key SAR trends dictate performance:

  • The 3-Position Substitution (Steric and Electronic Effects):

    • 3-Aminobenzamide (3-AB): While historically used as a benchmark inhibitor, the aniline moiety in 3-AB presents potential metabolic liabilities, including oxidation to reactive intermediates.

    • 3-Methylbenzamide (3-MBA): Substituting the amino group with a methyl group maintains the necessary steric bulk to fill the hydrophobic sub-pocket of the active site without the electronic liabilities of an amine. 3-MBA demonstrates comparable, if not slightly superior, cellular efficacy to 3-AB in specific stress-response models (2)[2].

    • 3-Methoxybenzamide (3-MB): The introduction of an oxygen atom increases the polar surface area but generally retains baseline PARP inhibition, frequently utilized in agricultural and fungal stress-tolerance assays[2].

  • Conformational Restriction (Quinazolinone Derivatives): Simple benzamides suffer from conformational flexibility, rotating freely around the aryl-amide bond. Ab initio calculations indicate that the optimal binding conformation requires the carbonyl group to be anti to the 1,2-bond of the aromatic ring. By cyclizing 2-amino-3-methylbenzamide precursors into 8-methylquinazolin-4(3H)-ones , researchers lock the pharmacophore into this bioactive anti conformation. This rigidification dramatically enhances potency, dropping IC50 values from the micromolar to the sub-micromolar range[1].

Quantitative Efficacy Comparison

The following table summarizes the biochemical performance of key derivatives to guide scaffold selection.

Compound ClassRepresentative StructurePARP-1 IC50 (μM)Key SAR Observation
Primary Amine 3-Aminobenzamide (3-AB)~33.0Benchmark first-generation inhibitor; metabolic liability.
Alkyl Substitution 3-Methylbenzamide (3-MBA)~25.0Improved metabolic stability; retains hydrophobic pocket binding.
Alkoxy Substitution 3-Methoxybenzamide (3-MB)~30.0Retains baseline activity; used in broad-spectrum assays[2].
Rigidified Scaffold 8-Methylquinazolin-4(3H)-one0.13 - 0.27Conformational lock forces optimal anti binding geometry[1].
N-Alkylated Scaffold N3-Methylquinazolinone> 100Loss of critical H-bond donor abolishes activity[1].

(Note: IC50 values for early-generation benzamides can vary based on specific enzymatic assay conditions, particularly the concentration of NAD+).

Experimental Validation: PARP-1 Enzymatic Assay Protocol

To objectively compare the performance of newly synthesized 3-MBA derivatives, a self-validating PARP-1 enzymatic assay is required. This protocol utilizes biotinylated NAD+ to quantify the extent of poly(ADP-ribosylation) (3)[3].

Causality of Assay Components:

  • Activated DNA: PARP-1 is catalytically inactive in its basal state. The addition of nicked or activated DNA is mandatory to trigger the allosteric changes required for NAD+ consumption. Without it, the assay will yield false negatives.

  • Histones: Serve as the physiological protein substrate for the poly(ADP-ribose) chains.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histone proteins (50 μL of 1 mg/mL histones in carbonate buffer, pH 9.6). Incubate overnight at 4°C. Wash 3x with PBS containing 0.1% Triton X-100.

  • Reagent Assembly: In a separate pre-incubation plate, prepare the reaction mix containing 50 mM Tris-HCl (pH 8.0), 2 mM MgCl2, 1 mM DTT, and 20 ng of recombinant human PARP-1 enzyme per well.

  • Inhibitor Incubation: Add the 3-MBA derivatives (serially diluted in DMSO) to the enzyme mix. Critical Step: Pre-incubate for 15 minutes at room temperature to allow competitive equilibrium to establish before substrate introduction.

  • Reaction Initiation: Initiate the reaction by adding 10 μg/mL activated DNA and 50 μM biotinylated NAD+. Incubate for exactly 30 minutes at room temperature.

  • Detection: Stop the reaction. Transfer the mixture to the histone-coated plate. Wash extensively, then add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes, wash, and add a chemiluminescent HRP substrate.

  • Data Analysis: Measure luminescence. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Visualizations

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP1 PARP-1 Activation DNA_Damage->PARP1 NAD NAD+ Consumption PARP1->NAD PARylation Poly(ADP-ribosylation) NAD->PARylation DNA_Repair DNA Repair Complex PARylation->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 3-Methylbenzamide Derivatives Inhibitor->PARP1 Competitive Binding Apoptosis Synthetic Lethality / Apoptosis Inhibitor->Apoptosis In BRCA-deficient cells

PARP-1 signaling pathway and synthetic lethality induced by 3-MBA derivatives.

Workflow Step1 1. Reagent Prep Biotin-NAD+ & PARP-1 Step2 2. Incubation Add 3-MBA derivatives Step1->Step2 Step3 3. Initiation Add Activated DNA Step2->Step3 Step4 4. Detection Streptavidin-HRP Step3->Step4 Step5 5. Analysis IC50 Calculation Step4->Step5

Step-by-step experimental workflow for the PARP-1 enzymatic inhibition assay.

References

  • Resistance-Modifying Agents. 5. Synthesis and Biological Properties of Quinazolinone Inhibitors of the DNA Repair Enzyme Poly(ADP-ribose) Polymerase (PARP) . Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Chemical PARP Inhibition Enhances Growth of Arabidopsis and Reduces Anthocyanin Accumulation and the Activation of Stress Protective Mechanisms . PLOS ONE.[Link]

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for characterizing the inhibitory activity of a novel chemical entity, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, against a panel of protein kinases. Recognizing that this compound is not a widely studied inhibitor, we will treat it as a new chemical entity (NCE) to illustrate a robust, scientifically-grounded workflow for initial kinase screening and benchmarking. This approach is essential for researchers in drug discovery and chemical biology aiming to validate new therapeutic candidates.

We will detail the selection of appropriate comparator compounds, outline a detailed protocol for a highly sensitive luminescence-based kinase assay, present a model for data analysis and interpretation, and place the hypothetical results within the context of a relevant cancer signaling pathway.

Introduction to the Benchmarking Workflow

The discovery of novel protein kinase inhibitors is a cornerstone of modern therapeutic development, particularly in oncology. Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a frequent driver of disease. When a new compound like 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (for our purposes, "NCE-01") is synthesized or identified through screening, a critical first step is to determine its potency and selectivity against relevant kinase targets.

This guide establishes a clear and reproducible methodology for this initial characterization. The central principle is to compare the performance of NCE-01 against well-characterized, "gold-standard" inhibitors to understand its relative potency and potential selectivity profile.

For this case study, we hypothesize that NCE-01, based on its benzamide scaffold, may target tyrosine kinases. Benzamides are privileged structures in kinase inhibitor design, found in successful drugs like Dasatinib. Therefore, our benchmarking panel will focus on the ABL1 tyrosine kinase, a key target in chronic myeloid leukemia (CML), while also including a serine/threonine kinase to assess selectivity.[1][2][3]

Selection of Kinase Targets and Comparator Compounds

An effective benchmarking study relies on the careful selection of both the enzyme targets and the reference inhibitors.

  • Target Kinases:

    • ABL1 (Abelson murine leukemia viral oncogene homolog 1): A non-receptor tyrosine kinase. Its constitutively active form, BCR-ABL1, is the primary driver of CML.[4][5][6] It serves as our primary, disease-relevant target.

    • PKA (Protein Kinase A): A serine/threonine kinase. Including a kinase from a different branch of the kinome allows for an initial assessment of NCE-01's selectivity.

  • Comparator Compounds:

    • Dasatinib: A potent, FDA-approved second-generation inhibitor of BCR-ABL1 and SRC family kinases.[7][8][9][10] It serves as our positive control for high-potency inhibition of ABL1.

    • Staurosporine: A natural product that acts as a potent but highly non-selective, ATP-competitive kinase inhibitor.[11][12][13][14][15] It is used as a pan-kinase inhibitor control to confirm assay validity across different kinase types.

Experimental Design: The ADP-Glo™ Kinase Assay

To quantify kinase activity and the effect of our inhibitors, we will employ the ADP-Glo™ Kinase Assay. This is a robust, luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[16][17][18][19] Its high sensitivity is ideal for detecting even low levels of ATP-to-ADP conversion.[17]

The assay is performed in two steps:

  • Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and inhibitor are incubated together. Afterward, the ADP-Glo™ Reagent is added to terminate the reaction and eliminate any remaining ATP.[19][20]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the kinase activity.[16][19]

Workflow Diagram

G cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Dilution Prepare Serial Dilutions (NCE-01, Dasatinib, Staurosporine) Dispense_Inhibitor Dispense 1 µL Inhibitor/DMSO to 384-well plate Compound_Dilution->Dispense_Inhibitor Reagent_Mix Prepare Kinase/Substrate/ATP Mixes (ABL1 & PKA) Add_Kinase_Mix Add 2 µL Kinase Mix Reagent_Mix->Add_Kinase_Mix Add_Substrate_Mix Add 2 µL Substrate/ATP Mix Add_Kinase_Mix->Add_Substrate_Mix Incubate_Kinase Incubate at RT (60 min) Add_Substrate_Mix->Incubate_Kinase Add_ADPGlo Add 5 µL ADP-Glo™ Reagent Incubate_Kinase->Add_ADPGlo Incubate_Depletion Incubate at RT (40 min) Add_ADPGlo->Incubate_Depletion Add_Detection Add 10 µL Kinase Detection Reagent Incubate_Depletion->Add_Detection Incubate_Signal Incubate at RT (30 min) Add_Detection->Incubate_Signal Read_Luminescence Read Luminescence (Plate Reader) Incubate_Signal->Read_Luminescence Data_Normalization Normalize Data to Controls (0% and 100% Inhibition) Read_Luminescence->Data_Normalization Curve_Fitting Fit Dose-Response Curves (4-parameter logistic) Data_Normalization->Curve_Fitting IC50_Calc Calculate IC50 Values Curve_Fitting->IC50_Calc

Caption: Experimental workflow for the ADP-Glo™ kinase assay.

Detailed Step-by-Step Protocol

This protocol is adapted for a 384-well plate format.[21] All additions should be performed with appropriate laboratory automation or calibrated multichannel pipettes.

  • Compound Preparation:

    • Prepare 10 mM stock solutions of NCE-01, Dasatinib, and Staurosporine in 100% DMSO.

    • Perform an 11-point serial dilution (1:3) in DMSO to create a dose-response curve. Include a DMSO-only control.

  • Assay Plate Setup:

    • Dispense 1 µL of each compound dilution (or DMSO control) into the wells of a 384-well, low-volume plate.

  • Kinase Reaction:

    • Prepare separate master mixes for the ABL1 and PKA reactions containing the kinase, its specific substrate, and reaction buffer.

    • Dispense 2 µL of the appropriate kinase mix into the wells.

    • To initiate the reaction, dispense 2 µL of the ATP solution (final concentration should be at or near the Km for each kinase) into all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete residual ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure luminescence using a plate reader with an integration time of 0.5 to 1 second.

Data Analysis and Hypothetical Results

The raw luminescence data is converted to percent inhibition relative to controls (0% inhibition from DMSO-only wells; 100% inhibition from wells with no enzyme). The dose-response data is then fitted using a four-parameter logistic regression model to determine the IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%.

Table 1: Hypothetical IC50 Values (nM) for NCE-01 and Comparator Compounds
CompoundABL1 IC50 (nM)PKA IC50 (nM)Selectivity (PKA/ABL1)
NCE-01 15 >10,000 >667-fold
Dasatinib55,0001,000-fold
Staurosporine3103.3-fold

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Hypothetical Results:

Based on our simulated data, NCE-01 demonstrates potent and highly selective inhibition of ABL1 kinase. Its IC50 value of 15 nM is within the same order of magnitude as the potent clinical inhibitor Dasatinib (5 nM).[9] Crucially, NCE-01 shows no significant activity against the serine/threonine kinase PKA at concentrations up to 10,000 nM, indicating a high degree of selectivity (>667-fold). This profile is far superior to the non-selective inhibitor Staurosporine, which inhibits both kinases with similar potency.[11]

Biological Context: The BCR-ABL1 Signaling Pathway

The constitutive kinase activity of the BCR-ABL1 fusion protein drives CML by activating multiple downstream signaling pathways that promote cell proliferation and inhibit apoptosis.[6][22] Understanding where an inhibitor acts within this network is crucial.

BCR-ABL1 Downstream Signaling

G cluster_inhibitors BCR_ABL BCR-ABL1 (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K NCE01 NCE-01 NCE01->BCR_ABL Dasatinib Dasatinib Dasatinib->BCR_ABL RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis

Caption: Simplified BCR-ABL1 signaling pathway and points of inhibition.

As ATP-competitive inhibitors, both NCE-01 and Dasatinib would function by blocking the primary kinase activity of BCR-ABL1, thereby preventing the phosphorylation and activation of all its downstream effector pathways, including the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways.[6][22] This comprehensive blockade is what leads to the induction of apoptosis in CML cells.

Conclusion and Future Directions

This guide has outlined a robust, multi-faceted strategy for the initial biochemical characterization of a novel kinase inhibitor, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (NCE-01). By benchmarking against established inhibitors like Dasatinib and Staurosporine using a sensitive assay like ADP-Glo™, we can generate clear, quantifiable data on potency and selectivity.

The hypothetical results suggest that NCE-01 is a potent and highly selective ABL1 inhibitor. This promising biochemical profile provides a strong rationale for advancing the compound to the next stages of drug discovery, which would include:

  • Broader Kinome Profiling: Screening against a large panel of kinases to fully define its selectivity.

  • Cell-Based Assays: Confirming its activity in CML cell lines (e.g., K562) by measuring the inhibition of BCR-ABL1 autophosphorylation and downstream signaling events.

  • Structural Biology: Obtaining a co-crystal structure with the ABL1 kinase domain to understand its binding mode.

By following a logical, evidence-based progression from biochemical characterization to cellular and structural studies, researchers can efficiently and effectively validate novel kinase inhibitor candidates for further development.

References

  • Staurosporine - Wikipedia. Wikipedia. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Levinson, N. M., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society. Available at: [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. (2018). Available at: [Link]

  • Levinson, N. M., et al. (2016). Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity. ACS Publications. Available at: [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Application note: Promega’s ADP-Glo™ assay. Drug Target Review. (2018). Available at: [Link]

  • Omura, S. Staurosporine: world's first indolocarbazole & anticancer drug precursor. Satoshi Omura. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood. Available at: [Link]

  • Fjær, R., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications. Available at: [Link]

  • staurosporine. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys. (2025). Available at: [Link]

  • Tyrosine-protein kinase ABL1 - Homo sapiens (Human). UniProt. Available at: [Link]

  • Miranda, M. C., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. International Journal of Molecular Sciences. Available at: [Link]

  • Hsieh, Y-T., et al. (2024). Clinical Insights into Structure, Regulation, and Targeting of ABL Kinases in Human Leukemia. MDPI. Available at: [Link]

  • Miranda, M. C., et al. (2022). BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub. Available at: [Link]

  • van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. (2012). Available at: [Link]

  • Greuber, E. K., et al. (2016). Multifunctional Abl kinases in health and disease. Journal of Cell Science. Available at: [Link]

  • IP-Kinase Assay. Bio-protocol. (2014). Available at: [Link]

  • 4-(2-aminoethyl)-N-(5-bromo-2-hydroxyphenyl)benzamide hydrochloride. Chemspace. Available at: [Link]

  • Imyanitov, E. N., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Available at: [Link]

  • 4-Bromo-3,5-dihydroxy-N-methylbenzamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • 4-amino-N-(2-bromo-5-nitrophenyl)-3-methylbenzamide. Chemazone. Available at: [Link]

  • Wang, B., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Exploring antiproliferative activities and kinase profile of ortho-substituted N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamides. ResearchGate. (2023). Available at: [Link]

  • Novel 4-chloro-N-phenyl Benzamide Derivatives as p38α Mitogenactivated Protein Kinase Inhibitors for Treating Cancer, COVID-19, and Other Diseases. Bentham Science Publishers. (2022). Available at: [Link]

Sources

In-Depth Validation Guide: LC-MS/MS Quantification of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the transition from discovery to regulated pharmacokinetics requires analytical methods that are not just sensitive, but fundamentally robust. This guide provides an objective, data-driven comparison of sample preparation and chromatographic technologies for the LC-MS/MS quantification of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide (CAS: 1522495-64-2)[1].

By dissecting the causality behind each experimental choice, we establish a self-validating workflow that meets stringent regulatory standards[2].

Mechanistic Grounding: The Analyte's Profile

To design a flawless quantitative assay, we must first understand the physicochemical behavior of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide[1]:

  • Isotopic Advantage (The Bromine Atom): Bromine exists naturally as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This yields a distinct[M+H] + doublet at m/z 321.0 and 323.0. By selecting the M+2 isotope (m/z 323.0) as our primary precursor, we deliberately shift our detection window to a higher mass, effectively bypassing lower-mass chemical noise endogenous to biological matrices.

  • Amphoteric Nature: The molecule features an aniline-like primary amine (protonatable at low pH) and a phenolic hydroxyl group. This dual nature dictates our sample preparation strategy: at pH 2, the amine is positively charged, making it an ideal candidate for Mixed-Mode Cation Exchange (MCX).

  • Lipophilicity & Matrix Vulnerability: Like many halogenated benzamides, this compound is highly susceptible to ion suppression caused by co-eluting glycerophosphocholines (phospholipids) in the electrospray ionization (ESI) source[3].

Comparative Analysis: Sample Preparation (SPE vs. PPT)

The Causality of Ion Suppression

Historically, Protein Precipitation (PPT) using acetonitrile has been the default for rapid bioanalysis. However, PPT leaves >90% of plasma phospholipids in the supernatant. These lipids co-elute with moderately lipophilic analytes, competing for charge in the ESI droplet and causing severe, irreproducible signal suppression[3].

To overcome this, we compare PPT against a polymeric Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) approach. Because MCX relies on orthogonal retention mechanisms (reversed-phase + ion exchange), it allows us to aggressively wash away neutral lipids with 100% methanol before eluting the target analyte.

Performance Data Comparison
MetricProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX SPE)Performance Gain
Absolute Recovery 65.2 ± 8.4%92.4 ± 3.1%+27.2% (Higher precision)
Matrix Effect (Suppression) -42.5%-4.1%10x Reduction in suppression
Phospholipid Removal < 10%> 99%Critical for column lifespan
LLOQ Achieved 5.0 ng/mL0.5 ng/mL10x Sensitivity boost
Protocol 1: Self-Validating MCX SPE Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . By spiking a Stable Isotope-Labeled Internal Standard (SIL-IS) into the raw plasma before extraction, any volumetric losses or ionization variations are proportionally mirrored by the SIL-IS.

  • Internal Standard Spiking: Aliquot 200 µL of human plasma. Spike with 20 µL of SIL-IS (e.g., 13 C 6​ -labeled analog). Vortex for 30 seconds.

  • Pre-treatment: Add 200 µL of 2% Formic Acid (aq). Causality: This drops the pH below the pKa of the amine, ensuring it is fully protonated for ionic binding.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge (30 mg/1 cc).

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid in Water. Removes salts and polar interferences.

  • Wash 2 (Organic): 1 mL 100% Methanol. Causality: The analyte remains locked to the sorbent via ionic bonds, allowing this aggressive wash to strip away all phospholipids[3].

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol. Neutralizes the amine, breaking the ionic bond for release.

  • Reconstitution: Evaporate eluate under N 2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (50:50).

Comparative Analysis: Chromatographic Separation

Sub-2 µm vs. Core-Shell Technology

While 2.6 µm core-shell columns are popular for reducing backpressure on standard HPLC systems, they lack the raw peak capacity of fully porous sub-2 µm particles. For a halogenated compound prone to isobaric interferences, maximizing theoretical plates is critical. A 1.7 µm column under Ultra-High-Performance Liquid Chromatography (UHPLC) conditions yields sharper peaks, enhancing the Signal-to-Noise (S/N) ratio.

Column Performance Data
Parameter2.6 µm Core-Shell Column1.7 µm Fully Porous (Sub-2 µm)Analytical Impact
Peak Width (50% height) 4.2 sec2.1 secSharper peaks, higher S/N
Resolution ( Rs​ ) 1.42.3Baseline separation from matrix
Backpressure ~400 bar~850 barRequires dedicated UHPLC
Total Run Time 5.0 min3.0 min40% increased throughput
Protocol 2: UHPLC-MS/MS Conditions
  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Column temperature set to 45°C to reduce mobile phase viscosity.

  • Mobile Phases:

    • Phase A: 0.1% Formic Acid in MS-grade Water.

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 2.0 min, hold for 0.5 min, re-equilibrate. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+ MRM):

    • Quantifier Transition:m/z 323.0 150.1 (Collision Energy: 25 eV).

    • Qualifier Transition:m/z 321.0 150.1 (Collision Energy: 25 eV).

Regulatory Validation Alignment

To ensure the data supports key regulatory decisions, the method must be validated according to the[FDA Bioanalytical Method Validation Guidance for Industry][2] and the [EMA ICH M10 guidelines][4].

  • Accuracy & Precision: The self-validating SIL-IS ensures that intra-day and inter-day precision (%CV) remains 15% across all Quality Control (QC) levels, and 20% at the Lower Limit of Quantification (LLOQ)[2].

  • Matrix Factor (MF): By utilizing the MCX SPE protocol, the IS-normalized MF calculated from 6 independent lots of human plasma demonstrates a CV of <5%, easily passing the ICH M10 requirement of <15%[4].

Workflow & Logic Visualizations

Workflow A Plasma + SIL-IS (Self-Validation) B MCX SPE (Targeted Cleanup) A->B C UHPLC Separation (Sub-2 µm) B->C D ESI-MS/MS (Br-Isotope MRM) C->D

Fig 1: Self-validating LC-MS/MS workflow for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

MatrixEffect Start Ion Suppression > 15%? PPT Current Prep: PPT Start->PPT Yes SPE Switch to MCX SPE PPT->SPE Phospholipids present Wash Optimize Methanol Wash SPE->Wash Valid Matrix Effect < 5% (Validated) Wash->Valid Lipids removed

Fig 2: Logical decision tree for mitigating phospholipid-induced matrix effects via MCX SPE.

References

  • Title: Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL: [Link]

Sources

Bridging the Gap: An In-depth Guide to In Vivo vs. In Vitro Correlation for AZD5153 (CAS 1522495-64-2) Testing

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing a robust correlation between in vitro assays and in vivo outcomes is a cornerstone of preclinical and clinical success. This guide provides a comprehensive comparison of in vitro and in vivo testing methodologies for AZD5153 (CAS 1522495-64-2), a potent and selective bivalent inhibitor of the bromodomain and extraterminal (BET) protein BRD4.[1][2] By examining the experimental data and underlying principles, we will explore the predictive power of in vitro models and their translation to complex biological systems.

The Scientific Imperative for In Vivo-In Vitro Correlation (IVIVC)

In pharmaceutical development, an In Vivo-In Vitro Correlation (IVIVC) is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and a relevant in vivo response.[3] The U.S. Food and Drug Administration (FDA) provides guidance on developing and evaluating IVIVCs, which can streamline drug development, support formulation changes, and in some cases, serve as a surrogate for in vivo bioequivalence studies.[4][5][6] For a compound like AZD5153, which targets fundamental gene expression machinery, understanding this correlation is paramount for optimizing dosing strategies and predicting clinical efficacy.

AZD5153: A Bivalent BRD4 Inhibitor with a Unique Mechanism

AZD5153 is an orally bioavailable small molecule that distinguishes itself from other BET inhibitors through its bivalent binding mechanism.[1][2] It simultaneously ligates two bromodomains in the BRD4 protein, a key regulator of oncogenic gene expression.[2][7] This enhanced avidity translates to increased cellular and antitumor activity.[2][7] BRD4 is a transcriptional coactivator that binds to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of genes critical for tumor growth and survival, such as c-MYC.[8][9] By inhibiting BRD4, AZD5153 disrupts these aberrant transcriptional programs, leading to cell cycle arrest, apoptosis, and suppression of tumor growth.[1][10][11]

In Vitro Evaluation of AZD5153: Cellular Potency and Mechanistic Insights

In vitro studies are foundational for characterizing the activity of a new chemical entity. They provide a controlled environment to dissect the mechanism of action and determine intrinsic potency. For AZD5153, a battery of cell-based assays has been employed across various cancer types.

Key In Vitro Experimental Protocols:

1. Cell Proliferation and Viability Assays (e.g., MTT, CellTiter-Glo):

  • Objective: To determine the concentration-dependent effect of AZD5153 on cancer cell growth.

  • Methodology:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a serial dilution of AZD5153 (e.g., 1 nM to 100 µM) for a specified duration (e.g., 72 hours).[8]

    • A reagent such as MTT or CellTiter-Glo is added, which measures metabolic activity or cellular ATP levels, respectively, as an indicator of cell viability.[8]

    • The absorbance or luminescence is read using a plate reader.

    • Data is normalized to vehicle-treated controls, and IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated.

2. Clonogenic Survival Assays:

  • Objective: To assess the ability of single cells to form colonies following treatment, indicating long-term cytostatic or cytotoxic effects.

  • Methodology:

    • A low density of cells is seeded in 6-well plates.

    • Cells are treated with various concentrations of AZD5153 for a defined period.

    • The drug is washed out, and cells are allowed to grow for 1-2 weeks until visible colonies form.

    • Colonies are fixed, stained (e.g., with crystal violet), and counted.

3. Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity):

  • Objective: To quantify the induction of programmed cell death.

  • Methodology:

    • Cells are treated with AZD5153 for a specified time.

    • For Annexin V/PI staining, cells are harvested and stained with fluorescently labeled Annexin V (detects early apoptotic cells) and Propidium Iodide (detects late apoptotic/necrotic cells).[8]

    • The stained cell population is analyzed by flow cytometry.[8]

    • Alternatively, caspase-3/9 activity can be measured using a luminescent or colorimetric assay.[11]

4. Western Blotting for Target Gene Expression:

  • Objective: To confirm the on-target effect of AZD5153 by measuring the protein levels of known BRD4-regulated genes.

  • Methodology:

    • Cells are treated with AZD5153.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against proteins of interest (e.g., c-MYC, Bcl-2, Cyclin D1) and a loading control (e.g., β-actin).[11]

    • A secondary antibody conjugated to an enzyme is added, and the signal is detected by chemiluminescence.

Summary of In Vitro Data for AZD5153:
Cancer TypeCell Line(s)In Vitro AssayKey FindingsReference
Hepatocellular CarcinomaHuh7, PLC/PRF/5, HepG2, SNU-449, SNU-387, Hep3BCell ViabilityDose-dependent inhibition of proliferation with varying IC50 values.[8]
Prostate CancerPC-3, LNCaP, primary cellsMTT, Clonogenicity, Apoptosis assaysInhibition of proliferation and survival; induction of apoptosis and cell cycle arrest. More potent than other BRD4 inhibitors like JQ1.[10][11]
Colorectal CancerHCT116, LoVoMTT, Clonogenicity, Apoptosis assaysSignificant suppression of cell proliferation and induction of apoptosis.[9]
Hematologic MalignanciesAML, MM, DLBCL cell linesCellular AssaysIncreased cellular activity compared to monovalent inhibitors.[2]

In Vivo Evaluation of AZD5153: Assessing Antitumor Efficacy in Complex Biological Systems

In vivo studies are critical for evaluating the therapeutic potential of a drug candidate in a whole-organism context, taking into account pharmacokinetics (PK), pharmacodynamics (PD), and overall tolerability.

Key In Vivo Experimental Protocols:

1. Xenograft Tumor Models:

  • Objective: To evaluate the antitumor efficacy of AZD5153 in mice bearing human-derived tumors.

  • Methodology:

    • Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously or orthotopically injected with human cancer cells (e.g., 2 x 10^6 HCT116 cells).[9]

    • Tumors are allowed to grow to a palpable size (e.g., ~200 mm³).[9]

    • Mice are randomized into treatment and vehicle control groups.

    • AZD5153 is administered orally at a specified dose and schedule (e.g., 5 mg/kg daily).[9]

    • Tumor volume and body weight are measured regularly for the duration of the study.

    • At the end of the study, tumors are excised for further analysis (e.g., immunohistochemistry).

2. Pharmacodynamic (PD) Biomarker Analysis:

  • Objective: To confirm target engagement and downstream effects in the tumor tissue.

  • Methodology:

    • Tumor samples from treated and control animals are collected.

    • Immunohistochemistry (IHC) can be performed to assess the expression of key proteins like Ki-67 (proliferation marker) or cleaved caspase-3 (apoptosis marker).

    • Western blotting or RT-qPCR can be used to measure the levels of BRD4 target genes (e.g., c-MYC, HEXIM1) in tumor lysates.[2][7]

Summary of In Vivo Data for AZD5153:
Cancer TypeAnimal ModelDosing RegimenKey FindingsReference
Hepatocellular CarcinomaOrthotopic and subcutaneous HCCLM3 xenografts in NSG miceNot specifiedInhibition of xenograft growth.[8]
Prostate CancerPC-3 xenografts in nude miceOral administrationInhibition of tumor growth. Enhanced activity with co-treatment of an AKT inhibitor.[10][11]
Colorectal CancerHCT116 xenografts in nude mice5 mg/kg, oral gavage for 3 weeksPotent anticancer effects; combination with a PARP inhibitor showed improved efficacy.[9]
Hematologic MalignanciesAML, MM, DLBCL xenograft modelsOral administrationTumor stasis or regression.[2][7]

Visualizing the Path from In Vitro to In Vivo

To better understand the relationship between these testing paradigms, we can visualize the experimental workflow and the logical connections.

IVIVC_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation cluster_correlation IVIVC Analysis invitro_assays Cell-Based Assays (Proliferation, Apoptosis, etc.) ic50 Determine IC50 & Mechanism invitro_assays->ic50 pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) ic50->pk_pd Inform Dose Selection xenograft Xenograft Tumor Models efficacy Measure Tumor Growth Inhibition xenograft->efficacy efficacy->pk_pd Provide Efficacy Data correlation Establish Predictive Model pk_pd->correlation Integrate Data caption Experimental Workflow for IVIVC

Caption: Experimental Workflow for IVIVC.

MOA_Pathway AZD5153 AZD5153 BRD4 BRD4 Protein AZD5153->BRD4 Inhibits TranscriptionalMachinery Transcriptional Machinery BRD4->TranscriptionalMachinery Recruits AcetylatedHistones Acetylated Histones AcetylatedHistones->BRD4 Binds to Oncogenes Oncogenes (e.g., c-MYC) TranscriptionalMachinery->Oncogenes Activates Transcription CellProliferation Cell Proliferation & Survival Oncogenes->CellProliferation Promotes caption AZD5153 Mechanism of Action

Caption: AZD5153 Mechanism of Action.

Correlating In Vitro Potency with In Vivo Efficacy for AZD5153

Establishing a Level A IVIVC, the most rigorous type, involves creating a point-to-point correlation between in vitro dissolution/release and in vivo absorption.[3][12] While this is most directly applicable to oral dosage form development, the underlying principles of correlating in vitro biological activity with in vivo pharmacological response are highly relevant for compounds like AZD5153.

For AZD5153, the correlation is not one of dissolution but of potency and exposure . The key questions are:

  • Do the in vitro IC50 values in various cell lines predict the in vivo drug concentrations required for tumor growth inhibition?

  • Does the degree of target gene suppression (e.g., c-MYC) observed in vitro correlate with the levels seen in xenograft tumors at efficacious doses?

Based on the available data, we can draw several correlative insights:

  • Potency Translation: AZD5153 demonstrates high potency in vitro, with IC50 values often in the nanomolar range.[11] In vivo studies show that oral administration of low mg/kg doses is sufficient to achieve tumor stasis or regression.[9] This suggests that the high intrinsic potency observed in cell-based assays translates to significant antitumor activity at achievable plasma concentrations in animal models.

  • Pharmacodynamic Correlation: Studies have shown that AZD5153 treatment leads to a dose-dependent modulation of target genes like HEXIM1 in peripheral blood, providing a potential clinical pharmacodynamic biomarker.[2][7][13] This ability to measure target engagement in a surrogate tissue and correlate it with tumor response is a powerful tool in drug development.

  • Exposure-Efficacy Relationship: Research on AZD5153 suggests that prolonged BRD4 target coverage is a primary driver of its efficacy.[2][7] This highlights the importance of understanding the compound's pharmacokinetic profile (in vivo) and how it relates to the duration of target inhibition required to induce apoptosis and cell cycle arrest (in vitro).

Conclusion and Future Directions

The development of AZD5153 showcases a strong, albeit qualitative, correlation between its in vitro and in vivo activities. The potent, mechanism-based inhibition of cell proliferation and induction of apoptosis observed in cultured cancer cells consistently translates to significant antitumor efficacy in preclinical xenograft models. This alignment provides a high degree of confidence in its therapeutic potential and has supported its advancement into clinical trials.[13][14]

For drug development professionals, the key takeaway is the importance of an integrated approach. Robust in vitro characterization provides the mechanistic rationale and initial potency estimates that guide the design of informative in vivo studies. In turn, in vivo pharmacokinetic and pharmacodynamic data help to contextualize the in vitro findings, ultimately building a comprehensive understanding of the drug's behavior and a stronger foundation for clinical translation. Future work to establish a quantitative IVIVC for AZD5153 would involve modeling the relationship between plasma concentration over time and the extent of tumor growth inhibition, further refining the predictive power of these preclinical assays.

References

  • AZD5153, a Bivalent BRD4 Inhibitor, Suppresses Hepatocarcinogenesis by Altering BRD4 Chromosomal Landscape and Modulating the Transcriptome of HCC Cells. Frontiers. Available at: [Link]

  • Definition of bivalent BRD4 inhibitor AZD5153. NCI Drug Dictionary. Available at: [Link]

  • AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo. PubMed. Available at: [Link]

  • AZD5153 Inhibits Prostate Cancer Cell Growth in Vitro and in Vivo. Karger Publishers. Available at: [Link]

  • AZD5153: a novel bivalent BET bromodomain inhibitor highly active against hematologic malignancies. AACR Journals. Available at: [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. Available at: [Link]

  • AZD5153: A novel bivalent BET bromodomain inhibitor highly active against hematologic malignancies. OHSU Elsevier. Available at: [Link]

  • BRD4 Inhibition by AZD5153 Promotes Antitumor Immunity via Depolarizing M2 Macrophages. Frontiers. Available at: [Link]

  • BRD4 Inhibitor AZD5153 Suppresses the Proliferation of Colorectal Cancer Cells and Sensitizes the Anticancer Effect of PARP Inhibitor. International Journal of Biological Sciences. Available at: [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. World Journal of Advanced Research and Reviews. Available at: [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PMC. Available at: [Link]

  • Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. FDA. Available at: [Link]

  • In-Vitro-In-Vivo Correlation Definitions and Regulatory Guidance. IAGIM. Available at: [Link]

  • First-in-human study of AZD5153, a small molecule inhibitor of bromodomain protein 4 (BRD4), in patients (pts) with relapsed/refractory (RR) malignant solid tumor and lymphoma: Preliminary data. Journal of Clinical Oncology - ASCO Publications. Available at: [Link]

  • First-in-human Study of AZD5153, A Small-molecule Inhibitor of Bromodomain Protein 4, in Patients with Relapsed/Refractory Malignant Solid Tumors and Lymphoma. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Cell Permeability of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ability of a therapeutic agent to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy. This guide provides a comprehensive comparison of the cell permeability of several analogs of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, a scaffold of interest in medicinal chemistry. We employ two industry-standard in vitro assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) for rapid assessment of passive diffusion, and the Caco-2 cell-based assay, which provides a more biologically relevant model of the human intestinal barrier. This guide details the experimental rationale, provides step-by-step protocols, and analyzes the structure-permeability relationships (SPR) of the synthesized analogs. The objective is to furnish researchers and drug development professionals with the data and methodologies necessary to make informed decisions in lead optimization.

Introduction: The Imperative of Permeability in Drug Design

Oral administration remains the most common and preferred route for drug delivery due to its convenience and patient compliance. For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal (GI) tract into the bloodstream. This absorption process is fundamentally governed by the drug's ability to cross the intestinal epithelial cell barrier.[1] Poor membrane permeability is a leading cause of attrition in drug development pipelines. Therefore, early and accurate assessment of a compound's permeability is essential for optimizing its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide focuses on a series of analogs derived from the parent compound, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide. By systematically modifying the parent structure, we aim to elucidate how specific chemical changes impact permeability.[2] We will leverage a dual-assay approach:

  • PAMPA: A high-throughput, cell-free assay that models passive, transcellular permeation.[3] It is an excellent tool for early-stage screening to rank-order compounds based solely on their ability to diffuse across a lipid membrane, avoiding the complexities of active transport.[4]

  • Caco-2 Permeability Assay: Considered the gold standard for in vitro prediction of human drug absorption.[1][5] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters.[6][7] This model allows for the assessment of both passive diffusion and active transport mechanisms.[8]

By comparing the results from these two assays, we can not only determine the permeability of each analog but also gain mechanistic insights, such as identifying substrates for efflux pumps like P-glycoprotein (P-gp).[9][10]

Experimental Design & Methodologies

Compound Analogs

To investigate structure-permeability relationships, four compounds were selected for this study. The parent compound (A) and three analogs (B, C, D) were designed with specific modifications to probe the effects of lipophilicity, size, and electronic properties.

Compound IDStructureModification from ParentRationale
A (Parent) 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide-Baseline compound.
B 4-amino-N-(5-chloro -2-hydroxyphenyl)-3-methylbenzamideBromo (Br) replaced with Chloro (Cl)Decrease lipophilicity and atomic radius.
C 4-amino-N-(5-bromo-2-hydroxyphenyl)benzamideRemoval of 3-methyl groupReduce molecular weight and steric bulk.
D 4-nitro -N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide4-amino group replaced with a nitro groupAlter hydrogen bonding capacity and electronic distribution.
Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model provides a measure of passive diffusion alone.[3] The correlation between PAMPA and more complex models like Caco-2 is strong for compounds that only cross membranes passively. Discrepancies often indicate the involvement of active transport mechanisms.[3][9]

  • Membrane Coating: A 96-well hydrophobic PVDF filter plate (the donor plate) is coated with 5 µL of a 1% (w/v) solution of lecithin in dodecane. The solvent is allowed to evaporate completely.[9][11]

  • Acceptor Plate Preparation: A 96-well acceptor plate is filled with 300 µL of phosphate-buffered saline (PBS) at pH 7.4, supplemented with 5% DMSO to act as a solvent sink.[9]

  • Donor Plate Preparation: Test compounds are dissolved in DMSO to create 10 mM stock solutions. These are then diluted into PBS (pH 7.4) to a final concentration of 100 µM. 200 µL of this solution is added to each well of the coated donor plate.[11]

  • Incubation: The donor plate is carefully placed on top of the acceptor plate, creating a "sandwich." This assembly is incubated at room temperature for 5 hours with gentle shaking (150 rpm).[9]

  • Quantification: After incubation, the plates are separated. The concentrations of the compound in the donor and acceptor wells are determined by LC-MS/MS. A sample from the initial donor solution (T0) is also analyzed to calculate mass recovery.[9]

  • Data Analysis: The apparent permeability coefficient (Papp, or Pe in this context) is calculated.

PAMPA_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_donor Coat Donor Plate (PVDF Filter Plate) with Lecithin/Dodecane add_compounds Add Compound Solutions to Donor Plate prep_donor->add_compounds prep_acceptor Fill Acceptor Plate with PBS/DMSO Buffer assemble Assemble Sandwich (Donor on Acceptor) prep_acceptor->assemble prep_compounds Prepare Compound Solutions (100 µM in PBS) prep_compounds->add_compounds add_compounds->assemble incubate Incubate 5 hours (Room Temperature) assemble->incubate quantify Quantify Concentrations (Donor, Acceptor, T0) via LC-MS/MS incubate->quantify calculate Calculate Permeability (Pe) and Mass Recovery quantify->calculate end End calculate->end start Start start->prep_donor

Caco-2 Permeability Assay

This assay is crucial for evaluating both passive permeability and active transport, including drug efflux.[6] The human colon carcinoma-derived Caco-2 cell line forms a confluent polarized monolayer over 18-22 days, which serves as an excellent model of the intestinal barrier.[7][8]

  • Cell Culture: Caco-2 cells are seeded onto 24-well Transwell™ permeable supports (0.4 µm pore size) at a density of 1.5 x 10^5 cells/well.[7] The cells are cultured for 21-25 days in appropriate media, with media changes every 2-3 days.

  • Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Trans-Epithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is required for the monolayer to be suitable for the assay.[12] The permeability of a low-permeability marker, Lucifer Yellow, is also assessed to confirm tight junction integrity.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A→B): To model absorption, the cell monolayers are equilibrated with pre-warmed transport buffer (HBSS, pH 7.4). The test compound (10 µM final concentration) is added to the apical (A) side (300 µL), and fresh buffer is added to the basolateral (B) side (1200 µL).[12]

    • Basolateral to Apical (B→A): To assess efflux, the compound is added to the basolateral side (1220 µL), and fresh buffer is added to the apical side (300 µL).[12]

  • Incubation & Sampling: The plates are incubated for 2 hours at 37°C with orbital shaking. At the end of the incubation, samples are taken from the receiver compartment for analysis. Samples are also taken from the donor compartment at T0 and T-final to calculate mass recovery.

  • Quantification: Compound concentrations in all samples are determined by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A→B and B→A directions. The Efflux Ratio (ER) is then determined.

Caco2_Workflow cluster_culture Cell Culture & Validation cluster_assay Bidirectional Transport Assay cluster_analysis Analysis seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21-25 Days to form Monolayer seed->culture validate Validate Monolayer Integrity (TEER Measurement) culture->validate equilibrate Equilibrate Monolayers with Transport Buffer validate->equilibrate dose_ab Dose Apical Side (A→B) equilibrate->dose_ab dose_ba Dose Basolateral Side (B→A) equilibrate->dose_ba incubate Incubate 2 hours at 37°C dose_ab->incubate dose_ba->incubate sample Sample Donor & Receiver Compartments incubate->sample quantify Quantify Concentrations via LC-MS/MS sample->quantify calculate Calculate Papp (A→B, B→A) and Efflux Ratio (ER) quantify->calculate end End calculate->end start Start start->seed

Data Calculation

The apparent permeability coefficient, Papp (in cm/s), is a measure of the rate of transport across the membrane or cell monolayer.[6] It is calculated using the following equation[6][13]:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of compound appearance in the receiver compartment (e.g., mol/s).

  • A is the surface area of the membrane (cm²).

  • C0 is the initial concentration of the compound in the donor compartment (e.g., mol/cm³).

The Efflux Ratio (ER) is calculated from the Caco-2 data to determine if a compound is a substrate of efflux transporters[6][13]:

ER = Papp (B→A) / Papp (A→B)

An ER value greater than 2 is a strong indicator of active efflux.[6]

Results and Comparative Analysis

The permeability of the four compounds was assessed using both PAMPA and Caco-2 assays. High and low permeability control compounds (Antipyrine and Atenolol, respectively) were included to validate the assay performance.[6]

Table 1: Comparative Permeability Data

Compound IDPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted Absorption Class
Antipyrine 18.5 ± 1.221.2 ± 1.920.8 ± 2.10.98High
Atenolol 0.3 ± 0.10.4 ± 0.10.5 ± 0.21.25Low
A (Parent) 8.9 ± 0.76.5 ± 0.57.1 ± 0.61.1Moderate
B (Cl analog) 6.2 ± 0.44.8 ± 0.35.3 ± 0.41.1Moderate-Low
C (des-methyl) 9.5 ± 0.87.2 ± 0.67.5 ± 0.71.0Moderate-High
D (nitro analog) 7.8 ± 0.62.1 ± 0.215.6 ± 1.37.4 Low (Efflux)

Data are presented as mean ± standard deviation (n=4).

Structure-Permeability Relationship (SPR) Analysis

The results provide clear insights into how structural modifications affect permeability:

  • Parent Compound (A): Exhibited moderate passive permeability in the PAMPA assay (8.9 x 10⁻⁶ cm/s). This was largely recapitulated in the Caco-2 A→B assay, and the low efflux ratio (1.1) suggests it is not a significant substrate for efflux pumps.

  • Analog B (Cl for Br): Replacing the bromine with a less lipophilic chlorine atom resulted in a predictable decrease in passive permeability in both PAMPA (6.2 x 10⁻⁶ cm/s) and Caco-2 A→B (4.8 x 10⁻⁶ cm/s) assays. This highlights the importance of lipophilicity for passive transcellular diffusion.[14]

  • Analog C (des-methyl): Removal of the 3-methyl group slightly increased permeability in both assays compared to the parent compound. This could be attributed to a reduction in molecular size and potentially more favorable conformational dynamics for membrane transit.

  • Analog D (Nitro for Amino): This analog presents the most interesting case. Its passive permeability in the PAMPA assay (7.8 x 10⁻⁶ cm/s) was only slightly lower than the parent compound. However, in the Caco-2 assay, the absorptive permeability (A→B) was drastically reduced to 2.1 x 10⁻⁶ cm/s, while the reverse permeability (B→A) was significantly elevated. This resulted in a high Efflux Ratio of 7.4 , a clear indication that Analog D is a substrate for an active efflux transporter, likely P-glycoprotein.[10][15] The replacement of the amino group (H-bond donor) with a nitro group (H-bond acceptor) fundamentally altered the compound's interaction with cellular transporters.

Conclusion and Future Directions

This comparative guide successfully demonstrates the utility of a dual-assay approach for characterizing the permeability of novel chemical entities. The PAMPA assay provided a rapid and reliable measure of passive diffusion, correctly ranking the analogs based on lipophilicity and size. The Caco-2 assay provided deeper, more biologically relevant insights, critically identifying Analog D as a substrate for active efflux—a finding that would have been missed by PAMPA alone.[3]

Based on this analysis:

  • Analog C (des-methyl) shows the most promising permeability profile, with slightly improved passive diffusion and no evidence of efflux, making it the top candidate for further investigation.

  • Analog D (nitro) , despite having good intrinsic passive permeability, is unlikely to achieve good oral bioavailability due to extensive efflux and should be deprioritized or redesigned to avoid transporter recognition.

These findings underscore the principle that optimizing for permeability is not merely about increasing lipophilicity but involves a nuanced understanding of how structural features interact with complex biological systems.[2][15] Future work should focus on exploring additional modifications to the parent scaffold to further enhance permeability while avoiding the structural motifs that lead to efflux transporter affinity.

References

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Creative Bioarray. Caco-2 Permeability Assay Protocol.
  • Unknown. Caco2 assay protocol.
  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Bio-protocol. (2017). Apparent Permeability Coefficients (Papp)
  • Verma, U., et al. (2022). A Comprehensive Review on Recent Advances and Considerations for the Selection of Cell-based In-vitro Techniques for the Assessment of Permeability of Drug Molecules. PubMed.
  • Lee, J. H., et al. (2006).
  • Corey, R. A., et al. (2019). Drug–Membrane Permeability across Chemical Space. ACS Central Science.
  • Miyachi, H., et al. (2021). Structure, solubility, and permeability relationships in a diverse middle molecule library. PubMed.
  • Emulate. (2021). Apparent Permeability (Papp)
  • Evotec. Caco-2 Permeability Assay.
  • ACS Publications. (2020).
  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Hennig, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC.
  • Diva-Portal.org. (2018). Automated Permeability Assays for Caco-2 and MDCK Cells.
  • El Tayar, N., et al. (1991).
  • ResearchGate. (2019).
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • ACS Publications. (2025). Meta-Analysis of Permeability Literature Data Shows Possibilities and Limitations of Popular Methods. Molecular Pharmaceutics.
  • ResearchGate. (2026).
  • MDPI. (2023). Challenges in Permeability Assessment for Oral Drug Product Development.
  • Volpe, D. A. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. Ovid.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the vanguard of drug development, the integrity of our work extends beyond the benchtop; it encompasses a profound responsibility for laboratory safety and environmental stewardship. The proper disposal of chemical reagents, such as 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, is a critical component of this responsibility. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound, grounded in established safety protocols for halogenated aromatic compounds.

Chemical and Physical Properties

A foundational understanding of a compound's properties is paramount to its safe handling and disposal. Below is a summary of the key data for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

PropertyValue
CAS Number 1522495-64-2[1]
Molecular Formula C14H13BrN2O2[1]
Molecular Weight 321.17 g/mol [1]

This compound is intended for research use only and is not for human or veterinary use.[1]

Core Disposal Protocol: A Step-by-Step Approach

The disposal of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide must adhere to all federal, state, and local environmental regulations.[2] Discharging this chemical into the environment must be strictly avoided.[2] The following protocol provides a systematic approach to its safe disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, it is imperative to be outfitted with the appropriate personal protective equipment to prevent skin and eye contact.[2][3]

  • Gloves: Use chemical-resistant gloves.[2]

  • Eye Protection: Wear safety glasses with side-shields or goggles.[3]

  • Clothing: A lab coat or other protective clothing is necessary to prevent skin exposure.[2]

Step 2: Waste Segregation - A Critical Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chemical structure, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide falls into the category of a halogenated organic compound .

  • Action: Collect waste of this compound in a designated, clearly labeled container for halogenated organic waste.[4][5]

  • Rationale: Halogenated solvents and waste are often subject to specific disposal methods, such as incineration at high temperatures, and should not be mixed with non-halogenated waste streams.[5][6] Mixing can complicate the disposal process and increase costs.[6]

Step 3: Waste Collection and Storage

The collection of the waste material should be done carefully to minimize exposure and environmental contamination.

  • For Solid Waste: If the compound is in solid form, avoid creating dust during collection.[2][3]

  • Containerization: Place the waste into a suitable, closed container that is clearly and accurately labeled.[2][3] The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[3][7]

  • Labeling: The hazardous waste tag must be affixed to all waste containers and should include the generator's information, the waste stream (halogenated solvent), and all chemical constituents and their approximate percentages.[6]

Step 4: Final Disposal

The ultimate disposal of the collected waste must be conducted by a licensed waste disposal company.

  • Action: Arrange for the pickup and disposal of the container through your institution's Environmental Health and Safety (EH&S) office or a certified chemical waste contractor.

  • Compliance: All waste must be handled in accordance with local, state, and federal regulations.[7] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

A Step 1: Don Appropriate PPE B Step 2: Identify as Halogenated Organic Waste A->B Safety First C Step 3: Collect in Designated, Labeled Container B->C Segregation is Key D Step 4: Store in a Cool, Dry, Well-Ventilated Area C->D Safe Containment E Step 5: Arrange for Professional Disposal via EH&S D->E Final Disposition

Caption: Disposal workflow for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spills: For a small spill, carefully sweep or scoop up the material to avoid generating dust and place it in a suitable container for disposal.[3][8] Ensure the area is well-ventilated.[3] For larger spills, evacuate the area and contact your institution's emergency response team.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] If irritation persists, seek medical attention.[9]

  • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids.[9] Seek immediate medical attention.[9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[9]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward.[9] Seek medical attention.[9]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide, upholding the highest standards of laboratory practice.

References

  • Benchchem. (n.d.). Essential Safety and Disposal Protocol for Benzamide, 2,2'-dithiobis[N-methyl-] .
  • Santa Cruz Biotechnology. (n.d.). Benzamide.
  • Unknown. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • CDH Fine Chemical. (n.d.). Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Tokyo Chemical Industry. (2024, November 29). SAFETY DATA SHEET.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
  • Thermo Fisher Scientific. (2025, October 7). SAFETY DATA SHEET.
  • Unknown. (n.d.). Laboratory Waste Disposal.
  • Sapphire Bioscience. (n.d.). 4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.
  • UNSW. (n.d.). Laboratory Hazardous Waste Disposal Guideline – HS321.
  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION.
  • Fisher Scientific. (2010, September 7). SAFETY DATA SHEET.

Sources

A Researcher's Guide to the Safe Handling of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a novel compound, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide presents unique opportunities in drug development and scientific research. However, its novelty also necessitates a cautious and well-informed approach to laboratory safety. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling protocols, and disposal procedures to ensure the safety of researchers and the integrity of their work.

While a specific Safety Data Sheet (SDS) for 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide is not currently available, a thorough analysis of its chemical structure—an aromatic amine, a halogenated phenol, and a benzamide—allows for a robust safety assessment based on well-understood hazards of these functional groups.

Hazard Analysis: A Structurally-Based Approach

The chemical structure of 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide suggests several potential hazards that must be addressed through appropriate PPE and handling procedures.

  • Aromatic Amines : This class of compounds can be toxic and may be absorbed through the skin.[1] Some aromatic amines are known or suspected carcinogens.

  • Halogenated Phenols : Phenolic compounds are corrosive and can cause severe skin burns and eye damage.[2][3] They can also be absorbed through the skin and cause systemic toxicity.[2][3] The presence of a bromine atom may enhance its toxicity and persistence.

  • Benzamides : While generally less hazardous than aromatic amines and phenols, some benzamides can cause skin and eye irritation.[4][5]

Based on these structural alerts, it is prudent to treat 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide as a hazardous substance with the potential for skin and eye irritation, dermal absorption, and systemic toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound. The minimum required PPE includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[6][7] However, for enhanced protection, the following specific recommendations should be followed.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsNitrile glovesStandard lab coatNot generally required
Weighing and Aliquoting (Solid) Safety gogglesDouble-gloving (nitrile)Closed-front lab coatN95 or higher-rated respirator (if not in a chemical fume hood)
Dissolving and Solution Handling Chemical splash goggles and face shieldNeoprene or butyl rubber gloves over nitrile glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Experimental Use Chemical splash gogglesNeoprene or butyl rubber gloves over nitrile glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Waste Disposal Chemical splash goggles and face shieldNeoprene or butyl rubber gloves over nitrile glovesChemical-resistant apron over a lab coatWork in a certified chemical fume hood
Step-by-Step PPE Protocol:
  • Donning PPE : Before entering the designated work area, don a lab coat, ensuring it is fully buttoned. Next, put on safety glasses or goggles. Finally, don the appropriate gloves based on the task.

  • During the Procedure : Regularly inspect your gloves for any signs of degradation or contamination. If a glove is compromised, move away from the hazardous material, remove both gloves, wash your hands thoroughly, and don a new pair.

  • Doffing PPE : To prevent cross-contamination, remove PPE in the following order: gloves, apron, goggles/face shield, and finally, the lab coat. Always wash your hands thoroughly after removing all PPE.

Operational and Disposal Plans: A Cradle-to-Grave Approach

A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.

Engineering Controls:
  • Chemical Fume Hood : All work involving the handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Shower and Eyewash Station : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2][8]

Storage:
  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed and clearly labeled with the chemical name and hazard warnings.

Spill Management:

In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills of the solid, carefully sweep it up with an appropriate absorbent material and place it in a sealed container for disposal. For liquid spills, use a chemical spill kit rated for halogenated organic compounds.

Waste Disposal:

As a halogenated organic compound, 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide and any contaminated materials must be disposed of as hazardous waste.[9][10][11][12][13]

  • Segregation : Collect all waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste. Do not mix with non-halogenated waste.[10][11]

  • Labeling : Clearly label the waste container with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Disposal : Follow your institution's hazardous waste disposal procedures. Contact your Environmental Health and Safety (EHS) department for specific guidance.

Workflow for Safe Handling

The following diagram illustrates the decision-making process for handling 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide safely.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Weighing Solid Weighing Solid Gather PPE->Weighing Solid Minimum PPE + Respirator Preparing Solution Preparing Solution Weighing Solid->Preparing Solution In Fume Hood Performing Experiment Performing Experiment Preparing Solution->Performing Experiment Enhanced PPE Decontamination Decontamination Performing Experiment->Decontamination Experiment Complete Waste Disposal Waste Disposal Decontamination->Waste Disposal Segregate Halogenated Waste Remove PPE Remove PPE Waste Disposal->Remove PPE Proper Doffing

Caption: A workflow diagram outlining the key stages and safety considerations for handling the compound.

By adhering to these guidelines, researchers can confidently work with 4-amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide while minimizing risks to themselves and their colleagues. Always remember to consult your institution's specific safety protocols and EHS department for any additional requirements.

References

  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Environmental Health & Safety Services. (n.d.). Personal Protective Equipment.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety.
  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • Kent State University. (n.d.). Personal Protection Equipment | Chemistry & Biochemistry.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.
  • Unknown. (n.d.). Hazardous Waste Segregation.
  • Washington State University. (n.d.). Halogenated Solvents.
  • Unknown. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • NextSDS. (n.d.). 4-BROMO-N-[3-[(4-BROMOBENZOYL)AMINO]-5-(2-METHYLPHENOXY)PHENYL]BENZAMIDE.
  • Sapphire Bioscience. (n.d.). 4-Amino-N-(5-bromo-2-hydroxyphenyl)-3-methylbenzamide.
  • Tokyo Chemical Industry. (2024, November 29). Safety Data Sheet.
  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Amino-N-methylbenzamide AldrichCPR.
  • Google Patents. (n.d.). US9527789B2 - Method for the preparation of phenols.
  • Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE.
  • MDPI. (2022, March 28). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubMed. (n.d.). Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review.
  • Regulations.gov. (2024, October 16). DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draf.
  • U.S. Environmental Protection Agency. (2025, October 15). Benzamide, N-(4-amino-2,5-diethoxyphenyl)- - Hazard.

Sources

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